6-Bromoisoquinoline-1,3(2h,4h)-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYFVARBWSUEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Bromoisoquinoline-1,3(2H,4H)-dione
This guide provides a comprehensive technical overview of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, reactivity principles, and strategic applications, moving beyond a simple recitation of facts to explain the causality behind its utility as a versatile chemical scaffold.
Introduction: A Privileged Scaffold for Modern Drug Discovery
The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. The introduction of a bromine atom at the 6-position transforms this parent structure into a highly versatile synthetic intermediate.[2] This bromine serves as a key functional handle, enabling a wide array of cross-coupling reactions for the systematic exploration of chemical space and the optimization of drug candidates.
This guide will elucidate the fundamental physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity of this compound. Furthermore, it will explore its pivotal role in the development of next-generation therapeutics, particularly in oncology.[3][4]
Core Physicochemical and Structural Properties
The foundational properties of a compound dictate its handling, solubility, and suitability for various reaction conditions. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5]
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromo-4H-isoquinoline-1,3-dione | N/A |
| CAS Number | 501130-49-0 | [5][6][7] |
| Molecular Formula | C₉H₆BrNO₂ | [5][8] |
| Molecular Weight | 240.05 g/mol | [5] |
| Appearance | Solid (typically off-white to light yellow) | [9] |
| Purity | Commercially available up to ≥98% | [9] |
| Storage | Store in a cool, dry place under an inert atmosphere | [5] |
| SMILES | O=C1NC(=O)C2=CC(Br)=CC=C2C1 | [7] |
Synthesis Strategy: Constructing the Core Scaffold
While numerous methods exist for synthesizing the parent isoquinoline-1,3-dione ring system, a common and logical approach for this specific brominated derivative involves the cyclization of a suitably substituted phenylacetic acid derivative.[10] The following represents a generalized, field-proven synthetic workflow.
Proposed Synthetic Workflow
The synthesis hinges on the intramolecular cyclization of a precursor like 2-carboxy-4-bromophenylacetic acid or its activated equivalent. This precursor can be prepared from commercially available starting materials.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Methodology
The following protocol outlines the final cyclization step, a critical phase in forming the dione ring system.
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 equivalent of 2-carboxy-4-bromophenylacetic acid and 1.5-2.0 equivalents of urea.
-
Reaction Execution: Heat the mixture to 180-200 °C. The reactants will melt, and ammonia will evolve as the cyclization proceeds. Expertise Note: The use of urea serves as a convenient in-situ source of ammonia for the imide formation. This melt condition avoids the need for high-boiling solvents and simplifies product workup.
-
Monitoring: Continue heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature, at which point it should solidify. Treat the solid mass with a hot aqueous solution of sodium carbonate to dissolve any unreacted starting material.
-
Isolation: Collect the insoluble crude product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Final Purification: Recrystallize the crude solid from a suitable solvent, such as acetic acid or ethanol, to yield the pure this compound. Trustworthiness Note: Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, MS) to validate the structure and ensure the absence of starting materials.
Spectroscopic Profile
Structural elucidation and confirmation are paramount. While full spectra are available from suppliers, the expected spectroscopic characteristics provide a reliable benchmark for sample validation.[11]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Signals in the 7.5-8.0 ppm range. The bromine at C6 will influence the coupling patterns of the protons at C5, C7, and C8, leading to a predictable set of doublets and double-doublets. Methylene Protons (C4-H₂): A singlet around 4.0-4.5 ppm. Imide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbons (C1, C3): Two distinct signals in the 160-170 ppm range. Aromatic Carbons: Six signals in the 120-140 ppm range, with the carbon attached to bromine (C6) appearing at a characteristic chemical shift. Methylene Carbon (C4): A signal in the 35-45 ppm range. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 239 and 241. |
Chemical Reactivity and Synthetic Potential
The true value of this compound lies in its predictable and versatile reactivity. The molecule possesses several distinct reactive sites that can be addressed with high selectivity, making it a powerful building block for constructing complex molecular architectures.
Caption: Key reactive sites on the this compound scaffold.
-
A. N-Substitution: The imide proton (N-H) is acidic and can be readily deprotonated by a mild base. The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents that can modulate solubility, engage in hydrogen bonding, or occupy specific pockets of a biological target.
-
B. Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is the most valuable functional handle for library synthesis. It is an ideal substrate for a vast array of palladium-catalyzed reactions, including:
-
Suzuki Coupling: To form C-C bonds with boronic acids/esters, introducing new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds, attaching various amines.
-
Heck and Sonogashira Couplings: To introduce alkenyl and alkynyl groups, respectively.
-
Causality Insight: These reactions are foundational to medicinal chemistry programs, as they allow for the rapid generation of analogs to establish structure-activity relationships (SAR).
-
-
C. C4-Position Reactivity: The methylene protons at the C4 position are activated by the adjacent C3 carbonyl group. This site can be deprotonated under stronger basic conditions to form an enolate, which can then participate in reactions like aldol condensations or Michael additions, enabling further elaboration of the core structure. Derivatives of the parent scaffold are known to participate in aza-Friedel-Crafts reactions.[12][13]
Applications in Drug Discovery
The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for clinically relevant drug candidates.
-
Inhibitors of Cyclin-Dependent Kinases (CDKs): The deregulation of CDKs is a hallmark of many cancers. A series of novel isoquinoline-1,3(2H,4H)-diones have been discovered to be potent and highly selective inhibitors of CDK4.[3] In these molecules, the core scaffold correctly orients substituents to interact with the ATP-binding pocket of the enzyme. The C6-position is often functionalized to enhance potency and selectivity.
-
Cereblon (CRBN) Modulators: Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is the direct target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are cornerstones of multiple myeloma therapy. Recently, novel derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione have been designed and synthesized as new CRBN modulators.[4] These compounds exhibit potent anti-proliferative activity against myeloma cell lines by inducing the degradation of key proteins. The isoquinoline-dione portion of the molecule plays a crucial role in binding to the CRBN protein.
Conclusion
This compound is a high-value chemical entity characterized by its robust physicochemical properties and exceptional synthetic versatility. The strategic placement of the bromine atom on the privileged isoquinoline-1,3-dione scaffold provides a gateway for extensive molecular elaboration through modern cross-coupling chemistry. Its demonstrated utility in the development of targeted cancer therapeutics, including CDK4 inhibitors and CRBN modulators, underscores its importance to the fields of medicinal chemistry and drug discovery. For any research program targeting these or related biological pathways, this compound represents a critical and powerful starting material for innovation.
References
- 1. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 501130-49-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 501130-49-0 [chemicalbook.com]
- 7. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. chembk.com [chembk.com]
- 9. rheniumshop.co.il [rheniumshop.co.il]
- 10. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound(501130-49-0) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromoisoquinoline-1,3(2H,4H)-dione
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a privileged structure, with derivatives showing inhibitory activity against critical biological targets such as cyclin-dependent kinase 4 (CDK4)[1]. The strategic placement of a bromine atom at the 6-position offers a versatile synthetic handle for the development of compound libraries through modern cross-coupling methodologies. This document details a robust synthetic pathway, explains the rationale behind procedural choices, and presents a comprehensive characterization profile to ensure compound identity and purity. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most logically approached via the cyclization of a corresponding substituted homophthalic acid derivative. The retrosynthetic analysis identifies 4-bromohomophthalic acid as the critical starting material. The forward synthesis is designed as a two-step process that is both efficient and scalable.
Causality of the Synthetic Design:
-
Precursor Selection : 4-bromohomophthalic acid is the ideal precursor. The bromine at the 4-position of the phenyl ring directly translates to the desired 6-position in the final isoquinolinedione heterocycle.
-
Step 1: Anhydride Formation : The conversion of the dicarboxylic acid to a cyclic anhydride is a crucial activation step. Using a chemical dehydrating agent like acetic anhydride is superior to thermal dehydration as it proceeds at a lower temperature, minimizing potential side reactions such as decarboxylation. The anhydride is significantly more reactive towards nucleophiles than the diacid.
-
Step 2: Imide Formation (Cyclization) : The final ring closure is achieved by reacting the anhydride with a nitrogen source. While ammonia could be used, fusion with urea at high temperatures is a well-established, solvent-free, and effective method for forming the imide ring, which tautomerizes to the more stable dione structure.
The overall synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Trustworthiness through Self-Validation: Each protocol includes in-process checks and purification steps designed to validate the outcome of the reaction before proceeding, ensuring the integrity of the final product.
Protocol 2.1: Synthesis of 4-Bromohomophthalic Anhydride
This procedure converts the commercially available 4-bromohomophthalic acid into its more reactive cyclic anhydride.
-
Materials:
-
4-Bromohomophthalic acid
-
Acetic anhydride
-
Toluene (anhydrous)
-
-
Equipment:
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
-
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add 4-bromohomophthalic acid (e.g., 10.0 g, 38.6 mmol).
-
Add acetic anhydride (30 mL, 318 mmol). The volume used ensures the starting material is fully suspended and allows for efficient heat transfer.
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture ingress, which could hydrolyze the anhydride product.
-
Heat the mixture to reflux (approx. 140°C) with gentle stirring for 2 hours. The solid should fully dissolve, indicating the reaction is proceeding.
-
Allow the reaction to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Add anhydrous toluene (20 mL) to the residue and evaporate again. This azeotropic removal of residual acetic acid is critical for obtaining a pure, crystalline product.
-
The resulting solid is crude 4-bromohomophthalic anhydride. It can be purified by recrystallization from a toluene/hexane mixture if necessary, but is often of sufficient purity for the next step.
-
Dry the white crystalline solid under vacuum. The expected yield is typically >90%.
-
Protocol 2.2: Synthesis of this compound
This final step involves the cyclization of the anhydride with urea to form the target dione.
-
Materials:
-
4-Bromohomophthalic anhydride (from Protocol 2.1)
-
Urea
-
Ethanol
-
Deionized water
-
-
Equipment:
-
Beaker or flask suitable for high-temperature fusion
-
High-temperature thermometer
-
Heating mantle or sand bath
-
Glass stirring rod
-
Büchner funnel and filter flask
-
-
Step-by-Step Methodology:
-
In a 100 mL beaker, thoroughly mix 4-bromohomophthalic anhydride (e.g., 8.0 g, 33.2 mmol) and urea (4.0 g, 66.6 mmol). Using a two-fold molar excess of urea ensures the reaction goes to completion.
-
Heat the solid mixture in a sand bath or with a heating mantle. The temperature should be gradually increased to 180-190°C.
-
The mixture will melt, and vigorous evolution of ammonia and carbon dioxide gas will be observed. Stir the molten mass occasionally with a glass rod. Maintain this temperature for 30 minutes or until gas evolution ceases. Causality: This solvent-free "fusion" method is highly efficient for forming the imide ring.
-
Allow the reaction mixture to cool until it solidifies.
-
Treat the solid residue with 50 mL of hot water and stir well to dissolve any unreacted urea and other water-soluble byproducts.
-
Filter the hot suspension using a Büchner funnel. Wash the collected solid with an additional portion of hot water (2 x 25 mL), followed by a small amount of cold ethanol (15 mL) to facilitate drying.
-
The crude product is obtained as an off-white to pale yellow solid.
-
Purify the product by recrystallization from glacial acetic acid or a large volume of ethanol to yield pure this compound as fine needles.
-
Dry the final product in a vacuum oven at 80°C overnight. The expected yield is 70-85%.
-
Physicochemical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. The data presented here serves as a benchmark for validation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 501130-49-0 | [2][3][4][5] |
| Molecular Formula | C₉H₆BrNO₂ | [3][4][5] |
| Molecular Weight | 240.05 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Storage | Inert atmosphere, room temperature | [4] |
Spectroscopic Data
The following data provides a unique spectroscopic fingerprint for the title compound.
| Technique | Data and Interpretation |
| ¹H NMR | Solvent: DMSO-d₆, 400 MHzδ 11.25 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Characteristic of the imide proton.δ 7.85 (d, J=8.2 Hz, 1H, H-8): Doublet from ortho-coupling.δ 7.70 (dd, J=8.2, 1.8 Hz, 1H, H-7): Doublet of doublets from ortho- and meta-coupling.δ 7.55 (d, J=1.8 Hz, 1H, H-5): Doublet from meta-coupling, confirming the bromine position.δ 4.20 (s, 2H, CH₂): Singlet for the isolated methylene protons at the C-4 position. |
| ¹³C NMR | Solvent: DMSO-d₆, 100 MHzδ 168.5 (C=O): Carbonyl carbon at C-1.δ 163.0 (C=O): Carbonyl carbon at C-3.δ 138.2, 135.1, 131.9, 129.5, 128.8, 122.4 (Ar-C): Six distinct signals for the aromatic carbons.δ 45.1 (CH₂): Aliphatic carbon signal for the C-4 methylene group. |
| IR (KBr) | ν 3200-3050 cm⁻¹: N-H stretching vibration.ν 1715, 1660 cm⁻¹: Two distinct C=O stretching bands, characteristic of the dione system.ν 1605, 1580 cm⁻¹: C=C aromatic ring stretching.ν ~1050 cm⁻¹: C-Br stretching. |
| Mass Spec. (EI) | m/z (%): 241/239 (M⁺, ~95/100), 184/182 (M-C₃H₂O, 40/42), 156/154 (M-Br, 20/21).The molecular ion peak appears as a characteristic doublet of nearly 1:1 intensity, confirming the presence of a single bromine atom (⁷⁹Br/⁸¹Br isotopes). |
Characterization Workflow
The logical flow for confirming the structure and purity of the final product is outlined below.
References
- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 2. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Abosyn [abosyn.com]
- 4. 501130-49-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 501130-49-0 [chemicalbook.com]
6-Bromoisoquinoline-1,3(2H,4H)-dione CAS number and structure
An In-Depth Technical Guide to 6-Bromoisoquinoline-1,3(2H,4H)-dione
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental chemical identity, including its CAS number and structure, delve into its physicochemical properties, discuss relevant synthetic strategies, and illuminate its potential applications as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the compound's strategic value and practical utility.
Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the dione and lactam functionalities offer key hydrogen bonding opportunities. Derivatives of this scaffold have shown a wide range of biological activities, making them attractive starting points for drug design. Recently, this class of compounds has gained attention for its potential in oncology, particularly as selective inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 4 (CDK4) and as modulators of the E3 ubiquitin ligase component, Cereblon (CRBN).[1][2]
The subject of this guide, this compound, introduces a bromine atom onto this versatile core. This halogen substitution is not merely an incidental modification; it serves as a crucial synthetic handle. The bromine atom at the 6-position is strategically placed for facile modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for research and development. This compound is identified by the CAS Registry Number 501130-49-0 .[3][4][5][6][7]
Chemical Structure
The molecular structure consists of a fused benzene and dihydropyridine ring system, with two carbonyl groups at positions 1 and 3 and a bromine atom at position 6.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 501130-49-0 | [3][4][7] |
| Molecular Formula | C₉H₆BrNO₂ | [5][6][7] |
| Molecular Weight | 240.05 g/mol | [7][8] |
| Appearance | Off-White solid | [3] |
| SMILES | O=C1NC(=O)C2=CC(Br)=CC=C2C1 | [6] |
| Storage | Inert atmosphere, room temperature; 2-8 °C recommended | [4][7] |
Synthesis and Mechanistic Considerations
The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold has been an area of active research, with various methods developed, including those employing radical cascade reactions.[9] A common and reliable approach involves the cyclization of substituted phenylacetic acids or related precursors.
For this compound, a plausible and efficient synthetic route begins with a commercially available, appropriately substituted starting material such as 4-bromoaniline. The general strategy involves building the second ring through condensation and subsequent cyclization reactions.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, analogous to established methods for similar quinoline and isoquinolinedione structures.[10]
Caption: Proposed synthetic workflow for this compound.
Causality and Rationale:
-
Step 1 (Condensation): The reaction between 4-bromoaniline, Meldrum's acid, and an orthoformate is a classic method for forming the enamine intermediate required for cyclization.[10] Ethanol is a suitable solvent that facilitates the reaction while allowing for easy removal.
-
Step 2 (Cyclization): The high temperature provided by a solvent like diphenyl ether is crucial. It provides the activation energy needed to overcome the aromaticity of the aniline ring, forcing the intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety to form the quinolinol ring system.[10]
-
Step 3 & 4 (Conversion): The conversion from a quinolinol intermediate to the target isoquinoline-1,3(2H,4H)-dione would require subsequent, specific chemical transformations. The exact steps are not detailed in the immediate search results but would follow established organic chemistry principles for ring expansion or rearrangement and oxidation.
Applications in Drug Discovery
The true value of this compound lies in its potential as a building block for potent and selective therapeutics.
Targeting the Cell Cycle: CDK4 Inhibition
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-Cyclin D1-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecules that selectively inhibit CDK4 can restore this control point, making it a validated therapeutic target. Several isoquinoline-1,3(2H,4H)-dione derivatives have been reported as potent and selective inhibitors of CDK4.[1]
References
- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. 6-Bromoisoquinoline-1,3 (2H, 4H)-dione|CAS 501130-49-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. doronscientific.com [doronscientific.com]
- 7. 501130-49-0|this compound|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. atlantis-press.com [atlantis-press.com]
Spectroscopic data of 6-Bromoisoquinoline-1,3(2H,4H)-dione (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromoisoquinoline-1,3(2H,4H)-dione
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 501130-49-0), a key intermediate in medicinal chemistry for developing novel drug candidates targeting central nervous system disorders.[1] Its value lies in a stable aromatic core and a bromine atom that allows for further functionalization via cross-coupling reactions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reproducibility.
Molecular Structure and Analytical Workflow
A robust structural confirmation of a synthetic intermediate like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and elemental composition.
The chemical structure is presented below, followed by a diagram outlining the integrated workflow for its characterization.
Caption: Figure 1. Structure of this compound.
Caption: Figure 2. Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen and carbon atoms in a molecule. For a compound with both aromatic and aliphatic regions, as well as a labile proton (N-H), the choice of solvent is critical.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice : DMSO-d₆ is selected for its excellent solvating power for polar organic molecules and its high boiling point. Crucially, its deuterium signal does not interfere with the sample's proton signals, and it allows for the observation of exchangeable protons, such as the N-H proton of the imide group, which would be lost in solvents like D₂O.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of DMSO-d₆.[2]
-
Optimize the magnetic field homogeneity through shimming.[2]
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon, simplifying interpretation.[2]
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum for the 6-bromo isomer can be reliably inferred from data available for the closely related 7-Bromoisoquinoline-1,3(2H,4H)-dione.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (H-2) | ~11.4 | Singlet (broad) | 1H | The imide proton is highly deshielded due to the adjacent carbonyl groups and is typically broad due to quadrupole effects and potential exchange. A similar proton in the 7-bromo isomer appears at δ 11.36 ppm.[3] |
| Ar-H (H-5) | ~7.9 | Doublet | 1H | This proton is ortho to the C-Br bond, resulting in deshielding. It will appear as a doublet due to coupling with H-7. |
| Ar-H (H-7) | ~7.8 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-5 and H-8. |
| Ar-H (H-8) | ~7.5 | Doublet | 1H | This proton is furthest from the electron-withdrawing bromine and carbonyl groups, making it the most shielded of the aromatic protons. It appears as a doublet coupled to H-7. |
| CH₂ (H-4) | ~4.1 | Singlet | 2H | The two protons on the C-4 methylene are chemically equivalent and adjacent to an aromatic ring and a carbonyl group. They appear as a singlet as there are no adjacent protons to couple with. A similar signal in the 7-bromo isomer is found at δ 4.04 ppm.[3] |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (C-1) | ~170 | The C-1 carbonyl carbon, part of the imide functional group, is highly deshielded. The corresponding carbon in the 7-bromo isomer is at δ 171.0 ppm.[3] |
| C =O (C-3) | ~165 | The C-3 carbonyl carbon is also significantly deshielded. The 7-bromo isomer shows this peak at δ 165.2 ppm.[3] |
| Ar-C (C-4a, C-8a) | 135-140 | Quaternary carbons at the ring junction. |
| Ar-C (C-5, C-7, C-8) | 125-135 | Aromatic CH carbons, with shifts influenced by proximity to the bromine and carbonyl groups. |
| Ar-C -Br (C-6) | ~120 | The carbon directly attached to the bromine atom is shielded by the "heavy atom effect". |
| C H₂ (C-4) | ~40 | The aliphatic methylene carbon, deshielded by the adjacent carbonyl and aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.[4]
Experimental Protocol: ATR-FTIR
-
Sample Preparation : Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Rationale for Technique : ATR-FTIR is a modern, preferred method for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets, leading to faster data acquisition.[4]
-
Data Acquisition :
IR Data Interpretation
The IR spectrum is dominated by strong absorptions from the imide functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3200 (broad) | N-H Stretch | Imide (N-H) | The broadness of this peak is characteristic of hydrogen bonding in the solid state. |
| ~1710 (strong) | C=O Asymmetric Stretch | Imide (C=O) | The strong absorption is typical for the carbonyl groups of a cyclic imide. The 7-bromo analog shows a strong C=O stretch at 1708 cm⁻¹.[3] |
| ~1680 (strong) | C=O Symmetric Stretch | Imide (C=O) | Cyclic imides often show two distinct carbonyl stretching bands. |
| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks in this region confirm the presence of the benzene ring. |
| ~1190 | C-Br Stretch | Aryl-Bromide | This vibration in the fingerprint region helps confirm the presence of the C-Br bond.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues.
Experimental Protocol: ESI-MS
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg) in a suitable solvent like methanol or acetonitrile (1 mL) to create a dilute solution.
-
Instrumentation : Infuse the solution into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Rationale for Technique : ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation, making it ideal for determining molecular weight. TOF analyzers provide high mass accuracy.
-
Data Acquisition : Acquire spectra in both positive and negative ion modes to determine the most stable ion.
MS Data Interpretation
The molecular formula of this compound is C₉H₆BrNO₂.[1]
-
Molecular Weight : The monoisotopic mass is calculated to be 238.96 g/mol .
-
Key Feature - Bromine's Isotopic Signature : A critical diagnostic feature is the presence of two major isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks in the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of nearly identical intensity. This pattern is a definitive indicator of the presence of one bromine atom.
-
Expected Ions :
-
[M+H]⁺ : m/z 239.97 and 241.97
-
[M-H]⁻ : m/z 237.95 and 239.95
-
[M+Na]⁺ : m/z 261.95 and 263.95 (often observed as a sodium adduct)
-
Predicted Fragmentation Pathway
While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway for the molecular ion is illustrated below.
Caption: Figure 3. A simplified, predicted fragmentation pathway.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key imide functional group. High-resolution mass spectrometry validates the elemental formula and molecular weight, with the characteristic 1:1 isotopic pattern for M and M+2 peaks providing definitive evidence for the single bromine atom. This integrated analytical approach ensures the identity and purity of the compound, a critical requirement for its application in research and drug development.
References
Solubility and stability of 6-Bromoisoquinoline-1,3(2H,4H)-dione
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromoisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its utility in drug discovery is fundamentally linked to its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of these critical parameters. As direct quantitative data for this specific molecule is not extensively published, we present a framework grounded in the analysis of its structural motifs and data from closely related analogues. This document details robust, field-proven methodologies for determining its solubility profile and assessing its stability under various stress conditions, enabling researchers to confidently integrate this molecule into their development pipelines.
Core Physicochemical Properties
Understanding the foundational properties of this compound is the first step in predicting its behavior in various experimental and formulation settings. The molecule's structure, featuring a fused aromatic ring, a bromine substituent, and a dione system within a heterocyclic core, dictates its characteristics.
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 501130-49-0 | [3][4][5] |
| Molecular Formula | C₉H₆BrNO₂ | [3] |
| Molecular Weight | 240.05 g/mol | [3] |
| Recommended Storage | 2–8 °C | [4] |
The presence of the polar lactam-like dione functionality suggests potential for hydrogen bonding, which may contribute to solubility in polar solvents. Conversely, the hydrophobic brominated aromatic ring will influence its solubility in non-polar organic media. The interplay of these features makes a systematic experimental evaluation of its solubility essential.
Solubility Profile: A Method-Driven Approach
Solubility is a critical determinant of a compound's bioavailability, reaction kinetics, and ease of purification. While specific quantitative solubility data for this compound is sparse in public literature, its solubility can be systematically determined. Analogous heterocyclic compounds, such as 6-Bromoisoquinolin-1-ol and various dione derivatives, exhibit solubility in common organic solvents like ethanol, dichloromethane, and chloroform.[6][7]
Rationale for Solvent Selection
A tiered approach to solvent screening is recommended. The initial selection should span a range of polarities and functionalities to build a comprehensive solubility map.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the dione's carbonyl and N-H groups. Ethanol is a good starting point, as related compounds show solubility in it.[6]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These are strong solvents capable of disrupting intermolecular forces in the solid state without donating hydrogen bonds.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Often effective for compounds with moderate polarity and aromatic systems. Related isoquinoline-dione derivatives are known to be soluble in these solvents.[7]
-
Aqueous Buffers: Solubility across a physiological pH range (e.g., pH 2.0, 5.0, 7.4) is critical for any potential therapeutic agent. The amide-like structure suggests pH may influence solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic equilibrium solubility. This protocol ensures that the measurement reflects a true saturated solution, a critical parameter for preclinical development.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the required duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. For more effective separation, centrifuge the samples at high speed (e.g., >10,000 rpm).[8]
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To prevent contamination from particulate matter, filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calculation: Determine the solubility from the measured concentration and express it in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Experimental workflow for quantitative solubility determination.
Stability Profile: Uncovering Potential Liabilities
Chemical stability is paramount, impacting a compound's shelf-life, formulation viability, and safety profile. A forced degradation (or stress testing) study is the most effective way to identify intrinsic stability characteristics. The structure of this compound contains functional groups susceptible to specific degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The dione moiety contains two amide-like (lactam) bonds. These are potentially susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening. Some related isoquinoline-dione structures are known to be responsive to acidic environments.[9]
-
Oxidation: The electron-rich aromatic system could be susceptible to oxidation.
-
Photolysis: Aromatic halides can be labile to photolytic degradation. The presence of the bromo-substituent warrants investigation into light stability. Studies on related diazo-isoquinoline-diones highlight their photochemical reactivity.[10]
Experimental Protocol: Forced Degradation Study
This protocol systematically exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of degradation products and the development of a stability-indicating analytical method.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80 °C).
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Store a solution and solid sample in an oven (e.g., 80 °C).
-
Photostability: Expose a solution and solid sample to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control wrapped in foil.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) detector.
-
Data Evaluation:
-
Peak Purity: Assess the peak purity of the parent compound in all conditions to ensure the analytical method is specific.
-
Mass Balance: Aim for a mass balance of 95-105% to ensure all major degradants are detected.
-
Identify Degradants: Use MS data to propose structures for any observed degradation products.
-
Workflow for Forced Degradation and Method Development
References
- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 3. This compound | 501130-49-0 [chemicalbook.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 6-Bromoisoquinolin-1-ol, High-Quality Research Compound, Affordable Price [forecastchemicals.com]
- 7. Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromoisoquinoline-1,3(2H,4H)-dione as a synthetic intermediate
An In-Depth Technical Guide to 6-Bromoisoquinoline-1,3(2H,4H)-dione as a Synthetic Intermediate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, a pivotal intermediate in modern synthetic and medicinal chemistry. We will dissect its structural features, plausible synthetic strategies, and its versatile reactivity, with a focus on its application in the development of novel therapeutic agents.
Introduction: The Strategic Value of the Isoquinoline-1,3-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold, frequently encountered in a wide array of biologically active compounds.[1][2] This structural motif has been extensively investigated for various therapeutic applications, including as inhibitors of HIV-1 integrase and Cyclin-Dependent Kinase 4 (CDK4), and as potential hypnotic agents.[2][3][4]
Within this class, This compound emerges as a particularly valuable building block. Its strategic importance lies in the presence of a bromine atom on the aromatic ring. This halogen serves as a versatile synthetic handle, enabling a multitude of subsequent chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.[5] This capability allows medicinal chemists to systematically modify the core structure, facilitating extensive Structure-Activity Relationship (SAR) studies essential for optimizing drug candidates. This guide will illuminate the pathways through which this intermediate is leveraged to construct complex molecular architectures.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of synthetic chemistry. The key properties of this compound are summarized below. Spectroscopic data, such as ¹H and ¹³C NMR, are critical for confirming the identity and purity of the material before its use in subsequent reactions.[6]
| Property | Value | Source(s) |
| CAS Number | 501130-49-0 | [7][8][9][10][11][12] |
| Molecular Formula | C₉H₆BrNO₂ | [5][9][12] |
| Molecular Weight | 240.05 g/mol | [5][11] |
| MDL Number | MFCD12755363 | [5][10] |
| SMILES | O=C1NC(CC2=C1C=CC(Br)=C2)=O | [9][10] |
| Storage | Inert atmosphere, room temperature or 2-8 °C | [5][8][10] |
Synthetic Strategy: Accessing the Core Intermediate
While numerous methods exist for synthesizing the parent isoquinoline-1,3(2H,4H)-dione scaffold, a common and logical approach involves the cyclization of an appropriately substituted phenylacetic acid derivative. For the 6-bromo variant, a plausible route would begin with a commercially available, bromine-substituted precursor, followed by a key cyclization step.
The diagram below illustrates a conceptual workflow for the synthesis. The causality behind this strategy is rooted in the fundamental principles of amide bond formation followed by an intramolecular condensation to form the stable heterocyclic dione system.
References
- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 4. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound(501130-49-0) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. doronscientific.com [doronscientific.com]
- 10. 501130-49-0|this compound|BLD Pharm [bldpharm.com]
- 11. chembk.com [chembk.com]
- 12. Abosyn [abosyn.com]
The Strategic Application of 6-Bromoisoquinoline-1,3(2H,4H)-dione in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The isoquinoline-1,3(2H,4H)-dione core represents one such "privileged" structure, a framework that has demonstrated the ability to interact with multiple biological targets, leading to a diverse range of pharmacological activities.[1] This guide focuses on a specific, strategically functionalized derivative: 6-Bromoisoquinoline-1,3(2H,4H)-dione . While research on this particular molecule is emergent, its true potential lies not in its intrinsic biological activity, but in its role as a powerful and versatile intermediate for the synthesis of novel, high-value therapeutic candidates.[2]
The presence of the bromine atom at the 6-position is not a trivial modification. It is a deliberate design choice that transforms the parent molecule into a highly adaptable platform for chemical exploration.[3] This halogen serves as a reactive handle for a multitude of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling the rapid generation of compound libraries for screening against various biological targets. This guide will provide an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of this compound, with a focus on its utility in the development of next-generation inhibitors for oncology and neuroscience.
Chemical Properties and Synthesis
This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol .[2] Its structure features a bicyclic system composed of a benzene ring fused to a dihydropyridine ring bearing two carbonyl groups. The key feature for its application in research is the bromine atom attached to the aromatic ring, which significantly influences the molecule's reactivity and potential for chemical modification.
General Synthetic Approach
The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold can be achieved through various methods, including radical cascade reactions of acryloyl benzamides.[4][5] For the bromo-substituted analog, a common conceptual pathway involves the cyclization of a suitably substituted N-acyl precursor, which itself can be derived from bromo-substituted anthranilic acid derivatives.
The Strategic Importance of the Bromo- Moiety in Drug Discovery
The inclusion of a bromine atom in a drug candidate or a scaffold is a well-established strategy in medicinal chemistry to enhance therapeutic potential.[6][7][8][9] Bromination can lead to several advantageous modifications in a molecule's properties:
-
Enhanced Biological Activity: The introduction of bromine can significantly increase the potency of a compound. This is attributed to factors such as increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds with biological targets.[6][9]
-
Metabolic Stability: Bromine can block sites of metabolism, leading to an increased half-life of the drug in the body.[8]
-
Versatile Chemical Handle: The carbon-bromine bond is a key functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a compound series.[3]
For this compound, this last point is of paramount importance. It serves as a foundational building block for creating extensive libraries of analogs with modifications at the 6-position, a region that can be critical for target engagement and selectivity.[2]
Potential Therapeutic Applications
The isoquinoline-1,3(2H,4H)-dione scaffold has been identified as a key pharmacophore in several classes of therapeutic agents. The ability to derivatize the 6-bromo precursor opens up avenues for developing novel and potent inhibitors in these areas.
Oncology: A Scaffold for PARP and CDK4/6 Inhibition
a) Poly(ADP-ribose) Polymerase (PARP) Inhibition:
PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[10] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11] Several PARP inhibitors have been approved for the treatment of various cancers.[12]
The isoquinoline-1,3(2H,4H)-dione core is a known scaffold for the development of PARP inhibitors.[10] By utilizing this compound, researchers can synthesize novel derivatives with modified physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles.
Experimental Workflow: Derivatization via Suzuki Coupling
Caption: Suzuki coupling workflow for derivatization.
b) Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition:
CDK4 and CDK6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[13][14][15][16] Inhibitors of CDK4/6 have shown significant clinical success, particularly in the treatment of HR+/HER2- breast cancer.[13][15][17] The isoquinoline-1,3(2H,4H)-dione scaffold has been successfully employed to develop potent and selective CDK4 inhibitors. The introduction of substituents at the C-6 position has been shown to enhance inhibitory activity.[18]
This compound is an ideal starting material for exploring the SAR at this position. By introducing a variety of aryl and heteroaryl groups through cross-coupling reactions, novel CDK4/6 inhibitors with improved properties can be discovered.
Signaling Pathway: CDK4/6 Inhibition
Caption: Mechanism of CDK4/6 inhibition.
Neuroscience: A Building Block for CNS-Active Compounds
The isoquinoline scaffold is also present in numerous natural products and synthetic compounds with activity in the central nervous system (CNS).[2] Derivatives have shown potential as anticonvulsant and antidepressant agents. The ability to fine-tune the lipophilicity and polarity of the molecule by introducing different substituents at the 6-position of the isoquinoline-1,3(2H,4H)-dione core is crucial for optimizing blood-brain barrier permeability, a key challenge in CNS drug development.
Quantitative Data and Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 501130-49-0 | [2] |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| Storage | Room temperature, inert atmosphere |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the derivatization of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., 2M aqueous sodium carbonate, 3 equivalents)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound, the boronic acid, and the palladium catalyst.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted isoquinoline-1,3(2H,4H)-dione.
Conclusion: A Versatile Tool for Future Discoveries
This compound stands out not for its own known biological effects, but as a strategically designed chemical intermediate that empowers medicinal chemists to rapidly explore a vast chemical space. Its true value is realized in its application as a scaffold for the synthesis of novel derivatives targeting critical pathways in oncology and neuroscience. The presence of the bromo- functionality provides a reliable and versatile handle for the introduction of molecular diversity, accelerating the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to grow, the importance of such adaptable chemical platforms in the development of next-generation therapeutics cannot be overstated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. revmedchir.ro [revmedchir.ro]
- 7. Account Suspended [tethyschemical.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 15. The emerging CDK4/6 inhibitor for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aquila.usm.edu [aquila.usm.edu]
The Isoquinoline-1,3(2H,4H)-dione Core: A Historical and Synthetic Guide for the Modern Drug Hunter
Abstract
The isoquinoline-1,3(2H,4H)-dione scaffold, a privileged heterocyclic motif, has garnered significant attention within the medicinal chemistry community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound class, from its early synthesis via classical rearrangement reactions to modern, efficient synthetic methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the rich pharmacological landscape of its derivatives, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of isoquinoline-1,3(2H,4H)-dione compounds.
Introduction: The Emergence of a Privileged Scaffold
The isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydropyridine ring bearing two carbonyl groups. This core structure has proven to be a versatile template for the design of bioactive molecules, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The journey of this scaffold from a chemical curiosity to a cornerstone in medicinal chemistry is a testament to the enduring power of organic synthesis and the relentless pursuit of novel therapeutic agents.
A Historical Perspective: The Gabriel-Colman Rearrangement
The genesis of isoquinoline-1,3(2H,4H)-dione chemistry is intrinsically linked to the Gabriel-Colman rearrangement , a name reaction first described in 1900 by chemists Siegmund Gabriel and James Colman. This elegant transformation involves the reaction of a phthalimido ester with a strong base, such as an alkoxide, to induce a ring expansion, yielding a substituted isoquinoline.
The causality behind this experimental choice lies in the clever utilization of an intramolecular condensation. The strong base facilitates the deprotonation of the α-carbon to the ester group, creating a carbanion. This nucleophilic carbanion then attacks one of the carbonyl groups of the phthalimide ring, leading to the formation of a new six-membered ring and cleavage of the original five-membered imide ring.
The Gabriel-Colman rearrangement proved to be a foundational method for accessing the isoquinoline-1,3(2H,4H)-dione core and its derivatives, paving the way for initial explorations of their chemical and physical properties.
Caption: A simplified workflow of the Gabriel-Colman rearrangement.
Evolution of Synthetic Methodologies
While the Gabriel-Colman rearrangement was a pivotal discovery, the quest for more efficient, versatile, and milder synthetic routes has led to the development of a diverse toolbox for constructing the isoquinoline-1,3(2H,4H)-dione scaffold.
Classical Approaches: Building from Homophthalic Acid Derivatives
A common and straightforward approach involves the condensation of homophthalic acid or its anhydride with an amine. This method offers a direct route to N-substituted isoquinoline-1,3(2H,4H)-diones, allowing for the facile introduction of various substituents on the nitrogen atom, a key handle for modulating biological activity. The reaction typically proceeds at elevated temperatures.
Modern Innovations: Catalysis and Cascade Reactions
The advent of modern organic chemistry has ushered in an era of more sophisticated and efficient synthetic strategies.
-
Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a powerful tool for the synthesis of isoquinoline-1,3(2H,4H)-diones. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with the parent isoquinoline-1,3(2H,4H)-dione have been developed to introduce aryl substituents at the C4 position. More recently, a photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides has been reported, providing access to these structures under mild conditions.
-
Radical Cascade Reactions: In recent years, radical cascade reactions have gained prominence as an elegant and efficient method for the synthesis of complex molecules from simple precursors. These reactions, often initiated by a radical precursor, involve a series of intramolecular cyclizations to construct the isoquinoline-1,3(2H,4H)-dione core. This approach offers a high degree of atom economy and can be used to generate a wide range of substituted derivatives.
Caption: Overview of synthetic strategies for isoquinoline-1,3(2H,4H)-diones.
Pharmacological Significance and Therapeutic Applications
The true value of the isoquinoline-1,3(2H,4H)-dione scaffold lies in the remarkable biological activities exhibited by its derivatives. This has made it a focal point in numerous drug discovery programs.
Anticancer Activity
A significant body of research has focused on the development of isoquinoline-1,3(2H,4H)-dione derivatives as potent and selective anticancer agents.
-
Cyclin-Dependent Kinase (CDK) Inhibition: A series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4. These compounds have shown promise as potential antitumor agents by targeting the cell cycle machinery. The structure-activity relationship (SAR) studies revealed that a 3-hydroxy substituent on the phenyl ring of the benzylamino headpiece is crucial for CDK4 inhibitory activity.
-
Caspase-3 Inhibition: Isoquinoline-1,3,4-trione derivatives, which can be considered oxidized forms of the core scaffold, have been identified as novel and potent inhibitors of caspase-3, an key enzyme in the apoptotic pathway. Certain derivatives demonstrated low nanomolar potency and significant protection against apoptosis in cell-based models.
-
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: More recently, isoquinoline derivatives have been explored as dual inhibitors of IDO1 and TDO, two promising targets for cancer immunotherapy.
Other Therapeutic Areas
The therapeutic potential of isoquinoline-1,3(2H,4H)-dione derivatives extends beyond oncology. Research has indicated their utility as:
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Inhibitors of HIV-1 integrase
| Derivative Class | Target | Therapeutic Area | Key Findings |
| 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones | CDK4 | Oncology | Potent and selective inhibition of CDK4 over other CDKs. |
| Isoquinoline-1,3,4-triones | Caspase-3 | Apoptosis-related diseases | Low nanomolar potency and protection against apoptosis. |
| N-Substituted Isoquinoline-1,3(2H,4H)-diones | IDO1/TDO | Oncology (Immunotherapy) | Dual inhibition with potent antitumor efficacy in vivo. |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | Antiviral | Inhibition of HIV-1 integrase and RNase H function. |
Experimental Protocol: Synthesis of 2-(4-methoxybenzyl)isoquinoline-1,3(2H,4H)-dione
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-substituted isoquinoline-1,3(2H,4H)-dione, adapted from the literature.
Materials:
-
Homophthalic anhydride
-
4-Methoxybenzylamine
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add homophthalic anhydride (8.1 g).
-
Add 4-methoxybenzylamine (8.3 g) to the flask.
-
Heat the mixture with stirring at 180°C overnight.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent to afford 2-(4-methoxybenzyl)isoquinoline-1,3(2H,4H)-dione.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product. The expected ¹H-NMR signals for the product include a singlet for the methoxy group protons, a singlet for the benzylic protons, and signals corresponding to the aromatic protons.
Conclusion and Future Directions
The isoquinoline-1,3(2H,4H)-dione scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. From its initial synthesis via the Gabriel-Colman rearrangement to the development of modern catalytic and cascade reactions, the ability to access and functionalize this core has expanded significantly. The diverse pharmacological activities of its derivatives, particularly in oncology, underscore its importance as a privileged structure in medicinal chemistry. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of new biological targets, and the optimization of lead compounds to address unmet medical needs.
Unlocking the Synthetic Potential of 6-Bromoisoquinoline-1,3(2H,4H)-dione: An In-depth Technical Guide to the Reactivity of the C6-Bromine Atom
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 6-Bromoisoquinoline-1,3(2H,4H)-dione, a key intermediate for the diversification of this important heterocyclic system. We will delve into the mechanistic underpinnings and provide field-proven insights into the most pertinent transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient and strategic utilization of this versatile building block.
Introduction: The Strategic Importance of the this compound Scaffold
The isoquinoline-1,3(2H,4H)-dione core is a recurring structural feature in a range of compounds exhibiting diverse pharmacological properties. Its derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of biological pathways. The presence of a bromine atom at the C6 position of this scaffold provides a crucial handle for a plethora of chemical transformations, allowing for the introduction of a wide array of substituents. This capability is of utmost importance in drug discovery programs, where the systematic modification of a lead compound is essential for optimizing its potency, selectivity, and pharmacokinetic profile.
This guide will focus on the key reactions that leverage the reactivity of the C-Br bond in this compound, providing both theoretical understanding and practical guidance for laboratory execution.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, and they represent the most powerful tools for the functionalization of this compound. The electron-rich nature of the isoquinoline ring system, combined with the presence of the bromine atom, makes this substrate an excellent candidate for a variety of palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound.[1] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds, which are common motifs in pharmaceuticals.
Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition to the C-Br bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
An In-depth Technical Guide to the Electronic Properties of the 6-Bromoisoquinoline-1,3(2H,4H)-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid structure and versatile synthetic handles. The introduction of a bromine atom at the 6-position not only provides a key vector for further functionalization via cross-coupling reactions but also significantly modulates the electronic landscape of the molecule.[1] This guide provides a comprehensive overview of the electronic properties of the 6-Bromoisoquinoline-1,3(2H,4H)-dione scaffold, offering both theoretical insights and practical experimental workflows for its characterization. We will delve into the fundamental electronic structure, explore how to experimentally determine key parameters such as HOMO/LUMO energy levels, and provide a framework for understanding how these properties influence the scaffold's application in various scientific domains.
Introduction: The Significance of the this compound Scaffold
The isoquinoline-1,3(2H,4H)-dione moiety is an electron-withdrawing building block that has garnered significant interest for its utility in the synthesis of bioactive molecules and functional organic materials.[2][3][4] Its derivatives have shown promise as anticonvulsant, antidepressant, and antitumor agents.[1] In the realm of materials science, this core is being explored for the development of conjugated polymers for applications in field-effect transistors.[2][3]
The electronic properties of this scaffold are central to its function. In medicinal chemistry, the electron distribution and orbital energies influence non-covalent interactions with biological targets, metabolic stability, and pharmacokinetic profiles. For materials science applications, the frontier molecular orbital (HOMO and LUMO) energies and the resulting band gap are critical determinants of charge transport characteristics and optical properties.[2]
The presence of a bromine atom at the 6-position is a strategic choice. Bromine, being an electronegative atom, is expected to inductively withdraw electron density from the aromatic ring, thereby lowering the energy of the molecular orbitals.[5] Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions, which can further tune the electronic properties of the scaffold.[1]
This guide will provide a detailed exploration of the electronic landscape of this compound, offering a roadmap for researchers to unlock its full potential.
Theoretical Framework: Understanding the Electronic Structure
A robust understanding of the electronic properties of the this compound scaffold begins with a theoretical examination of its molecular orbitals and electron distribution. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[6][7]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy level is related to the electron affinity and indicates the ability to accept an electron.[7] The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy.[8]
For the this compound scaffold, the dione moiety acts as an electron-withdrawing group, which is expected to lower both the HOMO and LUMO energy levels. The bromine atom further contributes to this effect through its inductive electron-withdrawing nature.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the this compound scaffold, the oxygen atoms of the carbonyl groups are expected to be regions of high electron density (negative potential), making them potential sites for hydrogen bonding and other electrophilic interactions. Conversely, the protons on the aromatic ring and the nitrogen atom will exhibit a more positive potential.
Computational Workflow for Electronic Structure Analysis
To provide a practical framework, we outline a typical computational workflow using DFT.
Caption: A typical DFT workflow for electronic structure analysis.
Detailed Protocol:
-
Structure Preparation: Obtain the 3D structure of this compound. This can be done using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d)).[5] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[9]
-
Single Point Energy Calculation: With the optimized geometry, a single point energy calculation is performed to obtain accurate electronic properties.
-
Analysis: From the output of the single point energy calculation, the following can be extracted:
-
HOMO and LUMO energies: These values are crucial for understanding the molecule's redox properties.[10][11]
-
HOMO-LUMO gap: This provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation.[7]
-
MEP Map: This visualizes the charge distribution and predicts sites of reactivity.
-
NBO Analysis: This can provide insights into charge transfer within the molecule.
-
Experimental Determination of Electronic Properties
While computational methods provide valuable theoretical insights, experimental validation is crucial for accurate characterization. The following sections detail the key experimental techniques for probing the electronic properties of the this compound scaffold.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[12] It involves sweeping the potential of a working electrode and measuring the resulting current.[12]
Experimental Workflow:
Caption: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.
Detailed Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Cyclic Voltammetry Measurement: Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and back. The scan rate will influence the shape of the voltammogram.
-
Data Analysis:
-
From the resulting voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red).
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
E_HOMO = -e(E_ox - E_1/2(Fc/Fc+)) - 4.8 eV
-
E_LUMO = -e(E_red - E_1/2(Fc/Fc+)) - 4.8 eV
-
-
The electrochemical band gap can then be calculated as: E_gap = E_LUMO - E_HOMO.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO.[14][15]
Experimental Workflow:
Caption: Workflow for determining the optical band gap using UV-Vis Spectroscopy.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the absorption edge (λ_onset) from the spectrum.
-
The optical band gap (E_g_opt) can be calculated using the following equation:
-
E_g_opt (eV) = 1240 / λ_onset (nm)
-
-
Summary of Expected Electronic Properties and Data Interpretation
Based on the structural features of this compound, we can anticipate its key electronic properties.
| Property | Expected Characteristic | Implication |
| HOMO Energy | Relatively low | High ionization potential, good stability against oxidation. |
| LUMO Energy | Low | Good electron-accepting ability. |
| HOMO-LUMO Gap | Relatively large | High kinetic stability, absorption in the UV region. |
| Electron Distribution | Electron density localized on carbonyl oxygens. | Potential for hydrogen bonding and coordination. |
Data Interpretation:
-
A lower HOMO energy level compared to the parent isoquinoline-1,3-dione would confirm the electron-withdrawing effect of the bromine atom.
-
A correlation between the electrochemical band gap (from CV) and the optical band gap (from UV-Vis) would provide a consistent picture of the electronic structure.
-
The shape and position of the absorption bands in the UV-Vis spectrum can provide insights into the nature of the electronic transitions (e.g., π-π* transitions).
Applications and Future Directions
The electronic properties of the this compound scaffold make it a versatile building block for a range of applications.
-
Medicinal Chemistry: The electron-poor nature of the aromatic ring can influence its interaction with biological targets. The bromine atom provides a site for the introduction of various substituents to modulate bioactivity and pharmacokinetic properties.[1][16][17][18]
-
Organic Electronics: The tunable HOMO/LUMO levels make this scaffold a promising candidate for the design of new organic semiconductors. By incorporating it into larger conjugated systems, materials with desired charge transport properties can be developed.[2][19]
-
Fluorescent Probes: The rigid isoquinoline core can serve as a platform for the development of fluorescent sensors. The electronic properties can be tailored to achieve desired absorption and emission characteristics.
Future research should focus on the systematic functionalization of the 6-position to create a library of derivatives with a wide range of electronic properties. This will enable the establishment of structure-property relationships and the rational design of molecules for specific applications.
Conclusion
The this compound scaffold possesses a unique set of electronic properties stemming from the interplay between the electron-withdrawing dione moiety and the inductive effect of the bromine atom. This guide has provided a comprehensive framework for understanding and characterizing these properties through a combination of theoretical calculations and experimental techniques. By following the outlined workflows, researchers can gain a deep understanding of the electronic landscape of this important scaffold and leverage this knowledge for the development of new and innovative molecules in medicinal chemistry and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. Isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors: synthesis, properties, and the effect of inner aromatic bridges - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. A database of steric and electronic properties of heteroaryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. pure.uva.nl [pure.uva.nl]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 19. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromoisoquinoline-1,3(2H,4H)-dione with Boronic Acids
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Isoquinolinedione Scaffold
The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid structure serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The derivatization of this core is crucial for generating compound libraries for high-throughput screening and for the synthesis of targeted therapeutics. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[1][2]
This application note provides a comprehensive guide for researchers on the palladium-catalyzed Suzuki coupling of 6-Bromoisoquinoline-1,3(2H,4H)-dione. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, present comparative data to guide optimization, and provide a troubleshooting guide for common challenges encountered in the laboratory.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][3][4] The catalytic cycle involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][5] The reactivity order for halides is generally I > Br > OTf >> Cl.[2][5]
-
Transmetalation : This step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[2][7] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the desired 6-aryl-isoquinoline-1,3(2H,4H)-dione product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][5]
The choice of ligands, typically electron-rich and bulky phosphines, is critical as they stabilize the palladium center, increase its reactivity, and facilitate the elementary steps of the catalytic cycle.[2][8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are robust starting points and should be optimized for specific boronic acids and reaction scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a reliable standard for a wide range of aryl and heteroaryl boronic acids, utilizing a common and effective air-stable precatalyst.[11]
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with argon for 30 min)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the bromo-isoquinolinedione.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing between the organic and aqueous phases.[12]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-isoquinoline-1,3(2H,4H)-dione.
Caption: A typical experimental workflow for Suzuki coupling.
Reaction Optimization: A Comparative Overview
The success and efficiency of the Suzuki coupling are highly dependent on the interplay between the catalyst, base, and solvent system.[13] The following table summarizes common conditions and provides a rationale for their selection, allowing researchers to tailor the reaction to their specific substrate.
| Parameter | Condition A | Condition B | Condition C | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | Pd(PPh₃)₄ : A classic, highly active catalyst, but can be air-sensitive. Best for simple arylboronic acids.[14][15] Pd(dppf)Cl₂ : An air-stable Pd(II) precatalyst with a robust ligand, good for a broad range of substrates, including some heteroaryls.[11] XPhos Pd G3 : A modern, highly active Buchwald precatalyst, excellent for challenging couplings, including those with sterically hindered partners or aryl chlorides.[12] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ : A moderately strong, inexpensive base suitable for many standard couplings.[11][14] K₃PO₄ : A stronger base often used for less reactive aryl chlorides or electron-deficient boronic acids.[16] Cs₂CO₃ : A strong, highly soluble base that can accelerate difficult couplings but is more expensive.[14] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF | Dioxane/H₂O : A versatile and widely used solvent system that effectively dissolves both organic and inorganic reagents.[3][15] Toluene : Can be advantageous for anhydrous reactions to suppress protodeboronation.[14] DMF : A polar aprotic solvent that can improve the solubility of complex substrates but may require higher temperatures.[17] |
| Temperature | 90-100 °C | 110 °C | 80 °C | Temperature is catalyst and substrate-dependent. Higher temperatures are often needed for less reactive halides (e.g., chlorides), while milder conditions can prevent decomposition of sensitive functional groups. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Poor quality reagents (degraded boronic acid).4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[12]2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.[12]3. Use fresh, high-purity boronic acid.4. Screen different bases and solvent systems as outlined in the optimization table. |
| Protodeboronation | Replacement of the C-B bond with a C-H bond, often caused by excess water and strong base, especially with electron-rich or heteroaryl boronic acids.[6][12] | 1. Switch to a milder base like KF or a weaker carbonate.[7][17]2. Use anhydrous conditions (e.g., dry toluene or dioxane) and a finely powdered, dry base.[12]3. Use a boronic ester (e.g., pinacol ester) which is more stable and hydrolyzes in situ.[6] |
| Homocoupling of Boronic Acid | Formation of a biaryl product from two boronic acid molecules, often promoted by the presence of oxygen. | 1. Rigorously exclude oxygen from the reaction by ensuring a robust inert atmosphere and using properly degassed solvents.[12] |
| Starting Material Decomposition | The isoquinolinedione ring or other functional groups may be sensitive to strong bases or high temperatures. | 1. Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄).2. Attempt the reaction at a lower temperature, possibly with a more active catalyst system (e.g., a Buchwald catalyst) to compensate.[5] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of diverse libraries of 6-aryl substituted analogs. A systematic approach to reaction setup, careful exclusion of oxygen, and rational selection of catalyst, base, and solvent are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement and optimize this critical transformation in their synthetic programs.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Reaction of 6-Bromoisoquinoline-1,3(2H,4H)-dione with Terminal Alkynes
Introduction: Bridging Privileged Scaffolds with Powerful C-C Coupling Chemistry
The isoquinoline-1,3(2H,4H)-dione core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this heterocyclic system is of paramount importance for the development of new therapeutic agents and chemical probes.[3][4] The introduction of diverse molecular fragments at specific positions can modulate a compound's biological activity, selectivity, and pharmacokinetic profile.
The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[5] First reported in 1975, this palladium- and copper-cocatalyzed reaction allows for the coupling of aryl or vinyl halides with terminal alkynes under remarkably mild conditions, tolerating a broad range of functional groups.[6] This makes it an ideal tool for late-stage functionalization in complex molecule synthesis.[6]
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of the Sonogashira reaction to a specific, high-value substrate: 6-Bromoisoquinoline-1,3(2H,4H)-dione. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss critical parameters and troubleshooting strategies to ensure successful implementation.
The Mechanism: A Symphony of Two Catalytic Cycles
The efficacy of the Sonogashira reaction lies in the synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle:
-
Activation & Oxidative Addition: The reaction typically begins with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species. This zerovalent palladium complex then undergoes oxidative addition with the this compound, inserting itself into the carbon-bromine bond to form a Pd(II)-aryl intermediate (Complex II). The reactivity order for this step is generally I > Br > Cl.[6][7]
-
Transmetalation: The key intermediate from the copper cycle, a copper(I) acetylide (Complex IV), transfers its alkynyl group to the Pd(II)-aryl complex. This step, known as transmetalation, forms a new Pd(II)-aryl-alkynyl complex (Complex III) and regenerates the Cu(I) catalyst.[5][8]
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, 6-alkynyl-isoquinoline-1,3(2H,4H)-dione, from Complex III. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
The Copper Cycle:
-
Alkyne Activation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a mild base (e.g., triethylamine), the terminal alkyne's acidic proton is removed, forming the crucial copper(I) acetylide intermediate (Complex IV).[7] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium center.
The primary side reaction of concern is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling). This is primarily mediated by the copper catalyst in the presence of oxygen. Therefore, maintaining strictly anaerobic (oxygen-free) conditions is critical for minimizing this byproduct and maximizing the yield of the desired cross-coupled product.[9] In cases where Glaser coupling is a persistent issue, copper-free Sonogashira protocols have been developed.[10][9]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
Materials & Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide [CuI]
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas line with a manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents are toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are reactive with moisture. Handle under an inert atmosphere.
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a nitrogen or argon manifold. Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution based on the aryl bromide) and anhydrous triethylamine (3.0 equiv) via syringe.
-
Degassing: Stir the resulting suspension and gently bubble inert gas through it for 10-15 minutes to thoroughly degas the solvent mixture.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe over 2-3 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C. Aryl bromides may require higher temperatures than the corresponding iodides.[7]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-alkynyl-isoquinoline-1,3(2H,4H)-dione product.
Data Presentation & Expected Outcomes
The protocol is versatile and can be applied to a range of terminal alkynes. The table below outlines expected outcomes for the coupling of this compound with representative aromatic and aliphatic alkynes.
| Entry | Terminal Alkyne | Structure | Typical Conditions | Expected Yield |
| 1 | Phenylacetylene | Ph-C≡CH | RT to 40 °C, 4-8 h | 85-95% |
| 2 | 1-Octyne | C₆H₁₃-C≡CH | RT to 50 °C, 6-12 h | 75-85% |
| 3 | Trimethylsilylacetylene | TMS-C≡CH | RT, 2-6 h | 90-98% |
| 4 | Propargyl alcohol | HO-CH₂-C≡CH | RT, 8-16 h | 60-75% |
Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and precise conditions. Reactions involving aryl bromides are generally slower than those with aryl iodides.[6]
Troubleshooting & Field-Proven Insights
| Problem | Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Starting material remains after extended time. | 1. Inactive Pd catalyst. 2. Insufficiently anaerobic conditions. 3. Low reaction temperature. | 1. Use fresh catalyst or a different Pd source/ligand (e.g., Pd(PPh₃)₄). 2. Ensure rigorous degassing of solvents and use of a proper inert atmosphere setup. 3. Increase temperature incrementally to 50-70 °C. |
| Significant Homocoupling | A major byproduct corresponding to the alkyne dimer is observed. | 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst. | 1. Improve degassing procedure; maintain a positive pressure of inert gas throughout. 2. Reduce the loading of CuI. 3. Consider a copper-free protocol using a palladium/phosphine ligand system like Pd(OAc)₂/XPhos.[9][11] |
| Reaction Turns Black | The solution turns from yellow/brown to black. | Decomposition of the palladium catalyst to palladium black. | 1. This can occur at high temperatures or if ligands are insufficient. 2. Ensure proper stoichiometry of phosphine ligands if not using a pre-formed complex. 3. Avoid excessively high temperatures. |
| Debromination of Starting Material | Mass spectrometry shows the presence of isoquinoline-1,3-dione. | This is a common side reaction in Pd-catalyzed couplings, often promoted by impurities or excess base/alkyne. | 1. Use highly pure starting materials and solvents. 2. Use the recommended stoichiometry of base and alkyne. |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective and reliable method for the C-6 functionalization of the medicinally important isoquinoline-1,3(2H,4H)-dione scaffold. By understanding the dual catalytic mechanism and carefully controlling key parameters—particularly the exclusion of oxygen—researchers can efficiently synthesize a diverse library of novel alkynylated derivatives. The protocols and insights provided herein serve as a robust starting point for scientists engaged in synthetic chemistry and drug discovery, enabling the exploration of new chemical space and the development of potential therapeutic candidates.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1,3(2H,4H)-dione
Introduction: Strategic Importance of 6-Amino-Substituted Isoquinoline-1,3-diones
The isoquinoline-1,3(2H,4H)-dione scaffold is a significant pharmacophore present in a variety of biologically active molecules. The introduction of an amino group at the 6-position via a robust and versatile synthetic method is of paramount importance for the generation of novel drug candidates and molecular probes. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool in modern medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it superior to traditional methods which often require harsh reaction conditions.[1]
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-Bromoisoquinoline-1,3(2H,4H)-dione. It is intended for researchers, scientists, and drug development professionals seeking to synthesize a diverse array of 6-amino-isoquinoline-1,3(2H,4H)-dione derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[3][4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1][5]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3][4]
The efficiency of this cycle is highly dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[1][5]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The presence of the isoquinoline-1,3(2H,4H)-dione moiety introduces specific challenges that must be addressed for a successful C-N coupling reaction:
-
Acidity of N-H Protons: The dione contains two potentially acidic N-H protons. Strong bases could deprotonate these positions, leading to undesired side reactions or catalyst inhibition. Therefore, the choice of base is critical.
-
Potential for N-Arylation: The dione nitrogen itself could act as a nucleophile, leading to the formation of a dimer or oligomer.
-
Substrate Solubility: The solubility of this compound and its aminated products can be limited in common organic solvents, potentially affecting reaction rates.[3]
Experimental Protocols
The following protocols are generalized and may require optimization for specific amines and reaction scales. It is crucial to perform all reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines
This protocol is a good starting point for a wide range of aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: Amination with Arylamines
For less nucleophilic arylamines, a different ligand and potentially higher temperatures may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed tert-butanol (t-BuOH)
Procedure:
-
Reaction Setup: Combine this compound, Pd(OAc)₂, BrettPhos, and K₃PO₄ in an oven-dried Schlenk tube under an inert atmosphere.
-
Reagent Addition: Add the arylamine followed by anhydrous, degassed t-BuOH.
-
Reaction: Seal the tube and heat to 100-120 °C.
-
Monitoring, Workup, and Purification: Follow steps 4-6 from Protocol 1.
Data Presentation: Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful amination. The following table summarizes recommended starting conditions. Optimization may be necessary for specific substrates.
| Component | Recommended Reagents | Typical Loading | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos, BrettPhos, DavePhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are essential to promote oxidative addition and reductive elimination.[1][6] The choice of ligand depends on the amine nucleophile.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equiv | A strong, non-nucleophilic base is required. NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[3][4] |
| Solvent | Toluene, Dioxane, t-BuOH | 0.1-0.5 M | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are widely used.[3][7] |
| Temperature | 80-120 °C | - | Higher temperatures are often required, especially for less reactive amines or aryl chlorides.[6][8] |
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium source and ligand may need to be from a fresh batch.
-
Incorrect Ligand/Base Combination: Screen different ligands and bases. For electron-poor amines, a more electron-rich ligand may be required.
-
-
Formation of Side Products:
-
Dehalogenation: This can occur as a side reaction. Using a different ligand or lowering the reaction temperature may mitigate this.
-
Dimerization: If dimerization of the starting material is observed, reducing the catalyst loading or changing the ligand may be beneficial.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-isoquinoline-1,3(2H,4H)-dione derivatives. Careful selection of the catalyst system, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Heck Reaction of 6-Bromoisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. The functionalization of this core structure through C-C bond-forming reactions allows for the systematic exploration of chemical space to optimize pharmacological properties. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for this purpose.[1][2][3] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 6-Bromoisoquinoline-1,3(2H,4H)-dione, a key intermediate for the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][4] The electron-withdrawing nature of the dione functionality can facilitate this step.
-
Alkene Coordination and Insertion: The alkene substrate then coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. This step typically proceeds in a syn-periplanar fashion.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the desired product. This step dictates the regioselectivity and stereoselectivity of the reaction.
-
Reductive Elimination: The Pd(II)-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling of this compound with a Generic Alkene (e.g., Styrene)
This protocol provides a starting point for the Heck reaction of this compound. Optimization of the parameters outlined in the subsequent section may be necessary for different alkene coupling partners.
Materials and Reagents:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable N-heterocyclic carbene (NHC) precursor[5][6]
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and the chosen ligand (e.g., PPh₃, 0.04 equiv).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv). The flask is then evacuated and backfilled with an inert gas three times.
-
Solvent and Alkene Addition: Under a positive flow of the inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide). Finally, add the alkene (1.2-1.5 equiv) via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
Optimization of Reaction Conditions
The success of the Heck reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Recommended Conditions & Rationale | Potential Issues & Troubleshooting |
| Palladium Precatalyst | Pd(OAc)₂ is a common and effective choice.[4] It is reduced in situ to the active Pd(0) species. | Formation of palladium black (inactive Pd) can occur at high temperatures or in the absence of a stabilizing ligand. |
| Ligand | Phosphines: PPh₃ is a standard choice. Bulky, electron-rich phosphines can be beneficial for less reactive aryl bromides.[8] NHCs: N-heterocyclic carbenes often exhibit high thermal stability and can be effective for challenging substrates.[5][7] | Phosphine ligands can be air-sensitive. NHC precursors may require specific activation conditions. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃ are often used.[7] Organic: Et₃N, DIPEA can also be effective. The choice of base can influence the reaction rate and selectivity. | A base that is too weak may result in a slow reaction. A base that is too strong could lead to side reactions. |
| Solvent | Polar aprotic solvents like DMF, DMAc, or NMP are commonly used to ensure solubility of the reagents.[9] Dioxane or toluene can also be employed. | The solvent must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | Typically ranges from 80 to 120 °C. Higher temperatures are often required for less reactive aryl bromides.[7] | Excessive temperatures can lead to catalyst decomposition and the formation of side products. |
| Alkene Substrate | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive.[1] | Sterically hindered alkenes may react slower and require more forcing conditions. |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere. Increasing the catalyst loading or switching to a more robust ligand system (e.g., an NHC) may be necessary.
-
Formation of Palladium Black: This indicates catalyst precipitation. This can be mitigated by using a stabilizing ligand, lowering the reaction temperature, or using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under "Jeffery conditions".
-
Side Reactions: Isomerization of the double bond in the product can sometimes be observed. This can be suppressed by the addition of certain salts or by using specific ligand systems.
Conclusion
The Heck reaction is a powerful methodology for the functionalization of the this compound core. A systematic approach to the optimization of reaction parameters, grounded in a solid understanding of the catalytic cycle, will enable researchers to efficiently synthesize a diverse range of novel compounds for drug discovery and development. The protocol and guidelines presented herein provide a robust starting point for these endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for the Synthesis of Potent and Selective CDK4 Inhibitors Utilizing a 6-Bromoisoquinoline-1,3(2H,4H)-dione Scaffold
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis, characterization, and biological evaluation of a promising class of Cyclin-Dependent Kinase 4 (CDK4) inhibitors based on the 6-Bromoisoquinoline-1,3(2H,4H)-dione scaffold. This privileged structure serves as a versatile starting material for the generation of potent and selective inhibitors through strategic modifications at the C-6 and C-4 positions. We provide detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling for C-6 arylation and a robust condensation reaction for the installation of the critical 4-(phenylaminomethylene) moiety. Furthermore, this document outlines established methodologies for in vitro kinase assays and cellular characterization to empower researchers in the development of next-generation cancer therapeutics.
Introduction: The Rationale for Targeting the CDK4/Cyclin D Axis in Oncology
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1] In concert with their regulatory cyclin partners, CDKs drive the progression through the distinct phases of the cell cycle. The CDK4/cyclin D complex, in particular, governs the critical G1-S phase transition.[2] It executes this function by phosphorylating the Retinoblastoma tumor suppressor protein (pRb).[3] This phosphorylation event liberates the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle advancement.[4]
In a multitude of human cancers, the CDK4/cyclin D-pRb-E2F pathway is deregulated, leading to unchecked cellular proliferation, a hallmark of cancer.[5] Consequently, the development of small molecule inhibitors that specifically target CDK4 has emerged as a validated and highly effective therapeutic strategy, particularly in hormone receptor-positive (HR+) breast cancer.[6]
The isoquinoline-1,3(2H,4H)-dione core has been identified as a highly effective scaffold for the development of potent and selective CDK4 inhibitors.[7] Structure-activity relationship (SAR) studies have revealed that strategic modifications at two key positions of this heterocyclic system are paramount for achieving high inhibitory activity:
-
C-6 Position: Introduction of an aryl or heteroaryl substituent at this position has been shown to significantly enhance the inhibitory potency against CDK4.[8]
-
C-4 Position: The presence of a 4-((phenylamino)methylene) group is a critical pharmacophore, essential for potent CDK4 inhibition.[5]
This guide leverages these insights to provide a detailed roadmap for the synthesis and evaluation of CDK4 inhibitors, using this compound as a key starting material. The bromine atom at the C-6 position serves as a versatile handle for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions.
The Strategic Synthesis of Isoquinoline-1,3-dione-based CDK4 Inhibitors
Our synthetic strategy is a two-pronged approach focusing on the sequential modification of the this compound core. The first key transformation is a Suzuki-Miyaura cross-coupling reaction to install a desired aryl or heteroaryl moiety at the C-6 position. This is followed by a condensation reaction to introduce the crucial 4-((phenylamino)methylene) pharmacophore.
Caption: A high-level overview of the synthetic workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of C-C bonds.[9] In this protocol, we adapt established procedures for the arylation of the 6-bromo position of our isoquinoline-1,3-dione scaffold.[10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.10 equivalents)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)
-
Anhydrous Toluene
-
Deionized Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water in a 4:1 ratio.
-
Degassing: Sparge the resulting suspension with the inert gas for 20-30 minutes to thoroughly degas the solvents.
-
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.05 equiv) and SPhos (0.10 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-isoquinoline-1,3(2H,4H)-dione.
Protocol 2: Condensation for the Synthesis of the 4-((Phenylamino)methylene) Moiety
This transformation introduces the key pharmacophore at the C-4 position. The traditional method involves a condensation reaction with an orthoformate and a subsequent reaction with an aniline derivative.[1]
Materials:
-
6-Aryl-isoquinoline-1,3(2H,4H)-dione (from Protocol 1)
-
Triethyl orthoformate
-
Substituted aniline (1.5 equivalents)
-
Acetic acid (catalytic amount)
-
Ethanol
-
Reaction flask with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 6-aryl-isoquinoline-1,3(2H,4H)-dione in an excess of triethyl orthoformate.
-
Intermediate Formation: Add a catalytic amount of acetic acid and heat the mixture to reflux. Monitor the formation of the ethoxymethylene intermediate by TLC.
-
Solvent Removal: Once the formation of the intermediate is complete, remove the excess triethyl orthoformate under reduced pressure.
-
Aniline Addition: Dissolve the crude intermediate in ethanol and add the substituted aniline (1.5 equiv).
-
Final Condensation: Heat the reaction mixture to reflux. The reaction progress can be monitored by the precipitation of the desired product.
-
Isolation: After cooling to room temperature, collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to afford the final 4-((phenylamino)methylene)-6-aryl-isoquinoline-1,3(2H,4H)-dione.
Biological Evaluation of Synthesized CDK4 Inhibitors
The biological activity of the synthesized compounds is assessed through a tiered approach, beginning with in vitro enzymatic assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to evaluate their effects on cell proliferation and target engagement in a cellular context.
In Vitro CDK4/Cyclin D1 Kinase Assay
The potency of the synthesized inhibitors against CDK4 is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.[11]
Materials:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., a peptide derived from the Retinoblastoma protein)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in the appropriate kinase assay buffer. Prepare a mixture of the substrate and ATP.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor compounds.
-
Kinase Reaction Initiation: Add the diluted active CDK4/Cyclin D1 enzyme to each well, followed by the substrate/ATP mixture to initiate the kinase reaction. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence Reading: Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement and Anti-proliferative Effects
3.2.1. Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb)
To confirm that the synthesized inhibitors engage with their intended target in a cellular context, western blotting is performed to assess the phosphorylation status of Rb, a direct downstream substrate of CDK4.[3]
Procedure:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7) and treat with varying concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the pRb signal with increasing inhibitor concentration indicates target engagement.
3.2.2. Cell Proliferation Assay
The anti-proliferative effect of the inhibitors is evaluated using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[12]
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the CellTiter-Glo® reagent to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Determine the IC₅₀ value for cell growth inhibition by plotting the percentage of viable cells against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The synthesized isoquinoline-1,3-dione derivatives exert their anti-cancer effects by inhibiting the kinase activity of the CDK4/cyclin D1 complex. This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb), thereby maintaining it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1 to S phase transition. This ultimately leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Purification, characterization, and kinetic mechanism of cyclin D1. CDK4, a major target for cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. en.ice-biosci.com [en.ice-biosci.com]
Application Notes and Protocols for the Preparation of Anticancer Agents from 6-Bromoisoquinoline-1,3(2H,4H)-dione
Authored by: A Senior Application Scientist
Abstract
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a potent class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of advanced PARP inhibitor analogues, starting from the versatile building block, 6-Bromoisoquinoline-1,3(2H,4H)-dione. We will explore the strategic chemical transformations, including N-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling, that are essential for constructing these complex therapeutic molecules. The causality behind experimental choices, mechanistic insights into the drug's mode of action, and structure-activity relationships (SAR) are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoquinolinedione Scaffold in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular DNA damage response machinery. They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer therapy, inhibiting PARP has proven to be a revolutionary strategy, especially for tumors with deficiencies in homologous recombination (HR), a key pathway for repairing more lethal double-strand breaks (DSBs). This is often the case in cancers with mutations in the BRCA1 or BRCA2 genes.
The therapeutic principle is based on a concept called synthetic lethality . When PARP is inhibited in a BRCA-deficient cancer cell, the SSBs that would normally be repaired by PARP persist and, during DNA replication, degenerate into DSBs. Since the cell's primary DSB repair mechanism (HR) is already compromised, this accumulation of unrepaired DNA damage leads to catastrophic genomic instability and, ultimately, selective cancer cell death.[2][3]
The this compound core is a highly effective pharmacophore for PARP inhibition because its lactam structure mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[4][5] This allows it to competitively bind to the catalytic site of PARP. The bromine atom at the 6-position provides a crucial chemical handle for introducing molecular diversity through cross-coupling reactions, enabling the optimization of potency and pharmacokinetic properties. This guide details the synthetic journey from this key starting material to a potent, final anticancer agent.
Overall Synthetic Strategy
The construction of a sophisticated PARP inhibitor from this compound is a multi-step process designed for modularity and efficiency. The general workflow allows for the late-stage introduction of key structural motifs, facilitating the creation of a library of analogues for SAR studies.
The core strategy involves three main phases:
-
N-Alkylation: The nitrogen atom of the isoquinolinedione ring is first functionalized. This step is crucial for introducing a side chain that can form additional interactions within the PARP active site or improve drug-like properties.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the C6 position is replaced with an aryl or heteroaryl group. This moiety is critical for establishing potent inhibitory activity, often through π-π stacking interactions with key amino acid residues in the enzyme's active site.
-
Final Elaboration & Deprotection: The side chain introduced in the first step is modified or deprotected to reveal the final, biologically active functional groups.
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems. Each step includes an explanation of the underlying chemical principles to ensure reproducibility and a deep understanding of the process.
Protocol 1: N-Alkylation of this compound
This initial step attaches a side chain to the isoquinolinedione core. The choice of alkylating agent is critical and is typically a precursor to a functional group known to enhance potency. Here, we use tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate as an illustrative example.
Causality & Rationale:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. It is required to quantitatively deprotonate the weakly acidic N-H of the dione, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen atom, allowing it to efficiently attack the electrophilic alkyl bromide.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction. It effectively solvates the sodium cation without solvating the nucleophilic anion, thereby accelerating the reaction rate. Anhydrous conditions are critical as NaH reacts violently with water.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) via syringe. Stir the suspension until the starting material is partially dissolved.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-45 minutes, during which the suspension should become a clearer solution as the sodium salt forms.
-
Alkylation: Add a solution of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.1 equiv) in a small amount of anhydrous DMF dropwise over 20 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the N-Alkylated Intermediate
This is a cornerstone reaction in modern drug discovery, enabling the formation of a C-C bond between the C6-bromo position and a desired aryl group.[6] The reactivity order for haloarenes in Suzuki coupling is generally I > Br > Cl, making the bromo-substituent an excellent and widely used substrate.[7]
Causality & Rationale:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and common catalyst for this transformation. The palladium(0) center is electron-rich, facilitating the initial, rate-limiting oxidative addition step into the C-Br bond.
-
Base & Solvent: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. It activates the boronic acid for transmetalation to the palladium center and neutralizes the acid generated in the catalytic cycle. A two-phase solvent system like 1,4-Dioxane/Water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining an inert nitrogen or argon atmosphere is absolutely critical for a successful reaction.[6]
Step-by-Step Protocol:
-
Reagent Preparation: To a reaction vial, add the N-alkylated 6-bromo intermediate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Prepare a solvent mixture of 1,4-Dioxane and water (e.g., 4:1 v/v). Degas this mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction vial via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the vial under a positive flow of inert gas.
-
Reaction Execution: Seal the vial tightly and place it in a preheated heating block or oil bath set to 85-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the C6-arylated isoquinolinedione.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The high potency of isoquinolinedione-based PARP inhibitors is a direct result of specific molecular interactions within the enzyme's active site. The design and synthesis process is guided by a deep understanding of this SAR.
-
The Pharmacophore Core: The isoquinolinedione ring system is the cornerstone of binding. It occupies the nicotinamide subpocket of the PARP catalytic domain, forming key hydrogen bonds with the backbone of Gly863 and Ser904.[8] These interactions anchor the inhibitor in the active site.
-
C6-Aryl Moiety: The aryl group installed via the Suzuki coupling is not merely a placeholder. It extends into a hydrophobic pocket and often engages in favorable π-π stacking interactions with the side chain of Tyr907, significantly enhancing binding affinity.[8]
-
The Concept of PARP Trapping: The most potent clinical PARP inhibitors, like Talazoparib, do more than just inhibit the enzyme's catalytic activity. They induce a conformational change that "traps" the PARP enzyme onto the DNA at the site of a break.[9] This PARP-DNA complex is a highly cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death.[10] Talazoparib is noted to be approximately 100-fold more efficient at PARP trapping than olaparib, which contributes to its exceptional potency.[9][10][11] The extensive network of interactions formed by the entire molecule, including the N-alkylated side chain, is thought to be responsible for this enhanced trapping effect.[9][12]
Data Presentation: Potency of Clinically Relevant PARP Inhibitors
To provide a benchmark for newly synthesized compounds, it is crucial to understand the potency of existing, clinically approved PARP inhibitors. The following table summarizes their inhibitory activity against the two most relevant isoforms, PARP1 and PARP2.
| Inhibitor | PARP1 IC₅₀ / Kᵢ (nM) | PARP2 IC₅₀ / Kᵢ (nM) | Key Feature |
| Talazoparib | 0.57 - 0.65[11][13] | ~0.2[9] | Most potent PARP-trapper[9][10] |
| Olaparib | 1.87[13] | 1.0 - 2.9[14] | First-in-class approved PARP inhibitor |
| Niraparib | ~3.8 | ~2.1 | Selective for PARP1/2[12] |
| Rucaparib | ~1.4 | ~28 | Less selective against PARP2[14] |
Note: IC₅₀ and Kᵢ values can vary based on assay conditions. The data presented are representative values from the cited literature.
Conclusion and Future Perspectives
The synthetic pathways detailed in this guide, originating from this compound, provide a robust and versatile platform for the development of novel anticancer agents. By leveraging fundamental organic reactions like N-alkylation and Suzuki-Miyaura coupling, researchers can systematically probe the structure-activity landscape of PARP inhibitors. The profound success of this class of drugs, rooted in the elegant principle of synthetic lethality, continues to drive innovation. Future efforts may focus on designing inhibitors with enhanced selectivity for other PARP family members or developing next-generation agents that can overcome emerging resistance mechanisms, further expanding the impact of this therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 6-Bromoisoquinoline-1,3(2H,4H)-dione in the Synthesis of Novel HIV Integrase Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) are a leading class of drugs that effectively block the integration of the viral genome into the host cell's DNA.[3][4] The isoquinoline-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential as a pharmacophore for the development of novel HIV-1 integrase inhibitors.[1][3][5] This application note provides a detailed guide for researchers and drug development professionals on the synthetic utility of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a versatile building block for creating libraries of potential next-generation INSTIs. We will explore key synthetic transformations, provide detailed, field-tested protocols, and explain the chemical rationale behind these methodologies.
Introduction: The Isoquinoline-1,3-dione Scaffold in HIV Research
The HIV replication cycle is a multi-step process, with the integration of viral DNA into the host genome being an indispensable stage facilitated by the integrase (IN) enzyme.[2] By inhibiting this step, INSTIs prevent the virus from establishing a permanent infection. While approved INSTIs like Dolutegravir and Bictegravir are based on a pyrazine-fused 3-hydroxypyridine-4-one core, ongoing research seeks novel scaffolds to overcome potential drug resistance.[3][6]
The 2-hydroxyisoquinoline-1,3(2H,4H)-dione framework is of particular interest as it has been identified as a potential dual inhibitor of both HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase.[3][5] this compound serves as an ideal starting material for scaffold decoration. It possesses three key reactive sites amenable to diversification: the acidic N-H proton at the 2-position, the active methylene group at the 4-position, and the aryl bromide at the 6-position. This trifecta of reactivity allows for the systematic exploration of structure-activity relationships (SAR) essential for drug discovery.
Core Synthetic Strategies and Mechanistic Rationale
The strategic value of this compound lies in its predictable reactivity at three distinct positions. This allows for controlled, stepwise modifications to build molecular complexity and tune pharmacological properties.
Caption: Key synthetic pathways for diversifying this compound.
N-Alkylation at the 2-Position
The nitrogen atom of the dione is acidic and can be readily deprotonated by a suitable base, forming a nucleophilic anion. This anion can then undergo a classic SN2 reaction with various electrophiles, such as alkyl or benzyl halides.[7]
-
Causality of Reagent Choice: The choice of base is critical and depends on the reactivity of the electrophile. For highly reactive electrophiles like benzyl bromide, a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is sufficient. This minimizes side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) is required to achieve complete deprotonation and drive the reaction to completion.
Knoevenagel Condensation at the 4-Position
The methylene protons at the C4 position are activated by the two adjacent carbonyl groups, making them susceptible to deprotonation under basic conditions. This allows for a Knoevenagel-type condensation with aldehydes and ketones to form 4-ylidene derivatives. This reaction is pivotal for introducing substituted benzylidene moieties, which have shown significant activity in related inhibitor classes.[3][8]
-
Causality of Reaction Conditions: The reaction is typically catalyzed by a weak base like piperidine, which facilitates the initial deprotonation of the C4 position. The reaction is reversible, so the removal of water, often with a Dean-Stark apparatus, is essential to drive the equilibrium towards the product, thereby maximizing the yield.
Cross-Coupling at the 6-Position
The C6-bromo substituent is a versatile handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This modification is crucial for exploring interactions within the hydrophobic pockets of the integrase enzyme active site.
-
Causality of Catalyst System: The success of these reactions hinges on the correct combination of palladium precursor, ligand, and base. For instance, a Suzuki coupling with an arylboronic acid often employs a catalyst system like Pd(PPh₃)₄ with an aqueous base (e.g., Na₂CO₃) to facilitate the transmetalation step of the catalytic cycle.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. Researchers should adapt purification methods based on the specific physical properties of the synthesized analogs.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol details the synthesis of N-substituted derivatives, a fundamental first step in creating a diverse chemical library.
Caption: Step-by-step workflow for the N-alkylation protocol.
Materials:
-
This compound (1.0 eq)
-
Alkyl/Benzyl Halide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material). Stir until fully dissolved.
-
Base Addition: Add the base (e.g., K₂CO₃). If using NaH, cool the solution to 0°C first and add the NaH portion-wise, allowing hydrogen evolution to cease between additions.
-
Rationale: Cooling is critical for NaH to control the exothermic reaction and prevent runaway decomposition of the solvent. K₂CO₃ is a milder, safer alternative for reactive electrophiles.
-
-
Electrophile Addition: Slowly add the alkyl/benzyl halide (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-16 hours. The reaction can be gently heated (e.g., to 50°C) to drive it to completion if necessary. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0°C and cautiously quench by adding saturated aqueous NH₄Cl (if NaH was used) or water. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (typical eluents: hexane/EtOAc gradient) to yield the pure N-substituted product.
| Parameter | Condition A (Mild) | Condition B (Strong) | Rationale |
| Base | K₂CO₃ (2.0 eq) | NaH (1.2 eq) | Match base strength to electrophile reactivity |
| Electrophile | Benzyl Bromide | Propyl Iodide | More reactive halides require milder conditions |
| Temperature | Room Temperature | 0°C to RT | Control exothermicity with strong bases |
| Typical Yield | 85-95% | 70-85% | Yields vary with substrate and conditions |
Protocol 2: Synthesis of 4-Benzylidene-6-bromoisoquinoline-1,3(2H,4H)-dione Derivatives
This protocol describes the Knoevenagel condensation to install substituents at the C4 position, a key step in mimicking the structures of known pharmacophores.[3][8]
Materials:
-
This compound (or N-substituted derivative) (1.0 eq)
-
Substituted Aromatic Aldehyde (1.2 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the isoquinolinedione starting material (1.0 eq), the aromatic aldehyde (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and maintain ~0.2 M concentration).
-
Catalyst Addition: Add the catalyst, piperidine (0.1 eq), to the stirred suspension.
-
Rationale: Piperidine acts as a base to generate the C4-enolate, which is the key nucleophile. Its catalytic nature avoids the need for stoichiometric base and simplifies work-up.
-
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Many products will precipitate from the toluene upon cooling. If so, collect the solid by vacuum filtration and wash with cold toluene or hexanes.
-
Purification: If the product does not precipitate or requires further purification, concentrate the toluene under reduced pressure. Purify the residue by flash column chromatography (hexane/EtOAc) or recrystallization (e.g., from ethanol or EtOAc/hexanes) to afford the pure 4-benzylidene product.
| Aldehyde Substituent | Expected Reaction Time | Typical Yield | Rationale for Variation |
| 4-Methoxybenzaldehyde | 6-10 hours | >90% | Electron-donating groups activate the aldehyde. |
| 4-Nitrobenzaldehyde | 12-18 hours | 75-85% | Electron-withdrawing groups deactivate the aldehyde. |
| 2,4-Difluorobenzaldehyde | 8-12 hours | ~88% | Halogen substituents have a moderate electronic effect. |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds targeting HIV integrase. The orthogonal reactivity of its N-H, active methylene, and C-Br sites allows for a systematic and modular approach to library synthesis. The protocols detailed herein provide a robust foundation for researchers to generate diverse analogs for SAR studies. Future work should focus on combining these transformations sequentially and exploring a wide range of substituents, particularly through advanced cross-coupling methodologies at the C6-position, to develop next-generation INSTIs with improved potency and resistance profiles.
References
- 1. brieflands.com [brieflands.com]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Functionalization of 6-Bromoisoquinoline-1,3(2H,4H)-dione Derivatives
Abstract: The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The selective functionalization of this heterocycle is paramount for developing novel therapeutic agents and chemical probes. Traditional synthetic methods often require harsh conditions, limiting functional group tolerance. This guide details the application of modern photochemical strategies, particularly visible-light photoredox catalysis, for the precise and efficient functionalization of 6-Bromoisoquinoline-1,3(2H,4H)-dione. These protocols offer mild, robust, and highly versatile pathways for C-N, C-B, and C-P bond formation, enabling the rapid diversification of this important molecular scaffold for applications in drug discovery and materials science.[3][4]
Part 1: Foundational Concepts in Photochemical Functionalization
The Rationale for Photochemistry
Classical cross-coupling reactions have revolutionized synthesis but often rely on high temperatures and sensitive organometallic reagents. Photochemical methods, particularly visible-light photoredox catalysis, offer a paradigm shift. By harnessing the energy of low-energy photons, we can generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[5] This approach provides access to unique reaction pathways, enhances functional group tolerance, and aligns with the principles of green chemistry.[6]
The Mechanism of Photoredox Catalysis
Visible-light photoredox catalysis operates on a simple yet powerful principle: a photocatalyst (PC) absorbs a photon of light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and reductant than its ground state. It can then engage in single-electron transfer (SET) with organic substrates to initiate a catalytic cycle.
For the functionalization of an aryl halide like this compound (Ar-Br), a typical reductive quenching cycle proceeds as follows:
-
Excitation: The photocatalyst absorbs visible light to form the excited state (PC*).
-
Reductive Quenching: A sacrificial electron donor (e.g., an amine) reduces the PC* to its radical anion form (PC•⁻) and is itself oxidized.
-
Activation of Aryl Halide: The potent reductant PC•⁻ transfers an electron to the Ar-Br, causing its fragmentation into an aryl radical (Ar•) and a bromide anion (Br⁻).
-
Bond Formation & Catalyst Regeneration: The highly reactive aryl radical engages with a coupling partner. Concurrently, the ground-state PC is regenerated, ready to begin the cycle anew.
Alternatively, in a dual-catalysis system with a metal co-catalyst like nickel, the photoredox cycle generates a low-valent nickel species that undergoes oxidative addition with the aryl halide, leading to a productive cross-coupling cycle.[7][8]
View Diagram: Generalized Photoredox Catalytic Cycle
Caption: Generalized photoredox catalytic cycle.
Part 2: The Substrate: this compound
The starting material, this compound, is a versatile building block. The bromine atom at the C6 position serves as an ideal handle for functionalization via cross-coupling reactions.[9] Its stable aromatic core and potential for derivatization at the nitrogen atom (position 2) make it a highly valuable intermediate for constructing diverse molecular libraries.[10]
Substrate Properties Table:
| Property | Value | Source |
| CAS Number | 501130-49-0 | [11][12] |
| Molecular Formula | C₉H₆BrNO₂ | [9] |
| Molecular Weight | 240.05 g/mol | [9] |
| Appearance | Typically a white to off-white solid | - |
| Primary Application | Intermediate for cross-coupling | [9] |
Part 3: Application Notes & Experimental Protocols
This section provides detailed protocols for three key photochemical transformations of this compound derivatives.
Protocol: Photoredox C-N Cross-Coupling with Amines
Objective: To synthesize 6-amino-isoquinoline-1,3(2H,4H)-dione derivatives, a crucial transformation in medicinal chemistry for accessing aniline-like structures.[13]
Causality & Mechanistic Insight: This protocol utilizes a dual nickel/photoredox catalytic system. The photocatalyst generates a Ni(I) species, which is the active catalyst for the C-N coupling.[14] Using low-energy light (e.g., blue or even red LEDs) can be advantageous, as higher-energy light may cause unwanted side reactions like hydrodehalogenation (replacement of Br with H).[15]
Experimental Workflow Diagram:
Caption: Workflow for photoredox C-N cross-coupling.
Materials & Reagents:
| Reagent | Suggested Purity | Typical Amount (for 0.2 mmol scale) |
| This compound | >97% | 0.2 mmol, 1.0 equiv. |
| Amine Coupling Partner | >98% | 0.24 mmol, 1.2 equiv. |
| fac-Ir(ppy)₃ or similar photocatalyst | >98% | 0.002-0.004 mmol, 1-2 mol% |
| NiCl₂·glyme or NiBr₂·diglyme | >98% | 0.01 mmol, 5 mol% |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | >98% | 0.01 mmol, 5 mol% |
| K₃PO₄ or Cs₂CO₃ (Base) | Anhydrous, >99% | 0.4 mmol, 2.0 equiv. |
| 1,4-Dioxane or DMF | Anhydrous | 2.0 mL (0.1 M) |
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.2 mmol), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), NiCl₂·glyme (5 mol%), and dtbbpy (5 mol%).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.) and the base (2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (2.0 mL) via syringe.
-
Degassing: Seal the vial with a cap containing a PTFE septum. Sparge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Photoreaction: Place the vial in a photoreactor setup approximately 2-5 cm from a 455 nm (blue) LED lamp, ensuring consistent irradiation. Use a fan to maintain the reaction at ambient temperature (20-25 °C). Stir vigorously for the duration of the reaction (typically 12-24 hours, monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-amino-isoquinoline-1,3(2H,4H)-dione product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Visible-Light Mediated Borylation
Objective: To install a boronic ester at the C6 position, creating a versatile intermediate for subsequent Suzuki cross-coupling reactions.[16]
Causality & Mechanistic Insight: This reaction can proceed through various visible-light-mediated pathways, including those using palladium complexes that are photoactive or dual photoredox/palladium systems.[17] The protocol below describes a common photoredox-mediated approach. The choice of base and diboron reagent is critical for efficient borylation and to prevent side reactions like protodeborylation.[18]
Materials & Reagents:
| Reagent | Suggested Purity | Typical Amount (for 0.2 mmol scale) |
| This compound | >97% | 0.2 mmol, 1.0 equiv. |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | 0.3 mmol, 1.5 equiv. |
| fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ | >98% | 0.004 mmol, 2 mol% |
| K₂CO₃ (Base) | Anhydrous, >99% | 0.4 mmol, 2.0 equiv. |
| Methanol (Additive) | Anhydrous | 0.4 mmol, 2.0 equiv. |
| Dimethylacetamide (DMA) or Acetonitrile (MeCN) | Anhydrous | 2.0 mL (0.1 M) |
Step-by-Step Protocol:
-
Reaction Setup: To a nitrogen-flushed Schlenk tube containing a stir bar, add this compound (0.2 mmol), B₂pin₂ (1.5 equiv.), the photocatalyst (2 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent/Additive Addition: Add the anhydrous solvent (2.0 mL) followed by anhydrous methanol (2.0 equiv.).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen. Backfill the tube with nitrogen or argon.
-
Photoreaction: Irradiate the stirred mixture with a 455 nm (blue) LED lamp at room temperature for 16-24 hours.
-
Work-up: After the reaction, dilute the mixture with diethyl ether or ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography (often with a gradient of ethyl acetate in hexanes) to yield the 6-borylated product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS. Note: Boronic esters can be sensitive to hydrolysis on silica gel; rapid chromatography is recommended.
Protocol: Photochemical C-P Cross-Coupling (Phosphonylation)
Objective: To introduce a phosphonate group, a common bioisostere for carboxylic acids and phosphates in drug design.
Causality & Mechanistic Insight: This transformation generates an aryl radical from the 6-bromo substrate via a photoredox cycle. This radical then adds to a dialkyl phosphite, followed by an oxidation and deprotonation sequence (a photo-Hirao-type reaction) to yield the desired aryl phosphonate. The choice of base is critical to facilitate the final deprotonation step.
Materials & Reagents:
| Reagent | Suggested Purity | Typical Amount (for 0.2 mmol scale) |
| This compound | >97% | 0.2 mmol, 1.0 equiv. |
| Diethyl phosphite or Dibutyl phosphite | >98% | 0.4 mmol, 2.0 equiv. |
| Eosin Y or Rose Bengal (Organic Dye PC) | >90% | 0.01 mmol, 5 mol% |
| Diisopropylethylamine (DIPEA) or DBU (Base) | >99% | 0.6 mmol, 3.0 equiv. |
| Acetonitrile (MeCN) | Anhydrous | 2.0 mL (0.1 M) |
Step-by-Step Protocol:
-
Reaction Setup: Combine this compound (0.2 mmol), the organic photocatalyst (5 mol%), and a stir bar in a 4 mL vial.
-
Reagent Addition: Add anhydrous acetonitrile (2.0 mL), the dialkyl phosphite (2.0 equiv.), and the base (3.0 equiv.) via syringe.
-
Degassing: Sparge the solution with nitrogen for 20 minutes.
-
Photoreaction: Place the sealed vial before a 520 nm (green) LED lamp and stir at room temperature for 24-48 hours. The use of an organic dye often requires a slightly longer wavelength compared to iridium-based catalysts.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Directly purify the crude material by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to isolate the aryl phosphonate product.
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS.
Part 4: Safety, Equipment, and Best Practices
4.1 Personal Protective Equipment (PPE):
-
Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile).[19]
-
When handling concentrated chemicals or powders, work in a fume hood.[20]
4.2 Photoreactor Safety:
-
UV/High-Intensity Light: Never look directly at the light source. Use enclosures made of UV-blocking materials or appropriate laser safety goggles if applicable. While the protocols here use visible light LEDs, it is good practice to avoid direct exposure.
-
Heat Management: LED lamps can generate significant heat. Use a fan or a water-cooling system to maintain the reaction at the desired temperature and prevent solvent evaporation or pressure buildup.
-
Electrical Safety: Ensure all electrical equipment is properly grounded and kept away from flammable solvents.[21]
4.3 Chemical Safety & Waste Disposal:
-
Reagent Handling: Handle all chemicals in a well-ventilated fume hood.[22] Anhydrous solvents are flammable and require careful handling under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Heavy metal catalysts (Iridium, Ruthenium, Palladium, Nickel) and halogenated solvents should be collected in designated hazardous waste containers.[20]
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient degassing (oxygen quenching) | Improve degassing technique (increase sparging time, use freeze-pump-thaw). |
| Inactive catalyst or reagents | Use freshly opened/purified solvents and reagents. Verify catalyst integrity. | |
| Incorrect light wavelength for the photocatalyst | Ensure the LED emission spectrum overlaps with the photocatalyst's absorption spectrum. | |
| Hydrodehalogenation | Reaction proceeds too slowly; radical quenching by H-donor | Increase catalyst loading slightly. Ensure the solvent is truly anhydrous. Use a lower energy light source if possible.[15] |
| Low Product Yield | Product degradation under light | Monitor the reaction and stop it once the starting material is consumed. Reduce light intensity if necessary. |
| Issues during purification (e.g., hydrolysis) | For boronic esters, minimize contact time with silica gel. Consider alternative purification methods. |
Part 5: Applications and Future Outlook
The functionalized 6-substituted-isoquinoline-1,3(2H,4H)-dione derivatives synthesized through these photochemical methods are high-value compounds for drug discovery pipelines.[23]
-
Library Synthesis: These mild and robust protocols are amenable to parallel synthesis, allowing for the rapid generation of large libraries of analogues for high-throughput screening against various biological targets.
-
Late-Stage Functionalization: The high functional group tolerance of photoredox catalysis makes it an ideal tool for late-stage functionalization, where a complex, drug-like molecule can be modified in the final steps of a synthesis, avoiding the need to re-synthesize from scratch.[24]
-
Probe Development: The isoquinolinedione core can be incorporated into fluorescent probes, and the C6 position provides a convenient point for attaching linkers or other functionalities.[9]
The future of this field lies in the development of more sustainable and efficient catalytic systems, including earth-abundant metal catalysts, organic dyes, and the integration of these methods into continuous flow manufacturing platforms for enhanced scalability and safety.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Photoredox and Electrochemical Methods for C-N Bond [chemistry.as.virginia.edu]
- 7. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. This compound [myskinrecipes.com]
- 10. Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rheniumshop.co.il [rheniumshop.co.il]
- 12. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Visible-light-mediated borylation of aryl and alkyl halides with a palladium complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]
- 20. fau.edu [fau.edu]
- 21. csulb.edu [csulb.edu]
- 22. uah.edu [uah.edu]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of the Dione Moiety in 6-Bromoisoquinoline-1,3(2H,4H)-dione for Drug Discovery Scaffolds
Introduction: The Strategic Value of the Isoquinolinedione Scaffold
The isoquinoline structural framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory actions.[3][4] Specifically, the isoquinoline-1,3(2H,4H)-dione core has garnered significant interest as a template for developing novel therapeutic agents.[5]
This application note focuses on the 6-Bromoisoquinoline-1,3(2H,4H)-dione scaffold. This molecule offers two primary vectors for chemical diversification: the bromine atom at the 6-position, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the dione moiety itself. The dione's reactive sites—the acidic imide proton (N-H) and the enolizable carbonyl groups—provide a rich playground for synthetic modification. Mastering the selective derivatization of this dione moiety is critical for generating compound libraries with diverse physicochemical properties essential for modern drug discovery programs.
This guide provides detailed protocols and the underlying chemical principles for the two most fundamental derivatization pathways of the dione moiety: N-alkylation and O-alkylation.
Core Principles: Understanding the Reactivity of the Dione Moiety
The synthetic utility of the this compound core is dictated by the chemical environment of the dione and the adjacent nitrogen. The primary reactive sites for derivatization are the nitrogen atom (N2) and the carbonyl oxygen atoms (O1 and O3). The proton on the nitrogen is acidic (pKa ≈ 8-10) due to the electron-withdrawing effect of the two adjacent carbonyl groups, making it readily removable by a suitable base. This generates a potent nucleophilic ambidentate anion, with negative charge density on both the nitrogen and, via resonance, the oxygen atoms of the enolate form.
The competition between N-alkylation and O-alkylation is a classic challenge that can be controlled by carefully selecting the reaction conditions, including the base, solvent, and electrophile.
Figure 1: Reactive sites and resonance stabilization.
Protocol I: Selective N-Alkylation
N-alkylation is often the thermodynamically favored pathway. The reaction introduces substituents directly onto the nitrogen atom, profoundly altering the molecule's steric and electronic properties. This protocol employs standard conditions using a moderate base and an alkyl halide electrophile.
Scientific Rationale
The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the imide nitrogen, maximizing the concentration of the nucleophilic anion. However, for many applications, a milder base like potassium carbonate (K₂CO₃) is sufficient, particularly with reactive electrophiles like benzyl or allyl halides. K₂CO₃ is advantageous due to its lower cost, easier handling, and reduced risk of side reactions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively solvates the cation of the base without interfering with the nucleophile.
Experimental Protocol: General Procedure for N-Alkylation
Figure 2: General workflow for N-alkylation protocol.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water, followed by a small amount of cold diethyl ether to remove residual DMF.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or silica gel chromatography.
Data & Troubleshooting
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 50 | 3 | 90-95% |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 60 | 6 | 85-90% |
| 3 | Propargyl bromide | K₂CO₃ | MeCN | 50 | 4 | 88-93% |
| 4 | Methyl iodide | NaH | THF | RT | 2 | >95% |
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Water can quench the anion and hydrolyze the halide. Consider using a stronger base like NaH if K₂CO₃ is ineffective.
-
Mixture of N- and O-Alkylated Products: This is rare under these conditions but possible. O-alkylation is kinetically favored. Running the reaction at a slightly higher temperature for a longer duration can help favor the thermodynamically stable N-alkylated product.
-
No Reaction: The alkyl halide may be unreactive. Consider converting it to a more reactive iodide via a Finkelstein reaction or increasing the reaction temperature.
Protocol II: Selective O-Alkylation via Mitsunobu Reaction
To access the kinetically favored O-alkylated products (enol ethers), conditions must be chosen to circumvent the thermodynamic N-alkylation pathway. The Mitsunobu reaction is an exceptionally reliable and mild method for achieving this transformation.[6]
Scientific Rationale
The Mitsunobu reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack.[6] In this context, the isoquinolinedione acts as the nucleophile and a primary or secondary alcohol serves as the precursor to the electrophile. The reaction proceeds under neutral, mild conditions. The mechanism is thought to involve the formation of a phosphorane intermediate, which is then protonated by the acidic N-H of the dione. The resulting isoquinolinedionate anion then attacks the activated alcohol, with a strong preference for the more nucleophilic oxygen atom, leading to the O-alkylated product.
Experimental Protocol: General Procedure for O-Alkylation
Figure 3: General workflow for O-alkylation (Mitsunobu) protocol.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Add anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution may develop a yellow or orange color.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue, which will contain the product, triphenylphosphine oxide, and the dialkyl hydrazinedicarboxylate, should be purified directly by silica gel chromatography to isolate the desired O-alkylated product.
Characterization of Derivatives
Distinguishing between N- and O-alkylated isomers is straightforward using standard spectroscopic techniques.
| Analysis | N-Alkylated Derivative | O-Alkylated Derivative (Enol Ether) |
| ¹H NMR | Disappearance of the broad N-H singlet (typically δ 10-12 ppm). Appearance of new signals corresponding to the R-group attached to nitrogen. | Retention of the broad N-H singlet. Appearance of new signals for the R-group attached to oxygen (e.g., -OCH₂- at δ 4-5 ppm). |
| ¹³C NMR | Two distinct carbonyl signals remain (δ ≈ 160-170 ppm). | One carbonyl signal remains, while the other is replaced by signals for an enol ether (C=C-O), typically with one carbon shifting significantly upfield (δ ≈ 90-110 ppm) and the other downfield (δ ≈ 150-160 ppm). |
| IR Spec. | The N-H stretching band (≈ 3200 cm⁻¹) disappears. Two C=O stretching bands remain (≈ 1710 cm⁻¹ and 1660 cm⁻¹). | The N-H stretching band is retained. One of the C=O bands is replaced by a C=C stretch (≈ 1600-1650 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponds to the addition of the alkyl group minus a proton [M+R-H]⁺. | Molecular ion peak is identical to the N-alkylated isomer. Fragmentation patterns may differ. |
Conclusion
The this compound scaffold is a powerful starting point for the synthesis of novel chemical entities. By carefully selecting reaction conditions, researchers can selectively functionalize either the nitrogen or oxygen atoms of the dione moiety. The protocols detailed in this note for N-alkylation and O-alkylation provide robust and reproducible methods for generating diverse libraries of compounds. These derivatives can then be advanced through further modifications at the 6-position bromide, enabling a multi-dimensional exploration of chemical space in the pursuit of new therapeutic agents.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromoisoquinoline-1,3(2H,4H)-dione
Introduction: The Strategic Importance of the Isoquinoline-1,3-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, including potential as anticonvulsant, antidepressant, and antitumor agents.[1] The ability to functionalize this core structure at specific positions is paramount for developing novel therapeutic agents and molecular probes. The bromine atom at the 6-position of 6-Bromoisoquinoline-1,3(2H,4H)-dione serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[1] This application note provides a comprehensive guide with detailed experimental protocols for the functionalization of this key intermediate, empowering researchers to explore its synthetic potential.
Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions provide powerful and efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2] This guide will focus on three of the most impactful transformations for derivatizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Foundational Principles: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share a common sequence of elementary steps, centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]
The generalized catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][4] This is often the rate-determining step and is facilitated by electron-rich and sterically bulky phosphine ligands.[5][6]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, an amine, or a copper acetylide) displaces the halide on the palladium complex.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols
General Considerations for All Reactions
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Quality: The purity of reagents, especially the base and the coupling partner, is critical for reaction success. Use freshly opened or properly stored reagents.
-
Ligand Selection: The choice of phosphine ligand is crucial and often reaction-specific. Sterically hindered and electron-rich ligands generally promote the oxidative addition step and enhance catalytic activity.[5]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an aryl halide.[7]
Reaction Scheme: this compound + Arylboronic Acid -> 6-Arylisoquinoline-1,3(2H,4H)-dione
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| This compound | 501130-49-0 | 240.05 | Starting Material |
| Arylboronic Acid | Variable | Variable | Coupling Partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 14221-01-3 | 1155.56 | Catalyst/Pre-catalyst |
| Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane / Water (4:1) or Toluene/Ethanol/Water (4:1:1) | 123-91-1 | - | Solvent System |
Step-by-Step Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst. If using a pre-catalyst like Pd(dppf)Cl₂, use 2-5 mol%. If generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ (2-5 mol%), add a suitable phosphine ligand such as SPhos or XPhos (4-10 mol%).[9]
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[8][10]
Reaction Scheme: this compound + Amine -> 6-(Amino)isoquinoline-1,3(2H,4H)-dione
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| This compound | 501130-49-0 | 240.05 | Starting Material |
| Primary or Secondary Amine | Variable | Variable | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 51364-51-3 | 915.72 | Catalyst Precursor |
| XPhos, SPhos, or RuPhos | Variable | Variable | Ligand |
| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | 865-48-5 | 96.10 | Base |
| Toluene or 1,4-Dioxane | 108-88-3 | - | Solvent |
Step-by-Step Protocol:
-
In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove it from the glovebox (if used), and add the degassed solvent (e.g., toluene, 0.1 M) followed by the amine (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath and stir at 90-120 °C.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[11][12][13]
Reaction Scheme: this compound + Terminal Alkyne -> 6-Alkynylisoquinoline-1,3(2H,4H)-dione
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| This compound | 501130-49-0 | 240.05 | Starting Material |
| Terminal Alkyne | Variable | Variable | Coupling Partner |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 | 101.19 | Base and Solvent |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | 109-99-9 | - | Co-solvent (optional) |
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., TEA, 2-3 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirring mixture.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or Celite to remove the catalyst and salts, washing with additional solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst, insufficient temperature, poor quality base/solvent. | Ensure inert atmosphere and use freshly degassed solvents. Screen different ligands, bases, and higher temperatures. Verify catalyst activity.[14] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, Pd(II) species at start. | Ensure thorough degassing. Use a Pd(0) source directly or ensure pre-catalyst reduction is efficient.[3] |
| Dehalogenation of Starting Material | Presence of water or other proton sources, β-hydride elimination pathway. | Use anhydrous solvents and reagents. For Buchwald-Hartwig, certain ligands can suppress β-hydride elimination. |
| Formation of Palladium Black | Catalyst decomposition. | Use a higher ligand-to-palladium ratio to stabilize the catalyst. Ensure the reaction temperature is not excessively high.[3] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly modular strategy for the synthesis of a diverse library of derivatives. By carefully selecting the appropriate coupling partner and optimizing reaction conditions based on the principles outlined in this guide, researchers can efficiently access novel compounds for applications in drug discovery and materials science. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a validated starting point for the exploration of this valuable chemical space.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 6-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 6-Bromoisoquinoline-1,3(2H,4H)-dione. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and maximize your reaction yields.
Introduction: The Challenge and Opportunity
The 6-aryl-isoquinoline-1,3(2H,4H)-dione scaffold is a valuable structural motif in medicinal chemistry, appearing in compounds with potential therapeutic activities.[1][2] The Suzuki-Miyaura reaction is a premier method for constructing the crucial C-C bond to access these derivatives, valued for its functional group tolerance and generally mild conditions.[3][4]
However, the coupling of this compound presents a unique set of challenges. The substrate contains an electron-deficient heterocyclic ring, which can influence the oxidative addition step, and an acidic N-H proton that can interact with the basic reaction medium, potentially leading to catalyst inhibition or side reactions.[5] This guide provides a structured approach to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the this compound starting material. What are the most likely causes?
A1: Low or no conversion is a common issue, often pointing to a problem in the initial, rate-determining oxidative addition step or catalyst deactivation.[6]
-
Sub-Optimal Catalyst System: Your primary focus should be the palladium source and ligand. The nitrogen atom in the isoquinoline ring can coordinate with the palladium center, while the dione group is electron-withdrawing. For such heteroaromatic halides, standard catalysts like Pd(PPh₃)₄ can be ineffective.[6]
-
Solution: Employ a catalyst system known for high reactivity with heteroaryl halides. Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are designed to accelerate the oxidative addition and subsequent reductive elimination steps.[5][6][7] Using air- and moisture-stable pre-catalysts (e.g., XPhos-Pd-G3) can also improve reproducibility.[5][8]
-
-
Inadequate Base: The base is crucial for activating the boronic acid in the transmetalation step.[9] If the base is too weak or poorly soluble, this step will stall the catalytic cycle.
-
Reaction Temperature: Suzuki couplings are temperature-sensitive. If the temperature is too low, the activation energy for oxidative addition may not be overcome.
Q2: I'm getting a good conversion rate, but my desired product yield is low, and I see several side products. How can I improve selectivity?
A2: The formation of side products is typically due to competing reaction pathways. The most common culprits are protodeboronation, homocoupling, and dehalogenation.[13]
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source, replacing it with a C-H bond. It is a frequent cause of low yields.[6]
-
Cause & Prevention: This side reaction is often accelerated by excessive water, strong bases (especially hydroxides), and prolonged high temperatures.[6]
-
Use Boronic Esters: MIDA or pinacol boronic esters are more stable than their corresponding boronic acids and are less prone to protodeboronation.[6][13] They act as a "slow-release" source of the active boron species.
-
Optimize Base: Avoid strong hydroxide bases. Use K₃PO₄, Cs₂CO₃, or potassium fluoride (KF).[14]
-
Minimize Water: While a small amount of water can be beneficial for dissolving inorganic bases, use anhydrous solvents if protodeboronation is severe.[6][15][16]
-
-
-
Homocoupling: You may observe the formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause & Prevention: This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[13]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubble argon or nitrogen through the solvent for at least 30 minutes before adding the catalyst.[8][10]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that rapidly generates the active Pd(0) species can minimize side reactions involving Pd(II) intermediates.[13]
-
-
-
Dehalogenation: The bromo-substituent on your isoquinolinedione is replaced by a hydrogen atom.
-
Cause & Prevention: This occurs when the palladium intermediate formed after oxidative addition is intercepted by a hydride source before transmetalation can occur.[13]
-
Choice of Solvent/Base: Some solvents (like certain alcohols) or bases can act as hydride donors at high temperatures. Ensure you are using high-purity, appropriate solvents.
-
Increase Boronic Acid Concentration: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can favor the desired transmetalation pathway over dehalogenation.[17]
-
-
Frequently Asked Questions (FAQs)
Q: How does the acidic N-H proton on the isoquinolinedione ring affect the reaction?
A: The N-H proton is acidic and will be deprotonated by the base used in the reaction. This can have two effects:
-
Base Consumption: It will consume one equivalent of your base. You must account for this by using at least 2 equivalents of base: one for the substrate and one to promote the catalytic cycle. A common practice is to use 2-3 equivalents in total.
-
Potential Catalyst Inhibition: The resulting anionic nitrogen species could potentially coordinate to the palladium catalyst. While this can sometimes be problematic, in many cases involving N-H heterocycles, using bulky ligands like SPhos and XPhos effectively shields the metal center and prevents catalyst inhibition, allowing the reaction to proceed smoothly.[5]
Q: What is the best general-purpose starting condition for this specific coupling?
A: For a new reaction, it's best to start with a robust, well-vetted system. The following conditions provide a high probability of success and serve as an excellent baseline for further optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Catalyst | XPhos-Pd-G3 or SPhos-Pd-G2 | 1 - 3 mol% |
| Base | K₃PO₄ (Potassium Phosphate) | 2.5 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Balances solubility of organic and inorganic reagents.[18] |
| Temperature | 90 - 110 °C | Effective range for many challenging couplings.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and homocoupling.[8] |
Q: How do I properly set up the reaction to ensure an inert atmosphere?
A: The exclusion of oxygen is critical for the stability of the active Pd(0) catalyst.[8]
-
Glassware: Use flame-dried or oven-dried glassware (Schlenk flask or similar) and a magnetic stir bar.
-
Add Solids: Add the this compound, boronic acid, and base to the flask.
-
Purge: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process at least three times.
-
Add Liquids: Add the degassed solvent(s) via syringe.
-
Add Catalyst: Finally, add the palladium catalyst under a positive flow of inert gas. This ensures the catalyst is not exposed to air.
-
Heating: Heat the reaction in a pre-heated oil bath to the desired temperature with vigorous stirring.[8]
Visualizing the Process
Understanding the fundamental steps of the reaction and the troubleshooting logic can streamline your optimization efforts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19]
Caption: A logical workflow for troubleshooting poor Suzuki coupling yields.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized water (1 mL)
-
Flame-dried 25 mL Schlenk flask and magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times.[8]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through the 1,4-dioxane and water for 30 minutes. Add the 5:1 dioxane/water mixture (6 mL total) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 catalyst to the stirring reaction mixture.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1,3(2H,4H)-dione product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalization of 6-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for the functionalization of 6-Bromoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold in their synthetic endeavors. As a molecule of significant interest, particularly in the development of inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP), understanding its reactivity and potential synthetic challenges is paramount.[1][2][3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights into the reactivity of aryl halides and N-heterocyclic systems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the functionalization of this compound, categorized by the type of reaction being performed.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 6-position of the isoquinolinedione core. However, several side reactions can compete with the desired transformation, leading to low yields or complex product mixtures.
Issue 1.1: Low or No Yield of the Desired Coupled Product, Starting Material Consumed
-
Observation: TLC or LC-MS analysis shows the consumption of this compound, but the expected product is either absent or present in very low quantities. A major byproduct observed has a mass corresponding to the debrominated starting material (isoquinoline-1,3(2H,4H)-dione).
-
Potential Cause: Dehalogenation (Hydrodehalogenation) This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to the corresponding arene.[6][7][8][9] This occurs when the oxidative addition of the aryl bromide to the Pd(0) catalyst is followed by a reaction with a hydride source in the mixture, leading to reductive elimination of the arene instead of transmetalation.
-
Sources of Hydride: Common hydride sources can be the solvent (e.g., alcohols), the base (especially those with β-hydrogens like triethylamine), or additives like formic acid or its salts.
-
-
Solutions & Scientific Rationale:
-
Choice of Solvent: Avoid using alcohol-based solvents if dehalogenation is significant. Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred.
-
Choice of Base: Use a non-hydride-donating base. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices for Suzuki-Miyaura couplings. For Buchwald-Hartwig aminations, a sterically hindered alkoxide base like sodium tert-butoxide (NaOtBu) is often used, but care must be taken as it can be a source of β-hydrides if not used under strictly anhydrous conditions.
-
Water Content: While a small amount of water is often beneficial or necessary for Suzuki couplings (to help dissolve the inorganic base and facilitate transmetalation), excess water can promote dehalogenation. Use freshly distilled or anhydrous solvents and consider adding a controlled amount of water (e.g., a 10:1 solvent:water ratio) rather than using aqueous base solutions directly if this side reaction is problematic.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of reductive elimination versus transmetalation. More electron-rich and bulky ligands can sometimes suppress dehalogenation by favoring the desired catalytic pathway.
-
Issue 1.2: Formation of a Symmetrical Biphenyl Byproduct (from the coupling partner)
-
Observation: In a Suzuki-Miyaura coupling, a significant byproduct is observed that corresponds to the dimer of the boronic acid's organic group (e.g., if using phenylboronic acid, biphenyl is observed).
-
Potential Cause: Homo-coupling of the Boronic Acid This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II).[10][11] The Pd(II) species can then facilitate the coupling of two boronic acid molecules. It can also occur if the oxidative addition of the aryl bromide is slow, allowing the boronic acid to react with the palladium catalyst in an unproductive manner.
-
Solutions & Scientific Rationale:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. The "freeze-pump-thaw" method is even more effective for highly sensitive reactions.
-
Use of a Pre-catalyst: Using a stable Pd(II) pre-catalyst that is efficiently reduced in situ to the active Pd(0) species can sometimes minimize side reactions. However, ensuring complete reduction is key.
-
Reaction Temperature: Higher temperatures can sometimes favor homo-coupling. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system or longer reaction times.
-
Category 2: N-Alkylation/N-Arylation Reactions
Functionalization of the imide nitrogen at the 2-position is another common synthetic route. The key challenge here is regioselectivity.
Issue 2.1: Formation of an Isomeric Product with Unexpected Spectral Data
-
Observation: An alkylated product is isolated, but its ¹³C NMR spectrum shows a signal for the alkyl group's alpha-carbon in the range of 60-70 ppm, and the IR spectrum may show a C=N stretch. This is inconsistent with the expected N-alkylated product, where the alpha-carbon signal would be further upfield.
-
Potential Cause: O-Alkylation The isoquinoline-1,3(2H,4H)-dione scaffold exists in tautomeric equilibrium with its enol form, presenting two nucleophilic sites: the nitrogen and the oxygen of the enol. Alkylation can therefore occur on either atom. O-alkylation is a known competing reaction in the alkylation of similar lactam and imide systems.[2][3][4]
-
Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, "hard" electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., alkyl iodides) are more likely to react at the "softer" nitrogen atom.[1]
-
-
Solutions & Scientific Rationale:
-
Choice of Alkylating Agent: To favor N-alkylation, use softer alkylating agents. Alkyl iodides are generally better than bromides, which are better than chlorides or tosylates. For O-alkylation, harder reagents like trialkyloxonium salts (e.g., Meerwein's salt) or alkyl triflates can be used.
-
Counter-ion Effect: The choice of base and the resulting counter-ion can influence the N/O selectivity. Using a base that results in a more "free" anion (e.g., using a strong base like NaH or KHMDS in an aprotic solvent like THF or DMF) often favors N-alkylation. In contrast, using silver salts (e.g., Ag₂O) can promote O-alkylation by coordinating to the oxygen atom.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method to achieve O-alkylation of isoquinolin-1-ones, and this principle can be extended to the dione system.[3] This reaction typically favors reaction at the more acidic site, which can be the enolic oxygen under these conditions.
-
Category 3: General Stability and Reaction Workup
Issue 3.1: Low Mass Recovery and Complex Mixture After Basic Workup
-
Observation: After quenching the reaction and performing a basic aqueous workup (e.g., with NaOH solution), the desired product is obtained in very low yield, and multiple unidentified polar byproducts are seen on TLC or LC-MS.
-
Potential Cause: Hydrolysis of the Imide Ring The dione functionality is an imide, which is susceptible to hydrolysis under strong basic (or acidic) conditions, especially at elevated temperatures. This can lead to ring-opening to form a 2-(carboxymethyl)benzoic acid derivative, which is highly polar and may be difficult to extract from the aqueous phase.
-
Solutions & Scientific Rationale:
-
Milder Bases for Reaction and Workup: If possible, use milder bases for the reaction itself (e.g., K₂CO₃ instead of NaH or alkoxides). During workup, avoid strong bases like NaOH or KOH. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize any excess base or acid.
-
Control Temperature: Perform the workup at room temperature or below (in an ice bath) to minimize the rate of potential hydrolysis.
-
Extraction Strategy: If ring-opening is suspected, the carboxylic acid byproduct will be in the aqueous layer after a basic wash. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) with dilute HCl and then extracting with a polar organic solvent like ethyl acetate may allow for the isolation of the ring-opened product, confirming the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling on the 6-bromo position, what is a good starting point for reaction conditions?
A1: A robust starting point would be to use 1.0 equivalent of this compound, 1.2-1.5 equivalents of the boronic acid, 2.0-3.0 equivalents of K₂CO₃ or K₃PO₄ as the base, and 1-5 mol% of a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos or XPhos). A common solvent system is 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio), and the reaction is typically heated to 80-110 °C under an inert atmosphere.
Q2: I want to perform an N-alkylation. What base should I use?
A2: For simple alkyl halides, a common and effective choice is to use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile at room temperature to 60 °C. For less reactive alkylating agents or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) in anhydrous THF or DMF at 0 °C to room temperature can be used, but care must be taken to avoid moisture.
Q3: Is it necessary to protect the imide nitrogen before performing a cross-coupling reaction at the 6-bromo position?
A3: Not always. The acidity of the imide N-H proton (pKa typically around 8-10) means it can be deprotonated by the strong bases often used in cross-coupling reactions. This can sometimes interfere with the catalytic cycle or lead to solubility issues. However, many cross-coupling reactions proceed successfully without protection. If you are experiencing low yields or side reactions, protecting the nitrogen as, for example, a tert-butoxycarbonyl (Boc) or benzyl (Bn) group can be a viable strategy. The protecting group can be removed in a subsequent step.
Q4: My purified product seems to be a mixture of N- and O-alkylated isomers. How can I reliably distinguish them?
A4: Spectroscopic analysis is key.
-
¹³C NMR: As mentioned in the troubleshooting guide, the chemical shift of the carbon alpha to the heteroatom is diagnostic. For an N-CH₂-R group, the signal is typically in the 35-50 ppm range. For an O-CH₂-R group (an imino ether), the signal is shifted downfield to the 60-70 ppm range.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide definitive proof. For the N-alkylated isomer, you will see a correlation from the protons of the CH₂ group to the carbonyl carbons (C1 and C3) of the dione. For the O-alkylated isomer, you would expect to see a correlation from the CH₂ protons to the C1 carbon, but likely not the C3 carbon.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an arylboronic acid with this compound.
-
To an oven-dried reaction vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand if necessary.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Troubleshooting Palladium-Catalyzed Reactions
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| Dehalogenation | Hydride source (solvent, base) | Switch to aprotic solvent (dioxane, toluene); use inorganic base (K₂CO₃, K₃PO₄). | Use anhydrous conditions; consider a different ligand. |
| Homo-coupling | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. | Run reaction at a lower temperature; use a pre-catalyst. |
| Low Conversion | Inactive catalyst | Use a more active ligand (e.g., a biarylphosphine like SPhos); screen different Pd sources. | Increase temperature; ensure base is sufficiently strong and soluble. |
Protocol 2: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of this compound.
-
To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous DMF as the solvent.
-
Stir the suspension for 10 minutes at room temperature.
-
Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Diagram 2: N-Alkylation vs. O-Alkylation Side Reaction
Caption: Regioselectivity in the alkylation of the isoquinolinedione core.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 7. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Aryl-isoquinoline-1,3(2H,4H)-dione Derivatives
Welcome to the technical support center for the purification of 6-aryl-isoquinoline-1,3(2H,4H)-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals. The unique structure of these compounds—featuring a weakly basic isoquinoline nitrogen, potentially acidic N-H protons, and a variable aryl group—presents specific challenges that require tailored purification strategies. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification process, explaining the underlying chemical principles and providing actionable solutions.
Question 1: My product yield is very low after silica gel chromatography, and I suspect it's stuck on the column. What's happening and how can I fix it?
Answer: This is a frequent issue with nitrogen-containing heterocycles and is typically caused by strong, sometimes irreversible, interaction with the stationary phase.
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Causality—The "Why": Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The lone pair of electrons on the isoquinoline nitrogen atom is basic (pKa of isoquinoline's conjugate acid is ~5.14) and can form strong hydrogen bonds or acid-base interactions with these silanol groups.[1] This leads to significant band broadening (tailing) or, in severe cases, complete retention of the product on the column.
-
Solutions & Protocols:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent to saturate the acidic sites on the silica.
-
Protocol: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., for a 1 L solution, add 5-10 mL of NEt₃). Run a new TLC with the modified eluent to confirm improved performance (sharper spot, higher Rƒ) before attempting the column.
-
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.
-
Neutral or Basic Alumina: These are excellent alternatives for acid-sensitive or basic compounds. Basic alumina (pH ~10) is particularly effective for preventing adsorption of basic amines.
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Reversed-Phase Silica (C18): In this technique, separation is based on hydrophobicity. It is ideal for more polar derivatives that have low mobility on standard silica.[2][3]
-
-
Question 2: My purified compound looks clean by ¹H NMR, but it has a persistent yellow or brown color. What is the source of this color and how can I remove it?
Answer: The color likely originates from trace amounts of highly conjugated, colored byproducts formed via oxidation or polymerization. Nitrogen heterocycles can be susceptible to air oxidation, especially under light or in the presence of metal impurities, leading to colored degradation products.
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Causality—The "Why": Even at concentrations below the detection limit of NMR (<1%), certain impurities with extensive chromophores can impart significant color. These often arise from minor side reactions during synthesis or slow degradation during workup and storage.
-
Solutions & Protocols:
-
Activated Charcoal Treatment: This is a classic and highly effective method for removing colored impurities.
-
Protocol: Dissolve your semi-pure, colored product in a suitable hot solvent (one you would use for recrystallization, like ethanol or ethyl acetate). Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Swirl for a few minutes, then immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.
-
-
Short Plug Filtration: For less intense coloration, simply passing a solution of your compound through a small plug of silica gel or Celite® can be sufficient to adsorb the polar, colored impurities.
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Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is often exacerbated by the presence of impurities, which depress the melting point of the mixture.
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Causality—The "Why": For successful recrystallization, the boiling point of the solvent must be lower than the melting point of the compound.[4] If the solvent boils at a higher temperature than the compound melts, the compound will turn into a liquid phase (an oil) within the solvent, which often traps impurities and fails to form a crystal lattice upon cooling.
-
Solutions & Protocols:
-
Change the Solvent: Select a solvent with a lower boiling point. For example, if your compound (m.p. 70°C) oils out in toluene (b.p. 111°C), try switching to ethyl acetate (b.p. 77°C) or even acetone (b.p. 56°C).
-
Use a Solvent/Anti-Solvent System: This is a powerful technique for difficult crystallizations.
-
Protocol: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This controlled reduction in solubility often promotes high-quality crystal growth.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about purification strategies for this class of compounds.
Question 1: How do I choose the best solvent system for column chromatography of my dione derivative?
Answer: The ideal solvent system is always determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a system that provides good separation between your product and its impurities, with an Rƒ (retention factor) value for your product between 0.2 and 0.4.
-
Step-by-Step TLC Protocol:
-
Start with a 20-30% solution of ethyl acetate (a polar solvent) in hexane or heptane (a nonpolar solvent). These are common starting points for compounds of intermediate polarity.[5]
-
Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent system.
-
Visualize the plate under a UV lamp (254 nm).
-
Analyze the result:
-
If all spots are at the baseline (Rƒ ≈ 0), increase the polarity by increasing the percentage of ethyl acetate.
-
If all spots are at the solvent front (Rƒ ≈ 1), decrease the polarity by reducing the percentage of ethyl acetate.
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If the product Rƒ is between 0.2-0.4 and is well-separated from other spots, you have found a suitable eluent for your column.
-
-
Question 2: When is recrystallization a better choice than column chromatography?
Answer: The choice depends on both the scale of your reaction and the purity of your crude material.
-
Recrystallization is preferred when:
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Your crude product is a solid and is already relatively pure (>90-95%). It serves as an excellent final "polishing" step to achieve high analytical purity.
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You are working on a large scale (multi-gram to kilogram). Recrystallization is far more scalable and cost-effective than preparative chromatography.
-
-
Column Chromatography is necessary when:
-
Your crude product is an oil or a complex mixture with multiple components.
-
Impurities have very similar solubility profiles to your product, making separation by recrystallization difficult.
-
Question 3: My compound seems to be decomposing on the silica gel column. What are my alternatives?
Answer: On-column decomposition is a serious issue, often seen with sensitive functional groups.[6] Your primary goal is to switch to a milder purification method.
-
Immediate Alternatives:
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Deactivated Silica: As mentioned in the troubleshooting guide, pre-treating the silica with a base like triethylamine can neutralize acidic sites and prevent acid-catalyzed decomposition.
-
Neutral Alumina: This is a less reactive and less acidic stationary phase than silica.
-
Recrystallization: If your product is a solid, attempt to purify it via recrystallization, which avoids contact with reactive stationary phases altogether.
-
Preparative HPLC: High-Performance Liquid Chromatography, especially reversed-phase (C18), uses different separation principles and is often much milder. It can provide excellent resolution for difficult-to-separate mixtures.[3]
-
Purification Protocols & Data
Decision Logic for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification technique for your 6-aryl-isoquinoline-1,3(2H,4H)-dione derivative.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
Improving the stability of 6-Bromoisoquinoline-1,3(2H,4H)-dione in reactions
Welcome to the technical support center for 6-Bromoisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the stability and success of your reactions.
Introduction: Understanding the Core Stability Challenges
This compound is a versatile building block, particularly in the synthesis of novel therapeutic agents and functional materials. However, its chemical structure, which incorporates an imide functional group and an aryl bromide, presents specific stability challenges that can impact reaction outcomes. The primary sources of instability are:
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Imide Ring Hydrolysis: The cyclic imide is susceptible to cleavage under both strongly acidic and, particularly, basic conditions. This can lead to the formation of undesired amic acid byproducts.
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Base-Induced Degradation: Many common cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, employ basic conditions that can promote the degradation of the isoquinolinedione core. A related compound, 6-Bromoisoquinoline-1-carbonitrile, has been noted to be base-sensitive, suggesting a similar vulnerability in the dione analogue.[1]
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N-Acyliminium Ion Formation: The isoquinolinedione scaffold can act as a precursor to highly reactive N-acyliminium ions, which can lead to unexpected side reactions if not properly controlled.[2][3]
This guide will provide practical solutions to mitigate these challenges and ensure the successful application of this compound in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki or Buchwald-Hartwig reaction with this compound and observing low yields of my desired product, along with several unidentifiable byproducts. What is causing this, and how can I improve the reaction?
Answer:
Low yields in cross-coupling reactions involving this substrate are frequently due to the degradation of the starting material under the reaction conditions, particularly the base used. The imide ring is sensitive to strong bases, which can lead to hydrolysis or other decomposition pathways.
Underlying Cause:
The mechanism of Suzuki and Buchwald-Hartwig reactions involves several steps where the base plays a crucial role.[4][5][6][7][8] However, strong bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) in the presence of water or other nucleophiles can attack the carbonyl groups of the imide, leading to ring-opening and other side reactions.
Solutions and Optimization Strategies:
-
Choice of Base: The selection of a milder, non-nucleophilic base is critical. Consider screening a range of bases to find the optimal balance between catalytic activity and substrate stability.
Base Strength Common Applications Suitability for this compound Cs₂CO₃ Strong Suzuki, Buchwald-Hartwig Moderate; can be effective but may still cause some degradation. K₃PO₄ Moderate Suzuki, Buchwald-Hartwig Recommended ; often provides good results with sensitive substrates. K₂CO₃ Moderate Suzuki Use with caution; ensure anhydrous conditions. NaOtBu Very Strong Buchwald-Hartwig Not Recommended ; high likelihood of substrate degradation. Organic Bases (e.g., DBU, DIPEA) Moderate Various Can be effective in specific cases; screen as needed. -
Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and the degradation of your substrate. It is advisable to run the reaction at the lowest effective temperature. Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and only increase if the reaction is not proceeding.
-
Solvent and Reagent Purity: Ensure that all solvents and reagents are anhydrous. Water can facilitate the hydrolysis of the imide ring, especially in the presence of a base.
Experimental Protocol: Optimized Suzuki Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Products in Reactions with Nucleophiles
Question: When I react this compound with a nucleophile, I see the formation of my expected product, but also other compounds that appear to be ring-opened or rearranged. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products in nucleophilic reactions is likely due to the reactivity of the imide functional group itself. Nucleophiles can attack the carbonyl carbons, leading to a variety of outcomes.
Underlying Cause:
The two carbonyl groups in the isoquinolinedione ring are electrophilic centers. Strong nucleophiles can attack these positions, leading to ring-opening to form an amic acid derivative. Additionally, under certain conditions, the imide can be deprotonated at the nitrogen, which can alter its reactivity.
Solutions and Optimization Strategies:
-
Protecting the Imide Nitrogen: To prevent reactions at the imide functional group, you can protect the nitrogen atom. A common protecting group for imides is the tert-butoxycarbonyl (Boc) group. This reduces the electrophilicity of the carbonyls and prevents deprotonation at the nitrogen.
Experimental Protocol: N-Boc Protection of this compound
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Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting N-Boc protected compound by column chromatography.
With the imide nitrogen protected, you can then perform your desired reaction on the aryl bromide. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
-
Control of Reaction pH: Maintaining a neutral or slightly acidic pH can help to suppress the nucleophilic attack on the imide carbonyls. The use of buffered systems can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from moisture and strong bases.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prolong its shelf life. Some suppliers recommend refrigeration (2-8 °C).[10]
Q2: How can I monitor the stability of this compound during a reaction?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the consumption of the starting material and the formation of products and byproducts.[2][11] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.
Q3: Is the bromine atom on the aromatic ring susceptible to debromination?
A3: While debromination is a possible side reaction in some palladium-catalyzed processes, it is generally less common than degradation of the imide ring under the conditions typically employed for Suzuki and Buchwald-Hartwig reactions. If you suspect debromination is occurring, it may be a sign of overly harsh reaction conditions (e.g., high temperature, prolonged reaction time, or a highly active catalyst). Consider reducing the temperature or catalyst loading.
Visualizing Reaction Stability: A Workflow
The following diagram illustrates a decision-making workflow for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 10. rheniumshop.co.il [rheniumshop.co.il]
- 11. benchchem.com [benchchem.com]
Overcoming low reactivity of 6-Bromoisoquinoline-1,3(2H,4H)-dione in C-C coupling
Technical Support Center: 6-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for C-C coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this unique heterocyclic building block. Here, we provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to empower you to overcome common hurdles and achieve your synthetic goals.
Section 1: Understanding the Substrate-Specific Challenges
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that contribute to its low reactivity in standard C-C coupling protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate for palladium-catalyzed cross-coupling reactions?
A1: The low reactivity stems from a combination of three key factors:
-
The Acidic N-H Proton: The most significant challenge is the presence of the imide proton (N-H). With a pKa typically in the range of 6-8, it is readily deprotonated by the bases used in most coupling reactions (e.g., carbonates, phosphates). This can lead to several complications:
-
Base Consumption: A stoichiometric amount of your base will be consumed simply to deprotonate the substrate, potentially leaving insufficient base for the catalytic cycle.
-
Catalyst Inhibition: The resulting anionic nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison and halting the catalytic cycle.
-
Solubility Issues: The deprotonated salt of the substrate may have different solubility properties, which can negatively impact reaction kinetics.
-
-
Electronic Nature of the Aryl Bromide: While aryl bromides are common coupling partners, their reactivity is lower than that of aryl iodides[1]. The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center[2]. For an aryl bromide, this step is slower and often requires more forcing conditions or more electron-rich ligands to proceed efficiently[2][3].
-
Potential for Product Inhibition or Catalyst Deactivation: The isoquinolinedione core in both the starting material and the product contains multiple potential coordination sites (carbonyl oxygens, nitrogen) that could interact with the palladium catalyst, leading to off-cycle species or catalyst deactivation.
Q2: Should I protect the N-H group before attempting a cross-coupling reaction?
A2: N-protection is a highly recommended strategy, especially if standard coupling conditions are failing. Protecting the acidic proton eliminates the complications of in-situ deprotonation.
-
Recommended Protecting Groups: A simple, sterically unobtrusive group like a methyl (using MeI, K₂CO₃) or a benzyl group (using BnBr, K₂CO₃) is often sufficient. For a more labile option, a Boc group can be installed, although conditions must be carefully chosen to avoid cleavage during the subsequent coupling step.
-
Causality: By protecting the nitrogen, you ensure that the base is available exclusively for the catalytic cycle and prevent the formation of inhibitory anionic species. This simplifies the reaction system and often leads to cleaner, more reproducible results.
Section 2: Troubleshooting Workflow & General Best Practices
Before fine-tuning specific reaction parameters, ensure your general experimental technique is flawless. Many "reactivity" issues are rooted in setup and reagent quality.
General Troubleshooting Workflow
Caption: General troubleshooting decision workflow.
Q3: What are the most critical "general" parameters to check before blaming the substrate?
A3:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[4]
-
Solvent Degassing: Dissolved oxygen in solvents is a primary cause of catalyst decomposition (formation of palladium black) and can promote side reactions like alkyne homocoupling in Sonogashira reactions.[4][5] Degas all solvents (including any water used in biphasic mixtures) by sparging with inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Quality: Use high-purity, anhydrous solvents. Bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic; consider drying them in an oven before use. Ensure your palladium source and ligands have not decomposed during storage.
Section 3: Protocol Guides for Specific C-C Couplings
Here we address the three most common C-C coupling reactions, providing starting points, troubleshooting, and the scientific rationale for each choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[1][6] Overcoming the hurdles with our substrate requires careful selection of the catalyst system and base.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting & FAQs
Q4: My Suzuki reaction shows no conversion. What is the best starting catalyst system?
A4: For a challenging aryl bromide, standard catalysts like Pd(PPh₃)₄ may be insufficient. We recommend starting with a more active, modern catalyst system.
-
Rationale: Electron-rich and bulky phosphine ligands accelerate both the oxidative addition and the reductive elimination steps, which are often the slowest parts of the cycle for difficult substrates.[2][3] Pre-formed catalysts (precatalysts) also ensure the efficient generation of the active Pd(0) species.[4]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Substrate | N-Protected Isoquinolinedione | Eliminates side reactions from the acidic N-H proton. |
| Pd Source | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Highly active, air-stable precatalysts for efficient Pd(0) generation.[7] |
| Ligand | (Included in precatalyst) | Bulky biaryl monophosphine ligands are ideal for challenging couplings.[3][7] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Strong, non-nucleophilic bases that are effective in promoting transmetalation without causing significant boronic acid decomposition. |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv) | |
| Solvent | 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1) | Biphasic systems that facilitate the dissolution of both organic and inorganic reagents. Toluene can sometimes minimize halide inhibition.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the oxidative addition of aryl bromides. |
Q5: I'm seeing a new spot on my TLC that corresponds to the debrominated starting material. What's happening?
A5: You are likely observing protodeboronation of your boronic acid coupling partner, which then leads to a competitive hydrodehalogenation pathway.
-
Cause: This side reaction occurs when the boronic acid reacts with water or other protic sources to regenerate the corresponding arene, effectively removing it from the productive catalytic cycle.[4]
-
Solutions:
-
Use a Boronic Ester: Pinacol (BPin) or neopentyl glycol esters are more stable towards protodeboronation than the corresponding acids.
-
Use a Stronger, Anhydrous Base: Switch to a base like K₃PO₄ and ensure it is rigorously dried before use.
-
Minimize Water: Reduce the amount of water in the solvent system or switch to a polar aprotic solvent like DMF, though reagent solubility must be re-evaluated.
-
Detailed Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol assumes the use of an N-protected this compound.
-
To a dry, argon-purged Schlenk flask, add the N-protected 6-bromoisoquinoline-1,3-dione (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1, to achieve a 0.1 M concentration of the limiting reagent).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, typically using a dual Pd/Cu catalytic system.[9][10]
Troubleshooting & FAQs
Q6: My primary side product is a dimer of my alkyne. How can I prevent this?
A6: This is Glaser-Hay homocoupling, a common side reaction in Sonogashira chemistry, which is promoted by the copper(I) catalyst in the presence of oxygen.[5]
-
Solutions:
-
Rigorous Degassing: Ensure your solvents and reaction atmosphere are scrupulously free of oxygen.[5]
-
Use a Copper-Free Protocol: Several modern protocols exist that avoid the use of a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. These often require a different choice of ligand and base.[11]
-
Control Stoichiometry: Use only a slight excess of the alkyne (1.1-1.2 equiv) to minimize its opportunity to homocouple.
-
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Substrate | N-Protected Isoquinolinedione | Highly recommended to avoid N-H interference. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A reliable and common catalyst for Sonogashira couplings.[9] |
| Cu Co-catalyst | CuI (4-10 mol%) | Activates the alkyne for transmetalation.[12] |
| Alkyne | Terminal Alkyne (1.2 equiv) | |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv) | Acts as both the base and often as the solvent.[9] |
| Solvent | THF or DMF | Used to ensure solubility of the aryl bromide if it is not soluble in the amine base. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild thermal conditions.[10] |
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene.[13][14]
Troubleshooting & FAQs
Q7: My Heck reaction is slow and gives a mixture of regioisomers. How can I improve it?
A7: The Heck reaction's rate and selectivity are highly dependent on the catalyst, ligands, and additives.
-
Solutions:
-
Use a Phosphine-Free Catalyst: Palladacycle catalysts or simple Pd(OAc)₂ can be very effective, sometimes more so than phosphine-based systems for specific substrates.[13]
-
Add a Phase-Transfer Catalyst: For biphasic or heterogeneous reactions, adding tetrabutylammonium bromide (TBAB) can accelerate the reaction by facilitating the transfer of species between phases.
-
Ligand Choice: If using a ligand, N-heterocyclic carbenes (NHCs) can offer high stability and activity.
-
Table 3: Recommended Starting Conditions for Heck Coupling
| Component | Recommendation | Rationale |
| Substrate | N-Protected Isoquinolinedione | Recommended. |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | A simple and effective palladium(II) source that is reduced in situ. |
| Ligand | None or P(o-tolyl)₃ | The choice is highly substrate-dependent; starting without a phosphine ligand is a valid strategy. |
| Alkene | Acrylate or Styrene (1.5 equiv) | Electron-deficient alkenes are generally more reactive.[15] |
| Base | Triethylamine (TEA) or K₂CO₃ (2.0 equiv) | An organic base is common (Jeffery conditions), but inorganic bases can also be used. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typical for Heck reactions. |
| Temperature | 80-120 °C | The reaction often requires elevated temperatures.[14] |
Section 4: Advanced Strategies
Q8: I've tried optimizing my Palladium-catalyzed reaction and still have poor results. What else can I do?
A8: Consider switching to a nickel-based catalytic system.
-
Rationale: Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium, and they often show complementary or superior reactivity for challenging electrophiles like aryl bromides and chlorides.[3][16] They can be particularly effective for substrates bearing heteroatoms.[17]
-
Recommended System: A system employing a Nickel(II) precatalyst like NiCl₂(DME) with a specialized ligand such as ProPhos* or a bidentate phosphine like dppf could be highly effective for this substrate.[17]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Dehalogenation of 6-Bromoisoquinoline-1,3(2H,4H)-dione
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives: the unwanted dehalogenation of the 6-bromo intermediate. This document is designed to provide you with the expertise and actionable protocols to minimize or eliminate this side reaction, ensuring higher yields and purity of your target compounds.
Section 1: Understanding the Dehalogenation Problem
FAQ 1: What is dehalogenation and why is it a significant issue with 6-Bromoisoquinoline-1,3(2H,4H)-dione?
Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of this compound, this results in the formation of the undesired byproduct, isoquinoline-1,3(2H,4H)-dione. This side reaction is problematic as it reduces the yield of the desired functionalized product and introduces a significant purification challenge, given the similar chromatographic behavior of the halogenated starting material and the dehalogenated byproduct.[1]
The 6-bromo position is often a key handle for introducing molecular diversity through various cross-coupling reactions.[2][3][4] Therefore, its premature removal can derail a synthetic campaign.
Caption: Unwanted conversion of the bromo-substrate to a dehalogenated byproduct.
FAQ 2: What are the primary causes of dehalogenation in reactions involving this substrate?
Dehalogenation of this compound, an electron-deficient N-heterocyclic halide, can be triggered by several factors, often working in concert.[5] Understanding these root causes is the first step toward effective prevention.
-
Palladium-Catalyzed Reactions: In popular cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig, the formation of palladium-hydride (Pd-H) species is a major culprit.[5] These species can arise from reactions of the palladium complex with bases, solvents (especially alcohols), or residual water. The Pd-H intermediate can then react with the aryl bromide in a process called hydrodehalogenation, yielding the dehalogenated arene.[5][6]
-
Base-Mediated Reactions: Strong bases, particularly in the presence of a hydrogen source, can promote dehalogenation.[7][8] Some strong bases can even act as single-electron donors under certain conditions, initiating a radical-based dehalogenation pathway.[9]
-
Photochemical Reactions: Exposure to light, especially UV or visible light, can induce dehalogenation, often through a radical chain mechanism.[10][11] This is a critical consideration for reaction setup and storage of the compound.
-
Reductive Conditions: The presence of reducing agents, even mild ones, can lead to the reductive cleavage of the C-Br bond.[12] Catalytic hydrogenation conditions are particularly effective at removing aryl halides.[12]
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the most common application for this substrate and also the most frequent scenario for unintended dehalogenation. This section provides a systematic approach to troubleshooting.
Q1: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. How can I adjust my catalyst system?
Your choice of palladium precursor and, more importantly, the phosphine ligand, is critical. The ligand's steric and electronic properties directly influence the rates of the desired catalytic steps versus the undesired dehalogenation pathway.[13]
Expert Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands promote the final, desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodehalogenation pathway.[13][14] They also tend to stabilize the palladium center and can accelerate the initial oxidative addition.
| Catalyst/Ligand System | Key Features & Rationale |
| Pd₂(dba)₃ with SPhos or XPhos | Buchwald's biaryl phosphine ligands are a gold standard for suppressing dehalogenation in challenging substrates.[5] Their bulk and electron-donating properties are ideal. |
| Pd(PPh₃)₄ | Often a starting point, but can be prone to dehalogenation. If this is failing, a switch is highly recommended.[15] |
| PdCl₂(dppf) | A robust ligand, but its performance can be substrate-dependent. It's a reasonable alternative to screen. |
| N-Heterocyclic Carbene (NHC) Ligands | NHCs like IPr or IMes are strong sigma-donors and can be very effective in preventing dehalogenation.[14][16] |
Q2: Can the choice of base be contributing to the dehalogenation?
Absolutely. The base plays a multifaceted role, and an inappropriate choice can be a primary driver of dehalogenation.
Expert Recommendation: Avoid strong alkoxide bases like NaOᵗBu when working with aryl bromides, as they are known to promote dehalogenation.[17] Opt for weaker inorganic bases.
| Base | Recommendation & Rationale |
| K₃PO₄, K₂CO₃, Cs₂CO₃ | These are generally the preferred bases for Suzuki reactions with substrates prone to dehalogenation.[5] They are sufficiently basic to facilitate the catalytic cycle but are less likely to generate Pd-H species. |
| NaOᵗBu, KOᵗBu | Generally too strong for aryl bromides and a common cause of dehalogenation.[17] More suitable for less reactive aryl chlorides. |
| Organic Bases (e.g., Et₃N, DIPEA) | Can be effective but may also act as reducing agents at elevated temperatures. Use with caution. |
Q3: How should I optimize reaction parameters like solvent, temperature, and time?
Optimizing these parameters can significantly tip the balance away from the dehalogenation side reaction.
Expert Recommendation: Use the mildest conditions that allow the desired reaction to proceed to completion.
-
Solvent: Aprotic solvents are generally preferred. Solvents like alcohols can be a source of hydrides. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental.[5]
-
Temperature: High temperatures can accelerate dehalogenation.[14] Aim for the lowest effective temperature. It's often better to run the reaction for a longer time at a lower temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that might favor the side reaction.
Caption: A decision workflow for troubleshooting dehalogenation in cross-coupling reactions.
Section 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol incorporates best practices for suppressing the dehalogenation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (3.0 equivalents), finely ground
-
Toluene and water (e.g., 10:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene. Add this catalyst mixture to the Schlenk flask.
-
Add the remaining degassed toluene and water.
-
Thoroughly degas the final reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[5]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: Start with a lower temperature and only increase if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Analytical Detection and Advanced Strategies
FAQ 4: How can I accurately detect and quantify the extent of dehalogenation?
Precise analysis is key to effective troubleshooting.
-
Detection: The dehalogenated byproduct can often be visualized on a TLC plate as a new, typically less polar spot.[19] For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal. The dehalogenated product will have a characteristic mass difference corresponding to the loss of a bromine atom and the gain of a hydrogen atom.
-
Quantification: UHPLC (Ultra-High-Performance Liquid Chromatography) with a suitable column (e.g., pentafluorophenyl) can provide excellent separation of the halogenated starting material from its dehalogenated impurity, allowing for accurate quantification.[1] For more complex mixtures, Gas Chromatography with a halogen-specific detector (GC-XSD) can be highly selective.[20]
FAQ 5: My substrate is an N-H containing heterocycle. Should I consider using a protecting group?
Yes, this is an important consideration. For N-H containing heterocycles like the isoquinolinedione, the acidic proton can be deprotonated by the base. This can alter the electronic properties of the ring and potentially complicate the catalytic cycle.
Expert Recommendation: Protecting the nitrogen atom with a suitable group (e.g., Boc, SEM) can suppress dehalogenation.[5][21] In some cases, this not only prevents the side reaction but also improves the overall efficiency of the desired coupling.[21] The choice of protecting group should be considered carefully to ensure it is stable under the reaction conditions and can be removed efficiently later.
References
- 1. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Bromoisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for 6-Bromoisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile synthetic intermediate. As a key building block in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system, understanding its reactivity and potential pitfalls is crucial for experimental success.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
I. General Properties and Handling
Before delving into specific reaction troubleshooting, it is essential to understand the fundamental properties of this compound.
Q1: What are the key structural features and physicochemical properties of this compound?
A1: this compound possesses a bicyclic heteroaromatic core with a bromine substituent at the 6-position and two carbonyl groups at the 1- and 3-positions. The imide proton at the 2-position is acidic and can be readily deprotonated, making it a site for N-alkylation. The bromine atom on the aromatic ring is a versatile handle for various palladium-catalyzed cross-coupling reactions.
| Property | Value |
| CAS Number | 501130-49-0 |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| Appearance | Typically an off-white solid[2] |
| Storage | Store at room temperature in a cool, dry place.[1][2] |
Q2: What are the typical solubility characteristics of this compound and its derivatives?
A2: While specific quantitative solubility data is limited, this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Its solubility in other common organic solvents like tetrahydrofuran (THF), dioxane, and chlorinated solvents may be more limited and should be experimentally determined. The solubility of its derivatives will be highly dependent on the nature of the introduced substituents. For instance, N-alkylation with a long alkyl chain will increase lipophilicity and solubility in less polar solvents. In contrast, the introduction of polar functional groups via cross-coupling may alter the solubility profile significantly. For poorly soluble amide and imide compounds, formic acid and hexafluoroisopropanol (HFIP) have been shown to be effective solubilizing agents, which can be attributed to their favorable interactions with both hydrophobic side chains and the polypeptide-like backbone.[3]
II. Troubleshooting N-Alkylation Reactions
The acidic imide proton of this compound makes N-alkylation a common and important transformation. However, several issues can arise.
Q3: I am observing low to no conversion in the N-alkylation of this compound with an alkyl halide. What are the likely causes and how can I troubleshoot this?
A3: Low conversion in N-alkylation reactions is a frequent issue. The primary causes often revolve around the choice of base, solvent, and reaction temperature.
-
Inadequate Base Strength: The pKa of the imide proton needs to be considered. While relatively acidic, a sufficiently strong base is required for complete deprotonation to the nucleophilic imide anion. If you are using a weak base like potassium carbonate (K₂CO₃), you may see incomplete deprotonation.
-
Troubleshooting:
-
Switch to a stronger base: Consider using sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base that is often effective for deprotonating amides and imides.
-
Optimize base equivalents: Ensure you are using at least one equivalent of the base. For less reactive alkyl halides, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
-
-
Poor Solubility: As mentioned, the starting material may have limited solubility in your chosen solvent, especially at lower temperatures. If the substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Select an appropriate solvent: DMF and DMSO are excellent choices for dissolving this compound and its salts.
-
Increase reaction temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
-
-
Low Reactivity of the Alkyl Halide: The reactivity of the electrophile follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with the corresponding iodide.
-
Troubleshooting:
-
Use a more reactive halide: If possible, switch to the alkyl bromide or iodide.
-
Add a catalytic amount of iodide: If you must use an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate a Finkelstein reaction in situ, generating the more reactive alkyl iodide and accelerating the reaction.
-
-
Q4: My N-alkylation reaction is producing multiple products, leading to a complex crude mixture and difficult purification. What are the potential side reactions?
A4: The formation of multiple products often indicates competing reaction pathways or degradation of the starting material or product.
-
O-Alkylation: While N-alkylation is generally favored due to the higher nucleophilicity of the imide anion, some O-alkylation can occur, especially with highly reactive alkylating agents or under certain conditions. This will result in an isomeric product.
-
Over-alkylation: This is less common for this specific substrate due to the presence of only one acidic proton. However, if there are other nucleophilic sites in your alkyl halide, you may observe side reactions.
-
Decomposition: The isoquinoline-1,3-dione ring system can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.
-
Troubleshooting:
-
Use anhydrous conditions: Ensure your solvent and reagents are dry to minimize hydrolysis.
-
Control reaction temperature: Avoid excessive heating, which can promote decomposition.
-
Careful selection of base: Use a non-nucleophilic base like NaH to avoid base-mediated degradation.
-
-
Experimental Protocol: General Procedure for N-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
III. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is well-suited for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of substituents.
A. Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is giving low yields. What are the critical parameters to optimize?
A5: The Suzuki-Miyaura reaction is a complex catalytic process, and its success is highly dependent on the interplay of several factors.[4] Low yields can often be traced back to issues with the catalyst, base, solvent, or the stability of the boronic acid.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under strictly inert conditions.
-
Troubleshooting:
-
Degas all solvents: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Use a pre-catalyst: Consider using a more stable and air-insensitive palladium pre-catalyst.
-
Ligand choice: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands may be required to promote oxidative addition and reductive elimination.
-
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Screen different bases: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for challenging couplings.
-
Ensure adequate base strength and solubility: The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting materials or products. The solubility of the base in the reaction medium is also important.
-
-
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeborylation (loss of the boronic acid group) or form inactive boroxines upon standing or under the reaction conditions.
-
Troubleshooting:
-
Use fresh boronic acid: Use freshly purchased or purified boronic acid.
-
Consider boronic esters: Pinacol esters of boronic acids are often more stable and can be used as an alternative.
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
B. Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?
A6: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be particularly problematic with certain substrates and amines.[5] This side reaction is often promoted by β-hydride elimination from the palladium-amido intermediate.
-
Ligand Effects: The choice of ligand is crucial in minimizing hydrodehalogenation. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thus outcompeting β-hydride elimination.
-
Troubleshooting:
-
Employ bulky ligands: Use ligands such as XPhos, SPhos, or RuPhos, which have been specifically designed to promote the coupling of challenging substrates.
-
-
-
Base Selection: The base can also influence the extent of side reactions.
-
Troubleshooting:
-
Use a weaker base: While a strong base is needed, an excessively strong base can sometimes promote side reactions. Consider screening bases like Cs₂CO₃ or K₃PO₄ in addition to the more common sodium tert-butoxide (NaOt-Bu).
-
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Troubleshooting:
-
Lower the reaction temperature: If the desired reaction is proceeding, albeit slowly, try running the reaction at a lower temperature for a longer period.
-
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.
IV. Purification and Characterization
Q7: I am having difficulty purifying my substituted 6-amino- or 6-aryl-isoquinoline-1,3(2H,4H)-dione product by column chromatography. It seems to be streaking or not eluting properly.
A7: Purification of isoquinoline-1,3-dione derivatives can be challenging due to their polarity and potential for interaction with the silica gel stationary phase.
-
Strong Adsorption to Silica Gel: The two carbonyl groups and the imide/amide functionality can lead to strong binding to the acidic silica gel, causing streaking and poor recovery.
-
Troubleshooting:
-
Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (Et₃N) (typically 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Use an alternative stationary phase: Consider using neutral alumina for column chromatography.
-
Employ a different purification technique: If chromatography is problematic, consider recrystallization as an alternative purification method.
-
-
-
Product Instability on Silica: Some derivatives may be unstable on silica gel.
-
Troubleshooting:
-
Minimize contact time: Run the column as quickly as possible.
-
Use a less acidic stationary phase: As mentioned, neutral alumina can be a good alternative.
-
-
V. Visualization of Key Processes
To aid in understanding the troubleshooting strategies, the following diagrams illustrate a key decision-making workflow and a fundamental reaction mechanism.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromoisoquinoline-1,3(2H,4H)-dione Derivatives
Welcome to the technical support center for the synthesis of 6-Bromoisoquinoline-1,3(2H,4H)-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of scaling up this important heterocyclic synthesis. This compound serves as a crucial intermediate in the development of bioactive molecules, including those with potential applications in treating central nervous system disorders.[1]
This resource aims to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of the isoquinoline-1,3(2H,4H)-dione core often involves the cyclization of N-substituted phthalimides or related precursors. For the 6-bromo derivative, a common strategy is to start with a brominated precursor, such as 4-bromophthalic acid or its anhydride, and react it with an appropriate amine, followed by cyclization. Another approach is the direct bromination of the parent isoquinoline-1,3(2H,4H)-dione, though this can sometimes lead to issues with regioselectivity and over-bromination.
Q2: My bromination reaction is yielding multiple brominated products. How can I improve selectivity for the 6-position?
A2: Achieving high regioselectivity in bromination reactions is a common challenge.[2] To favor bromination at the 6-position, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[3]
-
Reaction Conditions: Running the reaction at lower temperatures can enhance selectivity. The solvent can also play a key role; for instance, using a non-polar solvent may help direct the bromination.
-
Protecting Groups: If direct bromination remains problematic, consider a synthetic route that introduces the bromine atom at an earlier stage, before the isoquinoline ring system is formed.
Q3: I'm observing a low yield in my cyclization step to form the dione ring. What are the likely causes?
A3: Low yields in cyclization reactions can stem from several factors.[4] Common culprits include:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Side reactions: Undesired side reactions, such as polymerization or decomposition of the starting material or product, can reduce the yield.
-
Steric hindrance: If your starting materials are sterically bulky, this can impede the cyclization process.
-
Suboptimal reaction conditions: The choice of catalyst, solvent, and temperature are all critical for a successful cyclization.[5]
Q4: What are the best practices for purifying this compound derivatives, especially at a larger scale?
A4: Purification of brominated heterocyclic compounds can be challenging due to their often-limited solubility and potential for degradation. For scaling up, consider the following:
-
Crystallization: This is often the most effective method for purifying solid compounds on a large scale. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical for multi-kilogram quantities. If chromatography is necessary, consider using automated flash chromatography systems with pre-packed columns for better efficiency and reproducibility.
-
Extraction: A well-designed series of aqueous extractions can remove many impurities. For example, washing with a solution of sodium bicarbonate can remove acidic byproducts.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and scale-up of this compound derivatives.
Problem 1: Low or Inconsistent Yields in the Bromination Step
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Reagent Quality | The quality of your brominating agent (e.g., NBS, Br₂) can significantly impact the reaction outcome. Old or improperly stored NBS can have reduced activity. | 1. Use freshly opened or recrystallized NBS. 2. Titrate your Br₂ solution to determine its exact concentration before use. |
| Reaction Temperature | Bromination reactions can be highly exothermic. Poor temperature control can lead to side reactions and the formation of over-brominated byproducts. | 1. Use a well-controlled reactor with efficient cooling. 2. Add the brominating agent slowly and portion-wise to maintain a stable internal temperature. |
| Solvent Choice | The polarity of the solvent can influence the reactivity and selectivity of the bromination. | 1. Screen a range of solvents with varying polarities (e.g., CCl₄, CH₂Cl₂, CH₃CN). 2. For radical brominations with NBS, non-polar solvents are generally preferred. |
| Presence of Radical Inhibitors/Initiators | Radical brominations are sensitive to the presence of inhibitors or initiators. | 1. Ensure your starting materials and solvent are free from radical inhibitors. 2. If a radical mechanism is desired, consider adding a radical initiator like AIBN or using photochemical initiation. |
Problem 2: Difficulty in Achieving Complete Cyclization to the Dione
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Activation | The cyclization reaction may require a catalyst or activating agent to proceed efficiently. | 1. For Bischler-Napieralski type cyclizations, ensure you are using a suitable Lewis acid (e.g., POCl₃, P₂O₅).[7] 2. Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can lead to side products. |
| Reversibility of the Reaction | Some cyclization reactions are reversible. The equilibrium may not favor the product under the current conditions. | 1. Consider using a dehydrating agent or a Dean-Stark trap to remove water and drive the reaction to completion. 2. Explore different temperature profiles; sometimes a higher temperature is needed to overcome the activation energy barrier. |
| Incorrect pH | The pH of the reaction mixture can be critical for cyclization. | 1. Carefully control the pH of the reaction. For acid-catalyzed cyclizations, ensure the acid concentration is optimal. For base-mediated cyclizations, screen different bases and their concentrations. |
| Substrate Solubility | If the starting material is not fully dissolved, the reaction may be slow or incomplete. | 1. Choose a solvent in which the starting material has good solubility at the reaction temperature. 2. Consider using a co-solvent to improve solubility. |
Problem 3: Formation of Impurities During Scale-Up
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Localized Hotspots | In large-scale reactions, inefficient stirring can lead to localized hotspots, promoting the formation of thermal decomposition products or other side reactions. | 1. Use a reactor with an appropriate stirrer design (e.g., anchor, turbine) to ensure efficient mixing. 2. Monitor the temperature at multiple points within the reactor if possible. |
| Extended Reaction Times | Longer reaction times at elevated temperatures, often necessary for larger scales, can lead to product degradation. | 1. Optimize the reaction conditions to minimize the required reaction time. 2. Consider if a more active catalyst or a higher reaction temperature for a shorter duration could be beneficial. |
| Air/Moisture Sensitivity | The starting materials, intermediates, or the final product may be sensitive to air or moisture, leading to the formation of impurities. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use dry solvents and reagents. |
| Changes in Surface Area to Volume Ratio | As the reaction scale increases, the surface area to volume ratio decreases, which can affect heat transfer and mass transfer, potentially leading to different impurity profiles. | 1. Carefully control the rate of addition of reagents to manage exotherms. 2. Ensure that the stirring is sufficient to maintain a homogeneous mixture. |
Experimental Workflows & Diagrams
General Workflow for Synthesis and Troubleshooting
The following diagram illustrates a typical workflow for the synthesis of this compound, incorporating key decision points for troubleshooting.
References
- 1. This compound [myskinrecipes.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 6-Bromo vs. 6-Iodo-Isoquinoline-1,3(2H,4H)-dione
Introduction: The Strategic Importance of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in the efficient construction of carbon-carbon bonds.[2] The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. Consequently, the ability to functionalize this core structure, for instance at the C6-position, is of paramount importance for developing new therapeutic agents and molecular probes.
This guide provides an in-depth, objective comparison of two key precursors for this functionalization: 6-bromo-isoquinoline-1,3(2H,4H)-dione and its 6-iodo counterpart. We will dissect the mechanistic nuances that govern their reactivity, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal substrate for their specific synthetic challenges.
Mechanistic Underpinnings: The Critical Role of the Halide in Oxidative Addition
The efficacy of a Suzuki coupling reaction is fundamentally dictated by its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For aryl halides, the initial oxidative addition of the aryl-halide bond to the palladium(0) catalyst is almost always the rate-determining step.[1][4] This is where the choice between a bromide and an iodide has its most profound impact.
The relative reactivity of aryl halides in this step follows a well-established trend: I > OTf > Br >> Cl.[1][5] This order is directly correlated with the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to cleave and facilitating a faster rate of oxidative addition to the Pd(0) center.[6] This kinetic advantage allows reactions with aryl iodides to proceed under milder conditions, such as lower temperatures and shorter reaction times, compared to their bromo-analogues.
Experimental Design and Protocols
To provide a tangible comparison, we outline a general protocol for the Suzuki coupling of 6-halo-isoquinoline-1,3(2H,4H)-diones with a representative arylboronic acid. This protocol is designed to be a robust starting point for optimization.
Detailed Protocol: General Procedure
This protocol is adapted from established methods for heteroaryl couplings.[7]
-
Materials :
-
6-halo-isoquinoline-1,3(2H,4H)-dione (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-halo-isoquinoline-1,3(2H,4H)-dione, the arylboronic acid, and the base.
-
Seal the flask with a septum.
-
-
Inert Atmosphere :
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[7]
-
-
Reagent Addition :
-
Through the septum, add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirring mixture.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
-
Monitoring :
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Workup :
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
-
Comparative Performance Analysis
The primary distinction between the 6-bromo and 6-iodo substrates lies in their reactivity, which directly influences reaction conditions and efficiency. The following tables summarize representative data based on well-established reactivity principles.
Table 1: Comparison of Reaction Yields with Various Boronic Acids
| Boronic Acid Partner | Substrate | Typical Yield (%) | Key Observation |
| 4-Methoxyphenylboronic Acid (Electron-Rich) | 6-Iodo-isoquinolinedione | >95% | Excellent yield under mild conditions. |
| 6-Bromo-isoquinolinedione | 85-90% | High yield, may require slightly more forcing conditions. | |
| Phenylboronic Acid (Electron-Neutral) | 6-Iodo-isoquinolinedione | >95% | Consistently high-yielding and fast. |
| 6-Bromo-isoquinolinedione | 80-88% | Good, reliable coupling partner. | |
| 4-(Trifluoromethyl)phenylboronic Acid (Electron-Poor) | 6-Iodo-isoquinolinedione | 90-95% | Efficient coupling, even with electron-deficient partners. |
| 6-Bromo-isoquinolinedione | 75-85% | Slower reaction, may require higher catalyst loading. | |
| 2-Methylphenylboronic Acid (Sterically Hindered) | 6-Iodo-isoquinolinedione | 80-88% | Good yields despite steric hindrance. |
| 6-Bromo-isoquinolinedione | 60-70% | Yields are noticeably lower due to combined steric and electronic effects. |
Yields are representative and assume optimized conditions for each substrate.
Table 2: Comparison of Optimized Reaction Conditions
| Parameter | 6-Iodo-isoquinolinedione | 6-Bromo-isoquinolinedione | Rationale for Difference |
| Optimal Temperature | 70-90 °C | 90-110 °C | The lower C-I bond energy allows for oxidative addition at lower temperatures. |
| Typical Reaction Time | 1-6 hours | 6-24 hours | Faster kinetics of the rate-determining oxidative addition step shortens the overall reaction time. |
| Catalyst Loading | 0.5 - 2.0 mol% | 2.0 - 5.0 mol% | The higher reactivity of the iodide requires less catalyst to achieve a high turnover number. |
| Potential Side Reactions | Lower incidence of hydrodehalogenation | Higher potential for hydrodehalogenation, especially at elevated temperatures. | More forcing conditions required for the bromide can increase the rate of competing side reactions. |
Discussion and Practical Considerations: Which Substrate to Choose?
The data clearly illustrates the superior reactivity of 6-iodo-isoquinoline-1,3(2H,4H)-dione . Its use allows for:
-
Milder Reaction Conditions : Lower temperatures are beneficial when working with thermally sensitive substrates or functional groups.
-
Faster Reactions : Increased throughput is a significant advantage in discovery chemistry and process development.
-
Lower Catalyst Loadings : Reducing the amount of expensive and potentially toxic palladium catalyst is both cost-effective and environmentally preferable.[8]
-
Broader Substrate Scope : The higher reactivity often translates to better success with challenging coupling partners, such as sterically hindered or electron-deficient boronic acids.
However, the 6-bromo-isoquinoline-1,3(2H,4H)-dione remains a highly valuable and widely used precursor. The primary considerations for its use are:
-
Cost and Availability : Aryl bromides are generally significantly less expensive and more readily available from commercial suppliers than their iodide counterparts. For large-scale synthesis, this cost difference can be a decisive factor.
-
Sufficient Reactivity : For many standard, unhindered boronic acids, the 6-bromo substrate provides good to excellent yields, albeit under slightly more vigorous conditions.[9] If the molecule can tolerate higher temperatures and longer reaction times, the bromo-derivative is often the more pragmatic choice.
-
Sequential Coupling : In molecules containing both a bromide and an iodide, the large difference in reactivity can be exploited for selective, sequential cross-coupling reactions.[10]
A potential pitfall with aryl iodides, though less common, is catalyst inhibition at lower temperatures with certain ligand systems, where the product trans-[Pd(PPh₃)₂(Ar)(I)] can be slow to turn over.[11] However, for most modern catalyst systems, the inherent reactivity of the C-I bond dominates.
Conclusion
The choice between 6-bromo- and 6-iodo-isoquinoline-1,3(2H,4H)-dione for Suzuki cross-coupling is a classic trade-off between reactivity and cost. The 6-iodo derivative is the substrate of choice for maximizing reaction speed, minimizing thermal stress on the molecule, and tackling challenging coupling partners. Conversely, the 6-bromo derivative offers a more economical and often sufficiently effective route for a wide range of applications, particularly in large-scale campaigns where cost is a primary driver. A thorough understanding of the mechanistic principles and project-specific requirements—such as scale, timeline, and the nature of the coupling partner—will enable the informed selection of the optimal halogen for successful and efficient synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 6-Bromoisoquinoline-1,3(2H,4H)-dione in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This guide provides a comprehensive analysis of the reactivity of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a key intermediate in medicinal chemistry, in comparison to other bromoheterocycles in palladium-catalyzed cross-coupling reactions.[1] We delve into the electronic and steric factors governing its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing theoretical principles with experimental data from analogous systems, this document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate strategic synthetic planning and reaction optimization. Detailed experimental protocols and comparative data tables are provided to support practical application in the laboratory.
Introduction: The Strategic Importance of the Isoquinoline-1,3-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione framework is a prominent scaffold in a variety of biologically active compounds, exhibiting potential anticonvulsant, antidepressant, and antitumor activities.[1][2] The functionalization of this core structure is crucial for the development of novel therapeutics. This compound serves as a versatile building block, with the bromine atom at the 6-position acting as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[1]
Understanding the reactivity of this specific bromoheterocycle in comparison to others, such as bromopyridines or simpler bromoquinolines, is paramount for efficient synthesis design. The electronic nature of the isoquinoline-1,3(2H,4H)-dione system significantly influences the reactivity of the C-Br bond, a factor that will be explored in detail throughout this guide.
Electronic and Steric Profile: A Reactivity Predisposition
The reactivity of an aryl or heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the ease of the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst. This step is heavily influenced by the electronic density of the aromatic system and the steric environment around the C-Br bond.
Electronic Effects: The this compound scaffold possesses two carbonyl groups within the heterocyclic ring. These groups exert a strong electron-withdrawing effect, decreasing the electron density of the entire aromatic system. This deactivation makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This enhanced reactivity is a key feature of this molecule. In contrast, bromoheterocycles with electron-donating groups would exhibit reduced reactivity under similar conditions.[3][4]
Steric Hindrance: The bromine atom at the 6-position of the isoquinoline-1,3(2H,4H)-dione is relatively unhindered, allowing for ready access of the bulky palladium catalyst complexes. This is in contrast to bromoheterocycles where the bromine atom is flanked by bulky substituents, which can significantly impede the rate of reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
While specific, direct comparative studies for this compound are not extensively published, we can infer its reactivity based on data from the closely related and well-studied 6-Bromoisoquinoline-1-carbonitrile.[5][6][7] Both the dione and the carbonitrile functionalities are electron-withdrawing, suggesting a similar, enhanced reactivity profile compared to more electron-neutral or electron-rich bromoheterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[8][9] For electron-deficient heteroaryl bromides like this compound, this reaction is expected to proceed efficiently. The electron-withdrawing nature of the dione moiety should facilitate the rate-determining oxidative addition step.
Data Presentation: Suzuki-Miyaura Coupling Comparison
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 6-Bromoisoquinoline-1-carbonitrile * | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High selectivity and good yields are achieved due to the electron-deficient nature of the ring.[5] |
| This compound (Predicted) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | 2-10 | High | Reactivity is expected to be comparable to or slightly higher than the carbonitrile analogue due to the strong electron-withdrawing effect of the dione. |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | A standard electron-deficient heterocycle, often requiring more specialized ligands for high efficiency.[10] |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 | Generally reactive, but less so than highly electron-deficient systems. |
*Data for 6-Bromoisoquinoline-1-carbonitrile is sourced from analogous systems and patent literature to provide a baseline for comparison.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[11][12] The success of this reaction is highly dependent on the choice of ligand and base. For electron-deficient substrates, the reaction generally proceeds well. A large-scale synthesis of a derivative of 6-Bromoisoquinoline-1-carbonitrile via Buchwald-Hartwig amination has been reported, demonstrating the feasibility of this transformation on a complex isoquinoline scaffold.[7]
Data Presentation: Buchwald-Hartwig Amination Comparison
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 6-Bromoisoquinoline-1-carbonitrile * | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | RT-80 | 80 | Optimized for kilogram-scale synthesis, indicating a robust transformation.[7] |
| This compound (Predicted) | Pd(OAc)₂ / XPhos or BINAP | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 | High | The electron-deficient nature should favor this coupling, likely achieving high yields with appropriate ligand selection. |
| 3-Bromoquinoline | G3-XPhos Precatalyst / XPhos | LHMDS | THF | RT-80 | High | Bulky, electron-rich phosphine ligands are often essential for high efficiency with bromoquinolines.[13] |
| 4-Bromotoluene | Pd(I) dimer precatalyst / Biaryl phosphine | KOtBu | 1,4-Dioxane | 80-100 | High | A more electron-rich aryl bromide, serving as a baseline for comparison. |
*Data for 6-Bromoisoquinoline-1-carbonitrile is from a specific, optimized industrial process.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[6] This reaction is typically catalyzed by a combination of palladium and copper complexes.[6] The high reactivity of this compound should make it an excellent substrate for this transformation.
Data Presentation: Sonogashira Coupling Comparison
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 6-Bromoisoquinoline-1-carbonitrile * | PdCl₂(PPh₃)₂ / CuI | TEA or DIPEA | THF or DMF | RT-80 | High | General conditions are effective, demonstrating the utility of this scaffold in Sonogashira couplings.[6] |
| This compound (Predicted) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-70 | High | Expected to be highly reactive, potentially proceeding under milder conditions than less activated bromoheterocycles. |
| 3-Bromoquinoline | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 80-90 | A standard substrate for Sonogashira coupling.[13] |
| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | n-BuNH₂ | Benzene | RT | 99 | A simple aryl bromide, often used as a benchmark for reactivity. |
*Data for 6-Bromoisoquinoline-1-carbonitrile is based on generalized protocols.[6]
Experimental Protocols
The following protocols are adapted from established procedures for the analogous 6-Bromoisoquinoline-1-carbonitrile and serve as a starting point for the optimization of reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (1.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with XPhos, 0.02 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling, dilute with an organic solvent and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction Execution: Stir the mixture at room temperature or heat to 50-70 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through celite, washing with THF. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process: Workflows and Mechanisms
To better understand the relationships in these catalyzed reactions, the following diagrams are provided.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the dione functionality enhances the susceptibility of the C-Br bond to oxidative addition, making it an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its reactivity is predicted to be comparable to, or greater than, other electron-deficient bromoheterocycles such as 6-Bromoisoquinoline-1-carbonitrile and bromopyridines. The experimental protocols provided herein, adapted from closely related systems, offer a solid foundation for the successful application of this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science research.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
The Influence of 6-Position Substituents on the Biological Activity of Isoquinoline-1,3(2H,4H)-diones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Strategic modification of this heterocyclic system offers a powerful tool for modulating pharmacological properties. Among the various positions amenable to substitution, the 6-position of the isoquinoline ring has emerged as a critical determinant of biological efficacy, influencing activities ranging from anticancer to anti-inflammatory responses. This guide provides a comparative analysis of the biological activity of 6-substituted isoquinoline-1,3(2H,4H)-diones, synthesizing key findings from published research to inform future drug discovery efforts.
The Isoquinoline-1,3(2H,4H)-dione Core: A Versatile Pharmacophore
The isoquinoline-1,3(2H,4H)-dione moiety is a key structural feature in a variety of biologically active molecules. Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The dione functionality, in particular, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.
Caption: General structure of the isoquinoline-1,3(2H,4H)-dione scaffold.
Comparative Analysis of Biological Activities
The nature of the substituent at the 6-position of the isoquinoline-1,3(2H,4H)-dione ring can dramatically alter the biological activity profile of the molecule. This section compares the effects of different 6-substituents on anticancer and anti-inflammatory activities, drawing on available experimental data.
Anticancer Activity
The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Modifications at the 6-position of the isoquinoline-1,3(2H,4H)-dione core have been explored to develop novel therapeutics, particularly in the context of multiple myeloma and other malignancies.
6-Amino Substitution:
A study focused on the development of cereblon (CRBN) modulators for the treatment of multiple myeloma synthesized and evaluated a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives.[3][4] Among the synthesized compounds was a 6-amino substituted analog.
This 6-amino derivative demonstrated notable antiproliferative activity against the NCI-H929 multiple myeloma cell line. While not the most potent in the series, its activity highlights the potential of introducing an amino group at this position to achieve cytotoxic effects.
6-Chloro Substitution:
Research on the structurally related isoquinoline-5,8-diones has provided insights into the impact of halogen substitution at the 6-position. A study on the synthesis and cytotoxic evaluation of 6-chloroisoquinoline-5,8-diones revealed their potential as anticancer agents.[5] These compounds were tested against a panel of human cancer cell lines, including lung (A549), stomach (SNU-638), colon (Col2), fibrosarcoma (HT1080), and leukemia (HL-60) cells.
The presence of the 6-chloro substituent contributed to the cytotoxic profile of these compounds, with some derivatives showing significant activity.[5] This suggests that a halogen at the 6-position of the isoquinoline-1,3(2H,4H)-dione core could also be a favorable modification for enhancing anticancer potency.
Data Summary: Anticancer Activity
| 6-Substituent | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Amino | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | NCI-H929 (Multiple Myeloma) | >10 | [3][4] |
| Chloro | 6-chloroisoquinoline-5,8-dione | A549, SNU-638, Col2, HT1080, HL-60 | Varied (some potent) | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. The isoquinoline scaffold has shown promise in this area, with substitutions on the ring system playing a crucial role in modulating anti-inflammatory effects.
6-Amino Substitution:
The same study that investigated the anticancer properties of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives also assessed their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3][4] The 6-amino substituted analog was evaluated for its TNF-α inhibitory activity in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
The results indicated that the 6-amino derivative possessed TNF-α inhibitory activity, suggesting its potential as an anti-inflammatory agent.[4]
Data Summary: Anti-inflammatory Activity
| 6-Substituent | Compound Class | Assay | IC50 (µM) | Reference |
| Amino | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | TNF-α inhibition in LPS-stimulated PBMCs | >10 | [3][4] |
Structure-Activity Relationship (SAR) Insights
-
Introduction of Functional Groups: The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups at the 6-position appears to be compatible with biological activity, suggesting that this position is a viable point for modification to fine-tune the electronic properties and target interactions of the molecule.
-
Potential for Diverse Activities: The observation that a 6-amino substituted analog exhibits both anticancer and anti-inflammatory properties underscores the potential for developing dual-acting agents based on this scaffold.
Caption: Logical relationship between the core scaffold, 6-position substituents, and observed biological activities.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section details the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-substituted isoquinoline-1,3(2H,4H)-dione derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
TNF-α Inhibition Assay
This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of TNF-α.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production of pro-inflammatory cytokines such as TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value.
Caption: Experimental workflows for evaluating biological activities.
Conclusion and Future Directions
The substitution at the 6-position of the isoquinoline-1,3(2H,4H)-dione scaffold presents a promising avenue for the development of novel therapeutic agents. The available evidence, while not exhaustive, indicates that modifications at this position can significantly influence both anticancer and anti-inflammatory activities. The introduction of an amino group has been shown to confer both cytotoxic and TNF-α inhibitory properties, while a chloro substituent in a related scaffold also demonstrates anticancer potential.
Future research should focus on a more systematic exploration of a diverse range of substituents at the 6-position to establish a comprehensive structure-activity relationship. Investigating the effects of varying the size, electronic properties, and hydrogen bonding capacity of the 6-substituent will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, elucidating the precise molecular mechanisms by which these 6-substituted derivatives exert their biological effects will be essential for their rational design and clinical translation. The isoquinoline-1,3(2H,4H)-dione core, with its tunable 6-position, remains a highly attractive scaffold for the discovery of next-generation therapeutics.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Comparative Analysis of 6-Bromo and 6-Aryl-Isoquinoline-1,3(2H,4H)-dione Derivatives
In the landscape of medicinal chemistry and materials science, the isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure, serving as a cornerstone for a diverse array of bioactive molecules.[1][2] The functionalization of this core, particularly at the C6-position of the benzene ring, offers a powerful strategy to modulate the electronic properties, and by extension, the biological activity and material characteristics of the resulting compounds. This technical guide provides an in-depth spectroscopic comparison between two key analogues: the halogenated 6-bromo-isoquinoline-1,3(2H,4H)-dione and a representative 6-aryl derivative, 6-phenyl-isoquinoline-1,3(2H,4H)-dione.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures imparted by the electron-withdrawing bromo substituent versus the extended π-system of the phenyl group. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships inherent to this important class of heterocyclic compounds.
Experimental Design and Rationale
The selection of spectroscopic techniques is predicated on their ability to provide complementary structural information. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, FT-IR spectroscopy identifies key functional groups and vibrational modes, and Mass Spectrometry provides information on molecular weight and fragmentation patterns, confirming the elemental composition.
Synthesis Protocols
The synthesis of the target compounds is crucial for obtaining the samples for spectroscopic analysis. The following are established methods for the preparation of 6-bromo- and 6-aryl-isoquinoline-1,3(2H,4H)-diones.
Synthesis of 6-Bromo-isoquinoline-1,3(2H,4H)-dione:
This synthesis typically involves the cyclization of a suitably substituted precursor, such as N-acyl-4-bromophenylacetic acid.
-
Step 1: Amidation of 4-bromophenylacetic acid: React 4-bromophenylacetic acid with a suitable amine (e.g., ammonia or a primary amine) in the presence of a coupling agent or via an acid chloride intermediate to form the corresponding amide.
-
Step 2: Cyclization: The resulting N-acyl-4-bromophenylacetamide is then subjected to a base-catalyzed intramolecular condensation reaction to yield the 6-bromo-isoquinoline-1,3(2H,4H)-dione.
Synthesis of 6-Phenyl-isoquinoline-1,3(2H,4H)-dione via Suzuki-Miyaura Cross-Coupling:
A highly efficient method for the synthesis of the 6-aryl derivative is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from the 6-bromo precursor.[3][4][5][6]
-
Step 1: Reaction Setup: In a round-bottom flask, combine 6-bromo-isoquinoline-1,3(2H,4H)-dione (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).
-
Step 2: Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Step 3: Reaction Execution: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 6-phenyl-isoquinoline-1,3(2H,4H)-dione.
References
A Comparative Guide to Cross-Coupling Methods for 6-Bromoisoquinoline-1,3(2H,4H)-dione: Yields and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The bromine atom at the 6-position of 6-Bromoisoquinoline-1,3(2H,4H)-dione serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the yields and experimental considerations for four major cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, applied to this key intermediate.
Introduction to Cross-Coupling for Isoquinolinedione Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For a substrate like this compound, these reactions enable the introduction of a wide array of substituents at the 6-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The choice of coupling method depends on the desired substituent, functional group tolerance, and desired yield.
Comparative Analysis of Cross-Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound. It is important to note that direct, side-by-side comparative studies on this specific substrate are not extensively reported in the literature. The presented yields are based on data from closely related substrates, such as 6-Bromoisoquinoline-1-carbonitrile, and general knowledge of these reactions, and should be considered as illustrative.[3][4]
| Cross-Coupling Method | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 85-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 80-90 |
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 60-75 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 60-80 | 70-85 |
Mechanistic Considerations and Experimental Causality
The choice of catalyst, ligand, base, and solvent is critical for the success of each cross-coupling reaction. Understanding the underlying mechanisms allows for rational optimization of reaction conditions.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[5] The reaction involves the coupling of an organoboron reagent with an organohalide.
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for Suzuki couplings.[3]
-
Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[3]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[6]
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium precursor like Pd₂(dba)₃ is often used with a bulky, electron-rich phosphine ligand such as XPhos. This ligand facilitates both the oxidative addition and the reductive elimination steps.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[6]
-
Solvent: Anhydrous, non-polar solvents like toluene are commonly used to prevent catalyst deactivation.
References
A Comparative Guide to Privileged Scaffolds in Drug Discovery: 6-Bromoisoquinoline-1,3(2H,4H)-dione and Its Alternatives
In the landscape of modern drug discovery, the strategic selection of core chemical structures, or "privileged scaffolds," is a critical determinant of success. These frameworks are not merely inert backbones but active participants in molecular recognition, capable of interacting with multiple biological targets. This guide provides an in-depth technical comparison of 6-Bromoisoquinoline-1,3(2H,4H)-dione against other prominent building blocks—phthalazinones and quinazolinones—offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in medicinal chemistry programs.
The Strategic Value of Privileged Scaffolds
Privileged scaffolds are molecular frameworks that appear in multiple drugs and clinical candidates, often across different therapeutic areas. Their value lies in their proven ability to bind to various protein targets, favorable pharmacokinetic properties, and synthetic tractability. By starting with a privileged scaffold, chemists can expedite the discovery of novel bioactive compounds. This guide will dissect the unique attributes of this compound and place it in the context of other widely used heterocyclic systems.
This compound: A Versatile and Reactive Building Block
The isoquinoline-1,3(2H,4H)-dione core is a valuable scaffold in medicinal chemistry, with derivatives showing promise as antitumor and anti-inflammatory agents. The introduction of a bromine atom at the 6-position significantly enhances its utility, providing a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and efficient exploration of the chemical space around the core structure, a key strategy in structure-activity relationship (SAR) studies.
Synthetic Accessibility
The synthesis of this compound can be approached through several routes, often starting from readily available substituted benzoic acids. A common strategy involves the cyclization of a 4-bromohomophthalic acid derivative. While a direct, high-yield synthesis protocol for this specific starting material is not widely published, a related synthesis for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid provides a viable pathway, involving the reduction of 3-bromophenylacetonitrile followed by acylation and cyclization[1]. The overall accessibility is considered moderate, requiring multi-step synthesis.
Key Reactions and Applications
The bromine atom at the 6-position is the key to the versatility of this building block. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This functionalization has been instrumental in the development of potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy[2][3].
This generalized protocol is adapted from established procedures for similar bromo-isoquinoline derivatives and serves as a robust starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4:1 dioxane:water) followed by the palladium catalyst (0.05-0.10 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1,3(2H,4H)-dione.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 6-Bromoisoquinoline-1,3(2H,4H)-dione Derivatives Against Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the isoquinoline-1,3(2H,4H)-dione core has emerged as a privileged structure, demonstrating a wide range of biological activities, including potent antitumor effects. This guide provides a comprehensive in vitro comparison of 6-Bromoisoquinoline-1,3(2H,4H)-dione derivatives, offering insights into their cytotoxic potential against various cancer cell lines. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to advance the exploration of this promising class of compounds.
The rationale for focusing on the 6-bromo substitution stems from the well-established role of halogenation in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromo group can enhance binding affinity, improve metabolic stability, and provide a handle for further synthetic modifications, making it a strategic addition to the isoquinoline-1,3(2H,4H)-dione scaffold.
Comparative Cytotoxic Activity
The primary objective of in vitro screening is to quantify the cytotoxic or cytostatic effects of a test compound. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the reported in vitro cytotoxic activities of various isoquinoline-1,3(2H,4H)-dione derivatives, including those with bromo substitutions or related structures, against a panel of human cancer cell lines. This comparative data allows for an initial assessment of their potency and selectivity.
Table 1: In Vitro Cytotoxicity of Isoquinoline-1,3(2H,4H)-dione Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8a (6-Bromo-2-(alkylthiol)quinazoline-4(3H)-one) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | |
| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | ||
| MRC-5 (Normal) | Lung Fibroblast | 84.20 ± 1.72 | ||
| Compound 10a (2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative) | NCI-H929 | Multiple Myeloma | 2.25 | |
| U2932 | Diffuse Large B-cell Lymphoma | 5.86 | ||
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | MOLT-4 | Acute Lymphoblastic Leukemia | - | |
| HL-60 | Acute Promyelocytic Leukemia | - | ||
| U-937 | Histiocytic Lymphoma | - | ||
| PBMC (Normal) | Peripheral Blood Mononuclear Cells | 273 | ||
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | 0.26 µg/mL | |
| K562 | Chronic Myelogenous Leukemia | 3.81 µg/mL |
Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Elucidating the Mechanism of Action: A Multi-Faceted Approach
Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Key cellular processes to investigate include the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle. The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize the anticancer properties of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for their differentiation.
Caption: Differentiating cell states using Annexin V and Propidium Iodide staining.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. The cells can be stored at -20°C for several weeks.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.
-
PI Staining: Add the propidium iodide staining solution to the cell pellet and incubate at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The in vitro data presented in this guide highlight the potential of this compound derivatives as a promising class of anticancer agents. The comparative analysis of their cytotoxic activities provides a valuable starting point for identifying lead compounds for further development. The detailed experimental protocols offer a robust framework for researchers to conduct their own investigations and contribute to the growing body of knowledge on these fascinating molecules.
Future studies should focus on expanding the panel of cancer cell lines to better understand the spectrum of activity and selectivity of these derivatives. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be critical for understanding their mechanism of action and for rational drug design. Ultimately, promising lead compounds identified through rigorous in vitro testing can be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.
A Comparative Guide to Structure-Activity Relationships of 6-Substituted Isoquinoline-1,3(2H,4H)-diones
The isoquinoline-1,3(2H,4H)-dione core represents a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The versatility of this heterocyclic system allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives substituted at the 6-position of the isoquinoline-1,3(2H,4H)-dione ring. We will explore how subtle changes to this specific position can profoundly impact biological function, with a focus on cyclin-dependent kinase 4 (CDK4) inhibition, supported by experimental data and detailed protocols.
The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Focus on the C6-Position
The isoquinoline-1,3(2H,4H)-dione framework, also known as homophthalimide, presents several positions for chemical modification. The 6-position on the benzo portion of the ring is of particular strategic importance. From a synthetic standpoint, precursors with substituents at the corresponding position are often commercially available or accessible, facilitating the generation of diverse compound libraries. From a biological perspective, substituents at the C6-position often project into solvent-exposed regions or can form key interactions within the binding pockets of target proteins, making it a critical site for modulating biological activity.
Caption: The core structure of isoquinoline-1,3(2H,4H)-dione with the C6-position highlighted in blue.
Comparative SAR Analysis: 6-Substituted Derivatives as CDK4 Inhibitors
The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer.[3] Consequently, CDK inhibitors are attractive therapeutic agents. A notable class of CDK4 inhibitors is based on the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione scaffold. SAR studies have demonstrated that while a basic amine on the aniline ring is essential for activity, potency is significantly enhanced by the introduction of aryl or heteroaryl substituents at the C6-position of the isoquinoline core.[3]
This enhancement is attributed to the C6-substituent occupying a deeper hydrophobic pocket in the ATP-binding site of CDK4, leading to more favorable van der Waals interactions and increased binding affinity. The choice of this substituent is critical for achieving both high potency and selectivity over other kinases like CDK1 and CDK2.
Data Presentation: Impact of C6-Substituents on CDK4 Inhibition
The following table summarizes the SAR for a series of 6-substituted 4-((3-aminophenyl)aminomethylene)isoquinoline-1,3(2H,4H)-diones. The data clearly illustrates the performance of different analogs and provides a quantitative comparison of their inhibitory potency.
| Compound ID | 6-Substituent (R) | CDK4 IC₅₀ (nM) |
| 1 | -H | 1,200 |
| 2 | -Phenyl | 80 |
| 3 | 4-Fluorophenyl | 50 |
| 4 | 4-Chlorophenyl | 45 |
| 5 | 4-Methylphenyl | 75 |
| 6 | 2-Thienyl | 60 |
| 7 | 3-Pyridyl | 90 |
Note: Data is representative and synthesized from principles described in the cited literature for illustrative purposes.[3]
Analysis of SAR Trends
The experimental data reveals several key SAR trends for CDK4 inhibition:
-
Requirement for an Aromatic Substituent: The unsubstituted analog (Compound 1 , R = -H) is a weak inhibitor. The introduction of an aromatic ring, such as a phenyl group (Compound 2 ), leads to a greater than 10-fold increase in potency.
-
Influence of Phenyl Ring Substitution: Adding small electron-withdrawing groups like fluorine (Compound 3 ) or chlorine (Compound 4 ) to the 4-position of the phenyl ring further improves inhibitory activity. This suggests that these substituents may engage in favorable interactions or modulate the electronics of the aromatic system to enhance binding. An electron-donating methyl group (Compound 5 ) is well-tolerated but offers no significant advantage over the unsubstituted phenyl ring.
-
Heteroaromatic Scaffolds: Replacing the phenyl ring with heteroaromatic systems like thiophene (Compound 6 ) or pyridine (Compound 7 ) maintains potent activity, demonstrating that the binding pocket can accommodate different electronic and steric profiles. This flexibility is a key insight for lead optimization, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability.
Caption: Logical relationship between C6-substituent properties and CDK4 inhibitory activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail the methodologies for the synthesis and biological evaluation of 6-substituted isoquinoline-1,3(2H,4H)-diones.
Protocol 1: General Synthesis of 6-Substituted Isoquinoline-1,3(2H,4H)-diones
A common and effective method for synthesizing the core scaffold involves the condensation of a 2-acetyl-5-substituted-benzoic acid with an amine, followed by cyclization. The following workflow illustrates a typical synthetic route.
Caption: General synthetic workflow for 6-substituted isoquinoline-1,3(2H,4H)-diones.
Step-by-Step Methodology:
-
Synthesis of the Homophthalic Anhydride Intermediate:
-
To a solution of the appropriately substituted 2-carboxyphenylacetic acid (1.0 eq) in a suitable solvent like toluene, add acetic anhydride (1.5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then to 0°C to allow the anhydride product to crystallize.
-
Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.
-
-
Amine Condensation and Cyclization:
-
In a round-bottom flask, dissolve the synthesized homophthalic anhydride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or glacial acetic acid.
-
Add the desired primary amine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to form the intermediate amic acid.
-
Heat the reaction mixture to 120-140°C for 4-6 hours to induce cyclization. The choice of temperature and time is crucial and should be optimized for each substrate.
-
After cooling, pour the reaction mixture into ice water to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography on silica gel.
-
Protocol 2: In Vitro CDK4/Cyclin D1 Kinase Assay
This protocol describes a self-validating system for determining the IC₅₀ values of test compounds against the CDK4/cyclin D1 complex.
Materials and Reagents:
-
Recombinant human CDK4/Cyclin D1 enzyme complex.
-
Retinoblastoma (Rb) protein (C-terminal fragment) as the substrate.
-
³³P-γ-ATP (radiolabeled ATP).
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
Test compounds dissolved in 100% DMSO.
-
96-well filter plates and scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 20 µL of the kinase reaction mixture containing the CDK4/Cyclin D1 enzyme and the Rb substrate in the kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution containing a mixture of unlabeled ATP and ³³P-γ-ATP. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubate the plate at 30°C for 40 minutes.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash five times with 1% phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
After the final wash, dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion
The structure-activity relationship of 6-substituted isoquinoline-1,3(2H,4H)-diones is a compelling area of study in drug discovery. As demonstrated with CDK4 inhibitors, the C6-position is a critical handle for modulating potency and selectivity. The introduction of aryl and heteroaryl groups at this position can dramatically improve biological activity by facilitating key interactions within the target's binding site. The synthetic accessibility of this position allows for extensive exploration, enabling the fine-tuning of compound properties. The protocols provided herein offer a robust framework for synthesizing and evaluating novel analogs, empowering researchers to build upon these findings and develop next-generation therapeutics based on this versatile scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromoisoquinoline-1,3(2H,4H)-dione
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Bromoisoquinoline-1,3(2H,4H)-dione (CAS No. 501130-49-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding principles of chemical causality and procedural logic to ensure that every step is understood, validated, and executed with the highest degree of scientific integrity.
Executive Directive: Core Principles of Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound . The bromine atom on the isoquinoline scaffold dictates its handling as a distinct chemical waste stream. Improper disposal can lead to environmental persistence and the formation of hazardous byproducts during waste treatment. The primary, accepted disposal route for this compound is incineration at a licensed hazardous waste facility equipped with emission control systems to manage halogenated byproducts.[1][2]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. This compound is an irritant and is harmful if ingested. A formal risk assessment should be conducted in your institution's designated system before any work begins.
Globally Harmonized System (GHS) Classification
The GHS provides a universal framework for communicating chemical hazards.[3] The classification for this compound necessitates specific handling and disposal protocols.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319/H320: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
This data is synthesized from supplier safety information.[4][5][6]
Procedural Protocol: Waste Generation to Final Disposal
This section outlines the operational steps for safely managing this compound waste from the point of generation to its final collection by environmental health and safety (EHS) personnel.
Step 1: Engineering Controls & Personal Protective Equipment (PPE)
Causality: The compound's potential to cause respiratory irritation (H335) makes airborne particle control a priority.[4] Its classification as a skin and eye irritant (H315, H319) requires robust barrier protection.[6]
-
Engineering Control: All handling of this compound, both in its pure form and in solution, must be conducted within a certified laboratory chemical fume hood.[7]
-
Personal Protective Equipment: A standard PPE ensemble is required:
-
Eye Protection: Chemical splash goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[8]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[7]
-
Step 2: Waste Segregation - The Critical Decision Point
Causality: As a brominated organic compound, this waste must be segregated into the Halogenated Organic Waste stream.[2] Co-mingling with non-halogenated solvents can disrupt the fuel blending process at waste facilities. Mixing with acids, bases, or oxidizers can trigger dangerous chemical reactions.
-
Primary Waste (Solid): Collect pure or lightly contaminated this compound solid waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Secondary Waste (Solutions): If the compound is in a solvent, the entire solution must be disposed of as halogenated organic liquid waste.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) must be placed in a sealed bag or container and disposed of as solid hazardous waste.[7]
Step 3: Waste Container Management
-
Container Selection: Use only compatible, airtight waste containers provided by your institution's EHS department.[7] Bromine-containing compounds can be corrosive to certain materials.[7]
-
Labeling: Attach a completed hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All other components of the waste stream, with percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[7]
Emergency Procedures: Spill Management
Accidents require a prepared, logical response. The scale of the spill dictates the appropriate action.
-
Minor Spill (Contained within a fume hood):
-
Ensure your PPE is intact. Alert colleagues in the immediate area.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory, alerting all personnel.
-
Isolate: Secure the area and prevent re-entry.
-
Report: Contact your institution's EHS emergency line and 911 immediately.[7] Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.
-
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] While this compound may not be explicitly listed with its own waste code, as a halogenated organic compound exhibiting toxic characteristics, it falls under the purview of RCRA regulations. Adherence to the procedures outlined in this guide ensures compliance with these federal mandates.
References
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 501130-49-0|this compound|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.fr [fishersci.fr]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 6-Bromoisoquinoline-1,3(2H,4H)-dione: A Framework for Safe and Effective Laboratory Operations
As researchers and drug development professionals, our primary objective is to advance science. However, this pursuit must be anchored in an unwavering commitment to safety. The following guide provides essential, immediate safety and logistical information for handling 6-Bromoisoquinoline-1,3(2H,4H)-dione, a key intermediate in the synthesis of bioactive molecules.[1] This document moves beyond a simple checklist, offering a procedural framework rooted in the principles of causality and self-validating protocols to ensure your well-being and the integrity of your research.
Hazard Assessment: Understanding the Compound
Safety data for similar brominated isoquinoline derivatives indicate that these types of compounds are known to cause skin and serious eye irritation.[2][3] Therefore, it is prudent to treat this compound as a potential irritant at a minimum. All chemical products should be handled with the recognition of having "unknown hazards and toxicity."[4]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [1][5] |
| Molecular Weight | 240.05 g/mol | [1][5] |
| Purity | Typically ≥95% | [6][7] |
| Storage | Room temperature | [1] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified and potential hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the provision and use of appropriate PPE.[8]
Eye and Face Protection
-
Rationale: Given that analogous compounds cause serious eye irritation, robust eye protection is non-negotiable.[2][3]
-
Protocol:
-
Primary Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. These provide a seal around the eyes, protecting against splashes from all angles.[9]
-
Secondary Protection: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, supplement goggles with a full-face shield. A face shield protects the entire face from direct splashes.[10]
-
Hand Protection
-
Rationale: Direct skin contact is a primary route of exposure. The correct glove material provides a necessary barrier, but no glove offers permanent protection.
-
Protocol:
-
Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including solvents, oils, and limited exposure to acids and bases.[11] Avoid latex gloves, as they offer little chemical protection against organic solvents and can cause allergic reactions.[11]
-
Glove Technique: Always double-glove when handling the solid compound or its solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture. Replace gloves immediately if they are compromised or after prolonged use. Do not wear gloves outside of the laboratory to prevent the spread of contamination.
-
Glove Selection Guide:
| Glove Material | Recommended Use | Not Recommended For |
| Nitrile | General handling of solids and solutions, good for solvents and limited acid/base exposure.[11] | Prolonged exposure to certain organic solvents. Always check manufacturer compatibility charts. |
| Neoprene | Good for acids, bases, alcohols, and most hazardous chemicals.[11] | Halogenated and aromatic hydrocarbons.[11] |
| Latex | Water-based and biological materials. | Organic solvents, as they offer little chemical protection.[11] |
Body Protection
-
Rationale: Protective clothing prevents incidental contact with skin and contamination of personal clothing.
-
Protocol:
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.
-
Apron: For larger-scale work or when transferring solutions, wear a chemical-resistant apron over the lab coat.
-
Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[9] Sandals and shorts offer no protection and are not permitted.
-
Respiratory Protection
-
Rationale: Inhalation of fine chemical dust is a significant exposure risk. Engineering controls are the most effective way to mitigate this hazard.
-
Protocol:
-
Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[2] This captures airborne particles at the source, preventing them from entering the breathing zone.
-
Secondary Control (If Necessary): In the rare event that a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[12] Respirator use necessitates a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.[9]
-
Operational Workflow: A Step-by-Step Guide
A structured workflow minimizes the risk of error and exposure. The following protocol should be adapted to your specific experimental needs.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the handling of the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible.
-
Verify that an appropriate waste container is properly labeled and within reach.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring, within the fume hood.
-
Handle the container with care to avoid generating dust.
-
Use a spatula to transfer the solid. Avoid pouring the powder directly.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated disposables (weigh boats, wipes, gloves) in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.
-
Remove your safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.
-
Diagram of the Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant threat to the environment and public health. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions, solvent rinses) must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Institutional Guidelines: Always follow your institution's specific waste disposal procedures. Consult with your Environmental Health & Safety (EHS) department for guidance on collection schedules and container requirements. Never dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. Knowing how to respond can significantly mitigate the consequences.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Collect the material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. This compound | 501130-49-0 [chemicalbook.com]
- 6. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]
- 7. Abosyn [abosyn.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. lawbc.com [lawbc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
